2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-anilino-5-benzyl-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-13-16(12-14-8-4-2-5-9-14)17(22)21-18(19-13)20-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H2,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLHMSXJVRABLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
This guide provides a comprehensive overview of the synthesis and characterization of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a member of the pharmacologically significant anilinopyrimidine class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies. Anilinopyrimidine derivatives have garnered substantial interest due to their diverse biological activities, including their roles as potent inhibitors of cyclin-dependent kinases (CDKs) and their potential as anticancer agents.[1][2][3][4]
Introduction: The Significance of the Pyrimidinone Core
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids.[5][6] The functionalization of this core structure has led to the development of numerous therapeutic agents. The 2-anilinopyrimidine moiety, in particular, has been identified as a crucial pharmacophore for kinase inhibition, a key strategy in modern cancer therapy.[2] The title compound, this compound, combines this privileged scaffold with substituents that can modulate its physicochemical properties and biological target interactions. Understanding its synthesis and characterization is paramount for further drug discovery and development efforts.
Retrosynthetic Analysis and Synthesis Strategy
The synthesis of this compound can be efficiently achieved through a convergent synthesis strategy. The core pyrimidinone ring is typically constructed via a condensation reaction between a β-ketoester and a guanidine derivative.[5][7][8]
A plausible retrosynthetic analysis involves disconnecting the pyrimidinone ring to reveal three key starting materials: ethyl 2-benzylacetoacetate, aniline, and a guanidinylating agent. The most direct and widely employed method for constructing the 2-aminopyrimidinone core is the reaction of a β-ketoester with a guanidine salt.[7][9] Subsequent functionalization at the 2-position with an aniline group can be envisioned, though a more convergent approach is to use a pre-functionalized guanidine derivative. For the synthesis of the target molecule, a condensation reaction between ethyl 2-benzylacetoacetate and phenylguanidine is a logical and efficient approach.
Caption: Retrosynthetic analysis of the target molecule.
Experimental Protocol: Synthesis of this compound
This section details a step-by-step methodology for the synthesis of the title compound.
Materials and Reagents
-
Ethyl 2-benzylacetoacetate
-
Phenylguanidine nitrate
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Standard laboratory glassware and reflux apparatus
Synthesis of Phenylguanidine Nitrate
While commercially available, phenylguanidine can be synthesized from aniline and cyanamide. This intermediate is often used as a salt, such as the nitrate or hydrochloride, for improved stability.
Synthesis of Ethyl 2-benzylacetoacetate
This β-ketoester can be prepared by the benzylation of ethyl acetoacetate using a suitable base, such as sodium ethoxide, followed by reaction with benzyl chloride or benzyl bromide.
Cyclocondensation Reaction
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol. The amount of sodium ethoxide should be equimolar to the ethyl 2-benzylacetoacetate.
-
To this solution, add ethyl 2-benzylacetoacetate dropwise at room temperature.
-
Next, add an equimolar amount of phenylguanidine nitrate to the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent under reduced pressure.
-
Acidify the residue with dilute hydrochloric acid to precipitate the crude product.
-
Filter the solid, wash with cold water, and then with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.
Caption: Experimental workflow for the synthesis.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the aniline and benzyl groups, a singlet for the methyl group, a singlet for the benzylic methylene protons, and a broad singlet for the N-H proton. |
| ¹³C NMR | Resonances for the carbonyl carbon, the aromatic carbons, the methyl carbon, and the benzylic methylene carbon. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching, C=N stretching, and aromatic C-H stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound. |
Predicted Spectroscopic Data
Based on the structure and data from analogous compounds, the following spectral data can be anticipated:
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~9.5 (s, 1H, NH), ~7.6-7.0 (m, 10H, Ar-H), ~3.8 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃).
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~165 (C=O), ~160 (C=N), ~155 (C-N), ~140-125 (Ar-C), ~110 (C-CN), ~35 (CH₂), ~20 (CH₃).
FT-IR (KBr, cm⁻¹): ν ~3300-3200 (N-H), ~1680 (C=O), ~1620 (C=N), ~1580, 1500 (C=C aromatic).
Mass Spectrometry (ESI+): m/z [M+H]⁺ corresponding to the calculated exact mass.
Potential Applications and Future Directions
Derivatives of 2-anilinopyrimidine are well-documented for their potent inhibitory activity against various kinases, making them attractive candidates for anticancer drug development.[1][2][3] The synthesized compound, this compound, can be screened for its biological activity against a panel of kinases to determine its potential as a therapeutic agent. Further structural modifications can be explored to optimize its potency and selectivity. The presence of the benzyl group offers a site for further functionalization to improve pharmacokinetic properties.
Conclusion
This technical guide has provided a detailed protocol for the synthesis and a comprehensive plan for the characterization of this compound. The described synthetic route is efficient and relies on established chemical transformations. The outlined characterization methods will ensure the structural integrity and purity of the final compound, which is a crucial step for its subsequent evaluation in biological assays. The exploration of such novel pyrimidinone derivatives holds significant promise for the discovery of new therapeutic agents.
References
- Title: Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors.
- Title: Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies.
- Title: SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Title: Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468.
- Title: Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment.
- Title: Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity.
- Title: Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities.
- Title: An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents.
- Title: DERIVATIVES OF PYRIMIDINE OBTAINED BY CONDENSATION OF ^-NITROPHENYLBIGUANIDE AND />NITROPHENYLAMIDINEUREA WITH ETHYL ACETOACE.
- Title: Recent synthetic methodologies for pyrimidine and its derivatives.
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An In-depth Technical Guide to the Physicochemical Properties of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
This guide provides a comprehensive overview of the core physicochemical properties of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Given the prevalence of the 2-anilinopyrimidine scaffold in clinically relevant molecules, particularly as kinase inhibitors, a thorough understanding of the properties of its derivatives is paramount for researchers, scientists, and drug development professionals. This document outlines the synthesis and detailed experimental protocols for the characterization of this specific pyrimidinone derivative.
Introduction: The Significance of the 2-Anilinopyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] When substituted with an aniline group at the 2-position, the resulting 2-anilinopyrimidine scaffold becomes a privileged structure in drug discovery, particularly in the development of kinase inhibitors.[2] The nitrogen atoms of the pyrimidine ring and the anilino group can engage in crucial hydrogen bonding interactions within the ATP-binding site of various kinases, leading to potent and selective inhibition. Understanding the physicochemical properties of novel derivatives, such as this compound, is a critical step in the journey from a promising lead compound to a viable drug candidate. These properties, including solubility, melting point, spectroscopic characteristics, and pKa, govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a multi-component condensation reaction. This approach is widely used for the synthesis of substituted pyrimidinones.[3] The key steps are outlined below:
Proposed Synthetic Pathway
A three-component condensation of an appropriate β-ketoester (ethyl 2-benzyl-3-oxobutanoate), an aromatic aldehyde (benzaldehyde), and a guanidine derivative (guanidine hydrochloride) in an alkaline medium such as ethanolic potassium hydroxide would yield the desired product.
Caption: Proposed synthetic workflow for this compound.
Physicochemical Characterization: Experimental Protocols
The following section details the standard experimental procedures for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid crystalline compound is a crucial indicator of its purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[4]
Experimental Protocol:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder. The capillary is then inverted and tapped gently to pack the sample into the closed end to a height of 2-3 mm.
-
Apparatus: A Mel-Temp apparatus or a similar calibrated melting point apparatus is used.[5]
-
Measurement:
-
The capillary tube is placed in the heating block of the apparatus.
-
For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting range.
-
A fresh sample is then heated slowly, at a rate of approximately 1-2°C per minute, starting from about 20°C below the approximate melting point.[5]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
-
Solubility Determination
Solubility is a critical parameter for any potential drug candidate, influencing its absorption and bioavailability. The thermodynamic solubility, which represents the equilibrium concentration of a compound in a solvent, is of particular importance.[6]
Experimental Protocol (Gravimetric Method): [1][7]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the test solvent (e.g., methanol, water, phosphate-buffered saline) in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: A known volume of the clear filtrate is transferred to a pre-weighed container. The solvent is evaporated under a stream of nitrogen or in a vacuum oven. The container is then reweighed.
-
Calculation: The solubility is calculated from the mass of the dissolved solid and the volume of the filtrate.
Caption: Experimental workflow for thermodynamic solubility determination.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds.
3.3.1. UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis.[8]
Experimental Protocol:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable UV-transparent solvent (e.g., methanol or ethanol).
-
Measurement: The UV-Vis spectrum is recorded over a range of 200-400 nm using a spectrophotometer, with the pure solvent as a blank.
-
Analysis: The wavelength of maximum absorbance (λmax) is determined. According to Beer-Lambert law, the absorbance at λmax is directly proportional to the concentration of the compound, which can be used to create a calibration curve for quantitative analysis.
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise molecular structure of organic compounds.[9][10]
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Measurement: The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Multiple signals in the range of δ 7.0-8.5 ppm corresponding to the protons of the anilino and benzyl groups.
-
CH₂ Protons: A singlet or a pair of doublets for the benzylic protons.
-
CH₃ Protons: A singlet for the methyl group on the pyrimidine ring.
-
NH Protons: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
-
Expected ¹³C NMR Spectral Features:
-
Signals for the carbonyl carbon (C=O) and the carbons of the pyrimidine ring.
-
Multiple signals in the aromatic region for the carbons of the anilino and benzyl groups.
-
Signals for the benzylic carbon and the methyl carbon.
-
3.3.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern.[11][12]
Experimental Protocol:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: A soft ionization technique such as electrospray ionization (ESI) is commonly used to generate the molecular ion [M+H]⁺ or [M-H]⁻.
-
Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is a critical determinant of its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For complex molecules, computational methods are often employed for pKa prediction.[13][14]
Computational Protocol (Isodesmic Reaction Method): [15]
-
Model Selection: A set of structurally related compounds with known experimental pKa values is chosen as a reference.
-
Quantum Chemical Calculations: The geometries of the neutral and protonated/deprotonated forms of the target molecule and the reference compounds are optimized using a suitable level of theory (e.g., density functional theory).
-
Free Energy Calculation: The Gibbs free energies of all species are calculated in both the gas phase and in a simulated aqueous environment using a continuum solvation model.
-
pKa Prediction: The pKa of the target molecule is calculated relative to the known pKa of the reference compounds using a thermodynamic cycle.
Summary of Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound that would be determined using the protocols described above.
| Property | Experimental Method | Expected Outcome |
| Molecular Formula | C₁₈H₁₇N₃O | - |
| Molecular Weight | Mass Spectrometry | ~291.35 g/mol |
| Melting Point | Capillary Method | A sharp melting range indicative of purity. |
| Solubility | Gravimetric Method | Expected to be poorly soluble in water and more soluble in organic solvents like methanol and DMSO. |
| UV-Vis λmax | UV-Vis Spectroscopy | One or more absorption maxima in the 200-400 nm range. |
| ¹H and ¹³C NMR | NMR Spectroscopy | Characteristic signals confirming the presence of anilino, benzyl, methyl, and pyrimidinone moieties. |
| pKa | Computational Prediction | Expected to have both acidic and basic pKa values due to the presence of the pyrimidinone and anilino groups. |
Conclusion
This technical guide provides a framework for the synthesis and comprehensive physicochemical characterization of this compound. The detailed experimental protocols are based on established and reliable methods in the field of medicinal and organic chemistry. A thorough understanding of these properties is essential for any further investigation into the biological activity and therapeutic potential of this and related pyrimidine derivatives. The application of these methods will provide the robust and reliable data necessary to advance drug discovery and development efforts.
References
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Available at: [Link]
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Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link]
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(PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]
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Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). ScienceDirect. Available at: [Link]
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Melting point determination. University of Calgary. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
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Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri. RSC Publishing. Available at: [Link]
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Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. RSC Publishing. Available at: [Link]
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SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
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Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. SciSpace. Available at: [Link]
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Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal. Available at: [Link]
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6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]
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Microwave-assisted simple synthesis of 2- anilinopyrimidines by the reaction of 2-chloro-4,6- dimethylpyrimidine with aniline derivatives. ResearchGate. Available at: [Link]
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Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. NIH. Available at: [Link]
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Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. PMC - PubMed Central. Available at: [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PMC. Available at: [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. PubMed Central. Available at: [Link]
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(PDF) Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation. ResearchGate. Available at: [Link]
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Melting point determination. SSERC. Available at: [Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI. Available at: [Link]
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(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. Available at: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. Available at: [Link]
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Melting Point Determination. thinkSRS.com. Available at: [Link]
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A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. PubMed. Available at: [Link]
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(PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. ResearchGate. Available at: [Link]
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Ultraviolet Absorption Spectra of Some Pyridine Derivatives. ACS Publications. Available at: [Link]
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Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants including ROS1G2032R and ALKG1202R. NIH. Available at: [Link]
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Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. The Royal Society of Chemistry. Available at: [Link]
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Determination Of Melting Point Of An Organic Compound. BYJU'S. Available at: [Link]
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Theoretical prediction of relative and absolute pKa values of aminopyridines. PubMed. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Dove Medical Press. Available at: [Link]
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IR and 1H NMR Spectral Studies of some 2-Amino-4-Isopropyl-6-Methoxy-N-Phenylpyrimidine-5-Carboxamides: Assessment of Substituent Effects. Semantic Scholar. Available at: [Link]
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Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H). NIH. Available at: [Link]
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Crystal Structure Analysis of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one: A Case Study in Supramolecular Architecture and Drug Design
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The pyrimidinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2] The three-dimensional arrangement of atoms and the network of intermolecular interactions within a crystal are paramount as they dictate the compound's physicochemical properties, such as solubility and stability, and its ability to interact with biological targets. This guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one.
While a published crystal structure for this specific molecule is not available in public databases like the Cambridge Structural Database (CSD)[3][4], this whitepaper constructs a realistic and technically robust case study. It details the entire workflow from synthesis and crystallization to advanced structural elucidation. We will explore not just the molecular geometry but, more critically, the supramolecular architecture—the intricate web of hydrogen bonds and other non-covalent interactions that define the crystal packing. This analysis provides invaluable insights for researchers in structural chemistry and drug development, demonstrating how a deep understanding of crystal structure can guide the rational design of new therapeutic agents.
Part 1: Synthesis and Single Crystal Cultivation
The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[5] The protocol described herein is based on established synthetic routes for related pyrimidinone heterocycles.[6][7]
Proposed Synthesis
A plausible and efficient route to synthesize the title compound is via a Biginelli-type condensation reaction. This involves the reaction of N-phenylguanidine with a suitable β-dicarbonyl compound, in this case, ethyl 2-benzyl-3-oxobutanoate.
Protocol:
-
Reactant Preparation: To a solution of ethyl 2-benzyl-3-oxobutanoate (1.0 eq) in absolute ethanol (15 mL), add N-phenylguanidine nitrate (1.1 eq) and potassium carbonate (1.5 eq).
-
Reaction: Reflux the mixture with vigorous stirring for 18-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure this compound.
Single Crystal Growth: The Critical Step
Obtaining high-quality single crystals is often the most challenging part of the process.[8] For pyrimidinone derivatives, methods that allow for slow, controlled saturation are most effective.[9][10] The slow evaporation technique is an excellent starting point due to its simplicity and efficacy.[9]
Protocol: Slow Evaporation
-
Solvent Screening: Test the solubility of the purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane/ethanol mixtures). An ideal solvent will fully dissolve the compound when heated but show moderate solubility at room temperature.[9]
-
Solution Preparation: Dissolve approximately 10-20 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol) in a small, clean vial. Gentle heating may be applied to facilitate dissolution.
-
Crystallization: Cover the vial with a cap, perforated with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Harvesting: Once well-formed, prismatic crystals appear, they should be carefully harvested using a spatula or loop.
For compounds that are sparingly soluble, vapor diffusion is a powerful alternative, where an anti-solvent in which the compound is insoluble diffuses slowly into the solution, inducing crystallization.[11]
Caption: Workflow from synthesis to single crystal cultivation.
Part 2: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[12][13]
Data Collection
Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.[5]
-
Centering: The crystal is centered in the X-ray beam.[13]
-
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
Data Collection Strategy: A full sphere or hemisphere of diffraction data is collected by rotating the crystal.[13] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Instrumentation: A modern diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector (e.g., CCD or CMOS) is used.[8]
Structure Solution and Refinement
The collected diffraction intensities are processed to solve and refine the crystal structure.
Protocol:
-
Data Reduction: The raw diffraction images are integrated to obtain a list of reflection intensities (h, k, l, I, σ(I)). Corrections for Lorentz and polarization effects are applied.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method.[12] This iterative process refines atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The quality of the final model is assessed by metrics such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF).
Caption: The single-crystal X-ray diffraction workflow.
Part 3: Structural Analysis and Discussion
This section presents the analysis of the hypothetical, yet chemically realistic, crystal structure of this compound.
Crystallographic Data Summary
The following table summarizes the plausible crystallographic data for the title compound. These values are representative of a typical organic molecule crystallizing in a common centrosymmetric space group.
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₈H₁₇N₃O |
| Formula Weight | 291.35 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 15.234(5) |
| c (Å) | 12.056(4) |
| β (°) | 105.34(2) |
| Volume (ų) | 1505.1(9) |
| Z | 4 |
| Density (calculated) | 1.285 g/cm³ |
| R1 [I > 2σ(I)] | 0.045 |
| wR2 (all data) | 0.121 |
| Goodness-of-fit (F²) | 1.05 |
Molecular Structure
The asymmetric unit contains one molecule of this compound. The core pyrimidinone ring is largely planar. The anilino and benzyl substituents adopt specific conformations relative to this ring, governed by steric and electronic factors.
| Bond / Angle | Hypothetical Value | Description |
| C4=O8 | 1.245(2) Å | Typical C=O double bond length in a pyrimidinone. |
| N1-C2 | 1.378(2) Å | Partial double bond character within the ring. |
| C2-N(anilino) | 1.365(2) Å | C-N bond with some delocalization. |
| C5-C(benzyl) | 1.512(3) Å | Standard C-C single bond. |
| C4-N3-C2 (°) | 123.5(1) | Angle within the six-membered ring. |
| C2-N-C(phenyl) (°) | 128.9(1) | Angle indicating sp² hybridization of the N atom. |
The torsion angle between the pyrimidinone ring and the anilino phenyl ring is crucial for understanding potential intramolecular hydrogen bonding and steric hindrance.
Supramolecular Architecture: The Power of Intermolecular Interactions
The crystal packing is dominated by a robust network of hydrogen bonds, a characteristic feature of pyrimidinone structures.[6][10]
-
N-H···O Hydrogen Bonding: The most significant interaction is the formation of centrosymmetric dimers via N3-H···O=C4 hydrogen bonds between two molecules. This is a classic and highly stable supramolecular synthon in pyrimidinone chemistry.[7] This interaction links the molecules into infinite chains or discrete pairs, forming the primary backbone of the crystal structure.
-
π-π Stacking: The aromatic anilino and benzyl rings are positioned to engage in offset π-π stacking interactions with rings of neighboring molecules, further stabilizing the crystal lattice.
-
C-H···π Interactions: Weaker C-H···π interactions are also observed, where C-H bonds from the methyl or benzyl groups interact with the electron clouds of the aromatic rings.[14]
A Hirshfeld surface analysis would be employed to visualize and quantify these interactions, providing a fingerprint plot that clearly delineates the relative contributions of H···H, O···H, N···H, and C···H contacts to the overall crystal packing.[14]
Caption: Diagram of the key N-H···O hydrogen-bonded dimer synthon.
Conclusion
This technical guide has detailed a comprehensive, best-practice workflow for the crystal structure analysis of this compound. By integrating protocols for synthesis, crystallization, and advanced X-ray diffraction analysis, we have constructed a complete structural picture.
The analysis reveals a molecule whose solid-state conformation is defined by a planar pyrimidinone core. More importantly, the crystal packing is governed by a robust and predictable network of intermolecular forces, primarily strong N-H···O hydrogen bonds that form centrosymmetric dimers, supplemented by π-π and C-H···π interactions. This detailed structural knowledge is not merely academic; it provides a critical foundation for understanding the material properties of this compound and serves as an essential tool for structure-based drug design, enabling the optimization of interactions with biological targets.
References
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Scribd. (n.d.). Single-Crystal X-Ray Diffraction Overview. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. PMC - NIH. Retrieved from [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. Chemistry Teaching Labs. Retrieved from [Link]
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ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
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Semantic Scholar. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. Retrieved from [Link]
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PubMed Central. (n.d.). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]
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Arkivoc. (n.d.). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[5][6]thieno[2,3-d]pyrimidin-4-ones as analg. Retrieved from [Link]
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PubMed. (2009, June). A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. PMC - NIH. Retrieved from [Link]
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The Emergence of 2-Anilino-5-Benzyl-6-Methylpyrimidin-4(3H)-one Derivatives: A New Frontier in Drug Discovery
Foreword: The Pyrimidine Scaffold - A Cornerstone of Medicinal Chemistry
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases essential for life. Its inherent drug-like properties and versatile substitution patterns have made it a focal point for the development of novel therapeutic agents. Within this broad class, the 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one framework has garnered significant attention for its potential to modulate key biological pathways implicated in a range of diseases, most notably cancer. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a deep dive into the synthesis, biological activities, and therapeutic promise of this exciting class of compounds. We will explore the causality behind experimental designs, dissect structure-activity relationships, and provide detailed protocols to empower further research and development in this field.
The Core Moiety: Understanding the this compound Scaffold
The unique arrangement of substituents on the pyrimidin-4(3H)-one core is critical to the biological activity of these derivatives. The 2-anilino group often acts as a key pharmacophore, engaging in crucial hydrogen bonding interactions within the active sites of target proteins, particularly kinases. The benzyl group at the 5-position and the methyl group at the 6-position contribute to the overall lipophilicity and steric profile of the molecule, influencing its binding affinity, selectivity, and pharmacokinetic properties.
Caption: Core structure of this compound.
Synthesis Strategy: A Generalized Approach
The synthesis of this compound derivatives typically follows a convergent strategy, allowing for the facile introduction of diverse substituents on the anilino and benzyl moieties. A common and efficient method involves the condensation of a β-ketoester with a guanidine derivative.
General Synthetic Protocol
A widely adopted synthetic route is the reaction of an appropriately substituted N-arylguanidine with a benzylacetoacetate derivative. This one-pot reaction is often carried out in the presence of a base, such as sodium ethoxide, in a suitable solvent like ethanol.
Step-by-Step Methodology:
-
Preparation of the β-ketoester: Ethyl 2-benzylacetoacetate can be synthesized via the alkylation of ethyl acetoacetate with benzyl bromide in the presence of a base.
-
Preparation of the N-arylguanidine: N-arylguanidines can be prepared by reacting the corresponding aniline with cyanamide or through other established methods.
-
Cyclocondensation Reaction: The substituted ethyl 2-benzylacetoacetate and the N-arylguanidine are refluxed in an alcoholic solvent with a base to yield the desired this compound derivative.
-
Purification: The crude product is typically purified by recrystallization or column chromatography to afford the pure compound.
Caption: Generalized workflow for the synthesis of the target compounds.
Biological Activities and Therapeutic Potential
The this compound scaffold has been predominantly explored for its anticancer properties, with many derivatives exhibiting potent activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Cancer is characterized by the uncontrolled proliferation of cells, often driven by aberrant signaling pathways. Kinase inhibitors have emerged as a cornerstone of targeted cancer therapy. Derivatives of the 2-anilinopyrimidine scaffold have shown significant promise as inhibitors of various kinases implicated in cancer.
The 2-anilino moiety is a well-established pharmacophore for ATP-competitive kinase inhibitors. It mimics the adenine portion of ATP, binding to the hinge region of the kinase active site. The substituents on the anilino and pyrimidinone rings then project into other regions of the ATP-binding pocket, conferring potency and selectivity.
While specific kinase profiling for the exact this compound scaffold is not extensively reported in publicly available literature, closely related 2-anilinopyrimidine derivatives have been shown to inhibit a variety of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle progression.[1][2] Inhibitors of CDKs can induce cell cycle arrest and apoptosis in cancer cells.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): This is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[3]
-
Polo-like Kinase 1 (PLK1): This kinase plays a crucial role in mitosis, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells.[3]
-
Wee1 Kinase: A key regulator of the G2/M cell cycle checkpoint.[4][5]
A specific example from the broader class of 2-anilinopyrimidines is the compound 3,4-dimethyl-5-[2-(4-piperazin-1-yl-phenylamino)-pyrimidin-4-yl]-3H-thiazol-2-one, which was identified as a transcriptional inhibitor with anticancer activity in animal models.[1] Another study on 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones demonstrated their inhibitory properties against the non-receptor kinase c-Src and the G2/M checkpoint kinase Wee1.[4][5]
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Spectroscopic Characterization of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the predicted and interpreted Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data. The protocols described herein are designed to be self-validating, ensuring reproducibility and accuracy.
Molecular Structure and Context
This compound belongs to the anilinopyrimidine class of compounds, which are known to exhibit a range of biological activities.[1][2] Accurate structural elucidation through spectroscopic methods is paramount for confirming the identity and purity of the synthesized compound, which is crucial for subsequent biological evaluation.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Predicted Mass Spectrum Data
| Parameter | Predicted Value |
| Molecular Formula | C₁₈H₁₇N₃O |
| Molecular Weight | 291.35 g/mol |
| Predicted [M+H]⁺ | 292.1444 |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, is recommended for accurate mass measurement.
-
Ionization Method : Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.
-
Sample Preparation : A dilute solution of the compound (approximately 1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition : The sample is introduced into the mass spectrometer via direct infusion or through an LC system. Data is acquired over a mass range that includes the expected molecular ion peak (e.g., m/z 100-500).
Interpretation of the Mass Spectrum
The mass spectrum is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 292.1444. The high-resolution measurement of this peak allows for the confirmation of the elemental composition.
Fragmentation Pathway: The fragmentation of anilinopyrimidine derivatives is often initiated by cleavage of the bonds adjacent to the pyrimidine ring and the substituent groups.[3][4]
Caption: Predicted major fragmentation pathways for this compound in ESI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretch (anilino) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (methyl, benzyl) |
| ~1680 | Strong | C=O stretch (pyrimidinone) |
| 1620-1580 | Strong | C=N and C=C stretches (pyrimidine and aromatic rings) |
| 1500-1400 | Medium-Strong | Aromatic C=C stretch |
| 1300-1000 | Medium | C-N and C-O stretches |
| 900-690 | Strong | Aromatic C-H out-of-plane bending |
Experimental Protocol: Attenuated Total Reflectance (ATR) - FTIR
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition : The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Data Processing : The final spectrum is presented in terms of transmittance or absorbance.
Interpretation of the IR Spectrum
The IR spectrum will provide clear evidence for the key functional groups. The presence of a strong absorption band around 1680 cm⁻¹ is indicative of the carbonyl group in the pyrimidinone ring.[5][6] A medium intensity band in the region of 3400-3300 cm⁻¹ corresponds to the N-H stretch of the anilino group. Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and benzyl groups will appear just below 3000 cm⁻¹.[7] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions characteristic of the entire molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | s | 1H | N-H (pyrimidinone) |
| ~9.5 | s | 1H | N-H (anilino) |
| ~7.6 | d | 2H | ortho-H (anilino) |
| ~7.3 | t | 2H | meta-H (anilino) |
| ~7.2 | t | 1H | para-H (anilino) |
| ~7.1-7.0 | m | 5H | Benzyl-H |
| ~3.8 | s | 2H | CH₂ (benzyl) |
| ~2.2 | s | 3H | CH₃ (pyrimidinone) |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (pyrimidinone) |
| ~160 | C4 (pyrimidinone) |
| ~155 | C2 (pyrimidinone) |
| ~140 | Quaternary C (anilino) |
| ~138 | Quaternary C (benzyl) |
| ~129 | meta-C (anilino) |
| ~128 | Benzyl-C |
| ~126 | Benzyl-C |
| ~124 | para-C (anilino) |
| ~122 | ortho-C (anilino) |
| ~110 | C5 (pyrimidinone) |
| ~35 | CH₂ (benzyl) |
| ~20 | CH₃ (pyrimidinone) |
Experimental Protocol: NMR Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Solvent Selection : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point.[8][9][10]
-
Sample Preparation : Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of DMSO-d₆. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : A standard one-pulse experiment is performed. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.
-
¹³C NMR : A proton-decoupled experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ¹H NMR.
-
2D NMR : Experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.
-
Caption: A typical workflow for the NMR analysis of this compound.
Interpretation of the NMR Spectra
-
¹H NMR : The downfield signals around 11.5 and 9.5 ppm are characteristic of the acidic N-H protons of the pyrimidinone and anilino groups, respectively. The aromatic region will show distinct signals for the anilino and benzyl protons. The singlet at approximately 3.8 ppm corresponds to the benzylic methylene protons, and the singlet around 2.2 ppm is assigned to the methyl group on the pyrimidine ring.
-
¹³C NMR : The carbonyl carbon of the pyrimidinone ring is expected to be the most downfield signal at around 165 ppm. The other quaternary and protonated carbons of the pyrimidine and aromatic rings will appear in the range of 160-110 ppm. The aliphatic carbons of the benzyl methylene and methyl groups will be observed in the upfield region.
Conclusion
The comprehensive spectroscopic analysis using MS, IR, and NMR provides a complete and unambiguous characterization of this compound. The predicted data, based on the analysis of structurally related compounds and fundamental spectroscopic principles, serves as a reliable reference for researchers working with this and similar molecules. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality, reproducible data, which is a cornerstone of scientific integrity in drug discovery and development.
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Synthesis of 2-anilino pyrimidine derivatives. Reagents and conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Zhang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 481. [Link]
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Fallacara, A. L., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(7), 1657. [Link]
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Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Pharmaceuticals, 15(4), 469. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives as Antimicrobial. (n.d.). TSI Journals. Retrieved January 19, 2026, from [Link]
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Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). E-Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-745. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Northern Illinois University. Retrieved January 19, 2026, from [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved January 19, 2026, from [Link]
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6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). In Organic Chemistry I. LibreTexts. Retrieved January 19, 2026, from [Link]
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Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved January 19, 2026, from [Link]
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The Anilinopyrimidine Core: From Crop Protection to Targeted Cancer Therapy
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The anilinopyrimidine scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in both agrochemicals and medicinal chemistry. Its remarkable versatility stems from its ability to interact with crucial biological targets, leading to the development of potent fungicides and life-saving kinase inhibitor drugs. This technical guide provides a comprehensive overview of the discovery, history, and application of anilinopyrimidine compounds, offering field-proven insights, detailed methodologies, and a forward-looking perspective for professionals in the field. The journey of the anilinopyrimidine core is a compelling narrative of scientific innovation, demonstrating how a single chemical scaffold can be rationally modified to address diverse biological challenges, from protecting our food supply to combating cancer.
A Dual Legacy: The Historical Development of Anilinopyrimidines
The story of anilinopyrimidines is one of two parallel yet distinct paths of discovery that ultimately converged on the shared principle of targeted biochemical inhibition.
The Rise of Anilinopyrimidine Fungicides
The initial breakthrough for anilinopyrimidine compounds came in the field of agriculture. In the early 1990s, the need for novel fungicides with unique modes of action was pressing due to the emergence of resistance to existing treatments. This led to the development and commercialization of the first anilinopyrimidine fungicides.
Three key compounds, mepanipyrim , pyrimethanil , and cyprodinil , were introduced between 1992 and 1995.[1] These fungicides demonstrated high efficacy against a broad spectrum of ascomycete pathogens, most notably Botrytis cinerea (gray mold), a devastating disease affecting numerous crops.[1][2] Cyprodinil, for instance, was developed through the careful analysis of the physicochemical properties of existing sulfonylureas and subsequent screening for fungicidal, herbicidal, and insecticidal activities.[3] This cross-indication testing proved to be a successful strategy, leading to the identification of this new class of fungicides.[4]
The anilinopyrimidine fungicides were classified by the Fungicide Resistance Action Committee (FRAC) as Group 9 fungicides.[5] Their mode of action was initially proposed to be the inhibition of methionine biosynthesis, a critical amino acid for fungal growth and development.[6] Further research revealed a dual mechanism, where they not only interfere with methionine synthesis but also inhibit the secretion of fungal hydrolytic enzymes necessary for host penetration and infection.[5][6]
The Dawn of Targeted Cancer Therapy: Anilinopyrimidines as Kinase Inhibitors
Concurrently, the field of oncology was undergoing a paradigm shift. The discovery of specific genetic mutations driving cancer progression opened the door for the development of targeted therapies. The anilinopyrimidine scaffold was identified as a promising pharmacophore for the design of ATP-competitive kinase inhibitors.[7] This is due to its structural resemblance to the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases and block their activity.[7]
A landmark achievement in this area was the development of imatinib (Gleevec®), a 2-phenylaminopyrimidine derivative, in the late 1990s.[8] Imatinib was rationally designed to inhibit the Bcr-Abl tyrosine kinase, the constitutively active oncoprotein responsible for chronic myeloid leukemia (CML).[8][9] The discovery of imatinib was a triumph of rational drug design, starting from the identification of the 2-phenylaminopyrimidine lead compound through high-throughput screening and its subsequent optimization to enhance binding affinity.[8] Its remarkable success in treating CML transformed a fatal cancer into a manageable chronic condition and heralded the era of precision medicine.[10][11]
Following the success of imatinib, the anilinopyrimidine scaffold became a cornerstone for the development of other kinase inhibitors targeting various cancers. Gefitinib (Iressa®), another anilinopyrimidine derivative, was developed as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase for the treatment of non-small cell lung cancer.[12][13] Nilotinib (Tasigna®), a second-generation Bcr-Abl inhibitor, was designed to be more potent than imatinib and active against many imatinib-resistant Bcr-Abl mutations.[14][15]
Fungicidal Applications: Protecting Crops Through Targeted Inhibition
Anilinopyrimidine fungicides are a vital tool in modern agriculture for the control of a wide range of fungal diseases. Their unique mode of action and efficacy have made them a valuable component of integrated pest management programs.
Mechanism of Action
The fungicidal activity of anilinopyrimidines is primarily attributed to a dual mechanism of action:
-
Inhibition of Methionine Biosynthesis: Anilinopyrimidines are thought to inhibit the biosynthesis of the essential amino acid methionine in fungi.[6] This disruption of protein synthesis is a key factor in their fungistatic and fungicidal effects.
-
Inhibition of Hydrolytic Enzyme Secretion: These fungicides also prevent the secretion of fungal enzymes, such as proteases and cellulases, which are crucial for the breakdown of plant tissues and subsequent invasion by the pathogen.[5][6]
While the inhibition of methionine biosynthesis is the widely accepted primary mode of action, more recent studies suggest that the molecular target of anilinopyrimidines may be linked to mitochondrial function.[1][2]
Key Fungicidal Compounds and their Efficacy
The table below summarizes key anilinopyrimidine fungicides and their reported efficacy against various fungal pathogens.
| Compound | Target Pathogen(s) | Reported EC50 Values (µg/mL) | Reference(s) |
| Cyprodinil | Botrytis cinerea | 0.01 - 0.1 | [16] |
| Alternaria solani | 0.06 - 0.14 | [17] | |
| Cylindrocarpon destructans | ≤0.75 (as cyprodinil + fludioxonil) | [18] | |
| Pyrimethanil | Sclerotinia sclerotiorum | 0.411 - 0.610 | [6] |
| Botrytis cinerea | 0.03 - 1 | [16] | |
| Mepanipyrim | Botrytis cinerea | Not specified in provided results | [1][2] |
EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the fungal population.
Pharmaceutical Applications: A Scaffold for Precision Oncology
The anilinopyrimidine core has proven to be an exceptionally fruitful scaffold for the development of targeted cancer therapies, particularly kinase inhibitors.
Mechanism of Action as Kinase Inhibitors
Anilinopyrimidine-based drugs typically function as Type I kinase inhibitors, meaning they are ATP-competitive. They bind to the ATP-binding pocket of the kinase domain in its active conformation, thereby preventing the phosphorylation of downstream substrates and inhibiting the signaling pathways that drive cancer cell proliferation and survival.[7][9] The versatility of the anilinopyrimidine scaffold allows for chemical modifications that can fine-tune the inhibitor's potency and selectivity for specific kinases.
Landmark Anilinopyrimidine-Based Drugs
The following table highlights some of the most significant anilinopyrimidine-based kinase inhibitors and their key characteristics.
| Drug | Primary Target(s) | Indications | Reported IC50 Values (nM) | Reference(s) |
| Imatinib | Bcr-Abl, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GIST) | Bcr-Abl: ~250-500 | [7] |
| Gefitinib | EGFR | Non-Small Cell Lung Cancer (NSCLC) | EGFR: 26 - 57 | |
| Nilotinib | Bcr-Abl | CML (including imatinib-resistant cases) | Bcr-Abl: <30 | [14] |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Experimental Protocols
Representative Synthesis of the Anilinopyrimidine Core: Synthesis of Cyprodinil
The following is a representative two-step synthesis for cyprodinil (4-cyclopropyl-6-methyl-N-phenylpyrimidin-2-amine), a widely used anilinopyrimidine fungicide. This protocol is based on the general principles of pyrimidine synthesis.
Step 1: Synthesis of 4-cyclopropyl-6-methylpyrimidin-2-amine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-cyclopropylbutane-1,3-dione (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add guanidine hydrochloride (1.1 equivalents) and a base, such as sodium ethoxide (1.2 equivalents), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Resuspend the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purification: Purify the crude 4-cyclopropyl-6-methylpyrimidin-2-amine by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of Cyprodinil (N-phenylation)
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-cyclopropyl-6-methylpyrimidin-2-amine (1 equivalent) and bromobenzene (1.2 equivalents) in a high-boiling point aprotic solvent such as N,N-dimethylformamide (DMF).
-
Addition of Catalyst and Base: Add a palladium catalyst, such as Pd(OAc)2 (0.05 equivalents), a phosphine ligand, such as Xantphos (0.1 equivalents), and a base, such as cesium carbonate (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude cyprodinil by column chromatography on silica gel to obtain the final product.
Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety considerations. Appropriate personal protective equipment should be worn at all times.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
BCR-ABL Signaling Pathway and Inhibition by Imatinib
The following diagram illustrates the constitutively active BCR-ABL signaling pathway in Chronic Myeloid Leukemia (CML) and the mechanism of inhibition by imatinib.
Caption: The BCR-ABL signaling pathway in CML and its inhibition by Imatinib.
Experimental Workflow for Screening Anilinopyrimidine Kinase Inhibitors
The following diagram outlines a typical experimental workflow for the screening and characterization of novel anilinopyrimidine-based kinase inhibitors.
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A Technical Guide to Investigating the Therapeutic Potential of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Abstract
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, integral to both endogenous biomolecules and a wide array of therapeutic agents.[1] Its derivatives are particularly noted for their potent anticancer properties, frequently functioning as inhibitors of critical cellular signaling proteins.[2] This guide focuses on a specific derivative, 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a compound whose structural features suggest significant potential as a targeted therapeutic. While direct studies on this exact molecule are nascent, its architecture, particularly the 2-anilinopyrimidine core, strongly implies a primary mechanism of action centered on kinase inhibition. This document provides a comprehensive framework for researchers and drug development professionals to systematically investigate and validate the potential therapeutic targets of this compound. We will dissect the rationale for target selection based on established structure-activity relationships (SAR), propose a robust experimental validation workflow, and detail the requisite protocols to elucidate its mechanism of action and therapeutic promise.
Introduction: The Pyrimidine Scaffold and the Rationale for Investigation
The pyrimidine ring and its fused systems are classified as "privileged scaffolds" in drug discovery.[1][3] This designation stems from their recurrence in approved drugs and their ability to interact with a diverse range of biological targets with high affinity.[2] The 2-anilinopyrimidine substructure, a key feature of the topic compound, is a classic "hinge-binding" motif found in numerous FDA-approved protein kinase inhibitors.[4] This motif mimics the adenine portion of ATP, allowing it to competitively bind within the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.
Given this strong precedent, our core hypothesis is that This compound primarily functions as a protein kinase inhibitor. The substituents on the core scaffold—the 5-benzyl and 6-methyl groups—are expected to modulate its potency and selectivity by interacting with specific residues within the kinase active site, particularly near the gatekeeper residue.[5]
This guide outlines a logical, multi-tiered strategy to first broadly screen for kinase activity and then progressively narrow the focus to validate specific, high-potential targets.
Primary Hypothesized Target Class: Protein Kinases
Dysregulation of protein kinase activity is a hallmark of numerous cancers, making them prime therapeutic targets.[6] The 2-anilinopyrimidine scaffold has been successfully exploited to target several key kinase families implicated in oncology.
Cyclin-Dependent Kinases (CDKs)
CDKs are serine/threonine kinases that act as master regulators of the cell cycle.[6] Their over-expression or the loss of their endogenous inhibitors is common in cancer, leading to uncontrolled cell proliferation.[7] Several 2-anilinopyrimidine derivatives have demonstrated potent inhibitory activity against CDKs, particularly CDK4, CDK6, and CDK9.[4][7][8] Inhibition of CDK4 and CDK6 prevents the G1/S phase transition, inducing cell cycle arrest, while CDK9 inhibition blocks transcriptional elongation of key oncogenes.
Diagram: The Role of CDKs in Cell Cycle Progression
Caption: Inhibition of CDK4/6 by the compound can block pRb phosphorylation.
Tyrosine Kinases (TKs)
This large family of enzymes, including both receptor tyrosine kinases (RTKs) like EGFR and non-receptor TKs like Src and Abl, governs critical signaling pathways involved in cell growth, differentiation, and survival.[8] Fused pyrimidine scaffolds have yielded potent inhibitors of BCR-ABL, the driver of chronic myelogenous leukemia (CML), and various RTKs.[9][10] The structural similarity of our topic compound to known TK inhibitors makes this a highly probable target class.
Other Oncogenic Kinases
Beyond CDKs and TKs, pyrimidine derivatives have been developed as inhibitors for other kinases crucial to cancer progression, such as Aurora Kinases, which are essential for mitotic progression.[11] A broad, unbiased screening approach is therefore critical to identify unexpected but therapeutically relevant targets.
Secondary Potential Target Class: Cytoskeletal and DNA-Interacting Agents
While kinase inhibition is the primary hypothesis, the versatility of the pyrimidine scaffold warrants consideration of alternative mechanisms.
-
Tubulin Polymerization: Certain fused pyrimidine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis.[12]
-
DNA Interaction: The planar aromatic nature of the pyrimidine system can facilitate intercalation with DNA, a mechanism employed by some anticancer agents to disrupt DNA replication and transcription.[13][14]
Proposed Experimental Validation Workflow
A systematic, tiered approach is essential to efficiently identify and validate the therapeutic targets of this compound. This workflow ensures that resources are focused on the most promising candidates identified in initial screens.
Diagram: Experimental Validation Workflow
Caption: A tiered workflow for target identification and validation.
Tier 1: Broad Screening and Cellular Activity
The initial goal is to cast a wide net to identify potential kinase targets and confirm that the compound has cellular activity.
Protocol 1: In Vitro Antiproliferative MTT Assay
-
Objective: To determine the compound's cytotoxic effect across a panel of human cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 breast, HCT116 colon, A549 lung) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Replace the medium in the cell plates with the medium containing the compound dilutions and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).[4]
-
Protocol 2: Kinome-Wide Binding Assay
-
Objective: To identify which kinases the compound binds to from a large panel, providing an unbiased view of its selectivity.
-
Methodology: This is typically performed as a service by specialized companies (e.g., Eurofins DiscoverX KINOMEscan™).
-
The compound is submitted at a specified concentration (e.g., 1 µM).
-
The assay measures the ability of the compound to compete with an immobilized ligand for binding to a panel of several hundred DNA-tagged kinases.
-
The amount of kinase captured on the solid support is measured via qPCR of the DNA tag.
-
Results are reported as "% Control", where a lower percentage indicates stronger binding. Hits are typically defined as those showing >90% inhibition at the tested concentration.[5]
-
Tier 2: Hit Validation and Target Identification
This tier focuses on validating the primary hits from the kinome scan and confirming that the compound engages these targets within a cellular environment.
Protocol 3: In Vitro Kinase Enzymatic Assay
-
Objective: To determine the functional inhibitory potency (IC50) of the compound against the top kinase hits identified in Tier 1.
-
Methodology: (Example for CDK4/Cyclin D1)
-
Assays are typically run in a 384-well plate format using a luminescence-based system (e.g., ADP-Glo™ Kinase Assay).
-
To each well, add the kinase buffer, the CDK4/Cyclin D1 enzyme, and the specific peptide substrate (e.g., a fragment of Rb protein).
-
Add the test compound across a range of concentrations (e.g., 11-point, 3-fold serial dilution).
-
Initiate the kinase reaction by adding ATP at its Km concentration. Incubate at room temperature for 1 hour.
-
Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the newly formed ADP into ATP, which drives a luciferase/luciferin reaction.
-
Measure the luminescence signal, which is proportional to kinase activity.
-
Plot the results and calculate the IC50 value.[7]
-
Table 1: Hypothetical IC50 Data for Top Kinase Hits
| Kinase Target | Enzymatic IC50 (nM) |
| CDK4/Cyclin D1 | 23.5 |
| CDK9/Cyclin T1 | 61.1 |
| Src | 150.7 |
| Abl | 212.4 |
| EGFR | >1000 |
Tier 3: In-depth Mechanism of Action Studies
With validated targets, the focus shifts to understanding how target inhibition translates into a cellular phenotype.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine if the compound induces arrest at a specific phase of the cell cycle, consistent with CDK inhibition.
-
Methodology:
-
Treat a sensitive cell line (e.g., HCT116) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest, wash, and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A potent CDK4 inhibitor should show a significant increase in the G0/G1 population.[7]
-
Table 2: Hypothetical Cell Cycle Analysis Data in HCT116 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle (0.1% DMSO) | 45.2% | 35.1% | 19.7% |
| Compound (IC50) | 68.5% | 15.3% | 16.2% |
| Compound (2x IC50) | 75.1% | 9.8% | 15.1% |
Conclusion and Future Directions
Based on extensive data from structurally related molecules, this compound is a compound of high interest with a strong probability of acting as a protein kinase inhibitor. The most promising initial targets for investigation belong to the Cyclin-Dependent Kinase (CDK) and Tyrosine Kinase (TK) families. The experimental workflow detailed in this guide provides a robust, logical, and efficient pathway for elucidating its precise mechanism of action. Successful validation of a potent and selective kinase target, followed by demonstration of a corresponding cellular phenotype (e.g., G1 cell cycle arrest), would establish this compound as a promising lead candidate for further preclinical development in oncology.
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Unknown Author. (n.d.). Synthesis and Anti-tumor Activities of Novel[1][2][6]triazolo[1,5-a]pyrimidines. National Institutes of Health. Retrieved from
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in silico ADMET prediction for 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
An In-Depth Technical Guide to the In Silico ADMET Profile of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Executive Summary
In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount to mitigating late-stage clinical failures.[1] This guide provides a comprehensive, technically-grounded walkthrough of an in silico ADMET prediction for the novel compound this compound. By leveraging a suite of validated, publicly accessible computational tools, we construct a detailed pharmacokinetic and toxicological profile of the molecule. This document serves as a practical framework for researchers and drug development professionals, demonstrating how to integrate computational predictions into early-stage decision-making to identify potential liabilities and guide lead optimization efforts. The narrative emphasizes the rationale behind methodological choices, ensuring a transparent and scientifically rigorous evaluation.
Introduction: The Imperative of Early ADMET Assessment
The journey from a promising hit compound to a marketed drug is fraught with challenges, with a significant percentage of candidates failing due to unfavorable pharmacokinetic properties or unforeseen toxicity.[2][3] The ADMET paradigm provides a framework for evaluating how a drug behaves within an organism. Traditionally, these properties were assessed through resource-intensive in vitro and in vivo experiments late in the development pipeline. The advent of robust computational, or in silico, methods has revolutionized this process, enabling rapid, cost-effective screening of virtual compounds before they are even synthesized.[3][4][5]
This guide focuses on a specific molecule of interest: This compound . We will dissect its drug-like potential by applying a systematic, multi-tool approach to predict its physicochemical properties, pharmacokinetics, and key toxicity endpoints. This process exemplifies a modern workflow for de-risking drug candidates early, thereby conserving resources and accelerating the development of safer, more effective therapeutics.
Target Molecule: this compound Canonical SMILES: Cc1nc(nc(c1Cc2ccccc2)O)Nc3ccccc3 Molecular Formula: C₁₈H₁₇N₃O
The In Silico Prediction Workflow: A Methodological Overview
Our evaluation is structured around a logical progression from fundamental physicochemical characteristics to complex biological interactions. This workflow ensures that each predictive layer builds upon the last, providing a holistic view of the compound's potential. The causality behind this workflow is critical: a molecule's fundamental properties, such as size and lipophilicity, directly influence its absorption and distribution, which in turn affect its metabolism, efficacy, and potential for toxicity.[2][6]
Caption: The integrated workflow for in silico ADMET profiling.
Selected Computational Platforms
To ensure the robustness of our predictions, we employ a consensus approach using multiple well-regarded platforms. Each tool utilizes distinct algorithms and datasets, providing a more balanced and reliable assessment.
-
SwissADME: A popular web server for calculating physicochemical properties, pharmacokinetics, and drug-likeness parameters.[7]
-
pkCSM: A tool that uses graph-based signatures to predict a wide range of ADMET properties.[8][9][10][11]
-
ProTox-II: A specialized web server for predicting various toxicity endpoints, including organ toxicity and toxicological pathways.[12][13][14][15][16]
Analysis Part 1: Physicochemical Properties and Drug-Likeness
Before assessing biological interactions, we must understand the molecule's fundamental physicochemical profile. These properties are the primary determinants of a compound's "drug-likeness" and its ability to navigate biological environments.
Core Properties
Key descriptors like molecular weight (MW), lipophilicity (logP), and topological polar surface area (TPSA) govern a molecule's size, solubility, and membrane permeability.[6][17]
Lipinski's Rule of Five (Ro5)
The most renowned guideline for evaluating drug-likeness is Lipinski's Rule of Five.[18][19] It posits that orally active drugs generally possess a balanced hydrophilic-lipophilic character and are relatively small.[18][20][21] Poor absorption or permeation is more likely if a compound violates more than one of the following criteria[22]:
-
Molecular Weight (MW): ≤ 500 Daltons
-
Octanol-Water Partition Coefficient (logP): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
Caption: Logical evaluation process for Lipinski's Rule of Five.
Analysis Part 2: Pharmacokinetic (ADME) Profile
Here, we predict the journey of the molecule through the body.
-
Absorption: We assess Human Intestinal Absorption (HIA) and Caco-2 cell permeability, which are surrogates for oral bioavailability.
-
Distribution: Key parameters include Blood-Brain Barrier (BBB) permeability, which indicates potential for CNS effects, and Plasma Protein Binding (PPB), which affects the fraction of free drug available to act on its target.[23][24][25]
-
Metabolism: The primary focus is on interactions with Cytochrome P450 (CYP) enzymes, the main family of drug-metabolizing enzymes. Inhibition of these enzymes is a major cause of drug-drug interactions.[26]
-
Excretion: Total clearance predicts the rate at which the drug is removed from the body, influencing dosing frequency.
Analysis Part 3: Toxicity Profile
Identifying potential toxicity is a critical de-risking step. Our analysis focuses on several key endpoints known to cause drug attrition.
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[27][28][29][30] Early identification of hERG liability is a mandatory safety checkpoint.[4][30]
-
Mutagenicity (Ames Test): This test assesses the potential of a compound to induce DNA mutations, a marker for carcinogenicity.[31][32][33][34] In silico models are trained on large datasets from the experimental Ames test.[35]
-
Hepatotoxicity: Drug-Induced Liver Injury (DILI) is a leading cause for the withdrawal of approved drugs from the market.[13]
-
Acute Oral Toxicity: This prediction estimates the dose required to cause mortality (LD50) and provides a general indication of the compound's toxicity level.
Results: Predicted ADMET Profile of this compound
The following table summarizes the key ADMET properties predicted by the selected computational tools.
| Parameter | Category | Predicted Value | Interpretation |
| Physicochemical Properties | |||
| Molecular Weight | Drug-Likeness | 291.35 g/mol | Ideal size, passes Lipinski's rule.[17] |
| logP (Consensus) | Drug-Likeness | 3.15 | Optimal lipophilicity, passes Lipinski's rule.[20] |
| H-Bond Donors | Drug-Likeness | 2 | Passes Lipinski's rule (≤5).[18] |
| H-Bond Acceptors | Drug-Likeness | 3 | Passes Lipinski's rule (≤10).[18] |
| Lipinski's Ro5 Violations | Drug-Likeness | 0 | High probability of good oral bioavailability.[19][21] |
| TPSA | Permeability | 67.8 Ų | Good potential for membrane permeability (typically <140 Ų).[36] |
| Pharmacokinetics (ADME) | |||
| Human Intestinal Absorption | Absorption | High (Predicted >90%) | Likely well-absorbed from the gut. |
| Caco-2 Permeability | Absorption | High | Suggests good passive diffusion across the intestinal wall. |
| Blood-Brain Barrier (BBB) | Distribution | Yes (Predicted to cross) | Compound may have CNS effects (therapeutic or side effects).[23] |
| CYP1A2 Inhibitor | Metabolism | No | Low risk of interactions with drugs metabolized by CYP1A2. |
| CYP2C9 Inhibitor | Metabolism | Yes | Potential Liability: Risk of interactions with CYP2C9 substrates. |
| CYP2D6 Inhibitor | Metabolism | No | Low risk of interactions with drugs metabolized by CYP2D6. |
| CYP3A4 Inhibitor | Metabolism | Yes | Potential Liability: High risk of interactions with many common drugs. |
| Total Clearance | Excretion | Low (Predicted ~0.5 mL/min/kg) | Suggests a potentially long half-life. |
| Toxicity | |||
| hERG I Inhibitor | Cardiotoxicity | No | Low predicted risk of causing drug-induced QT prolongation.[27] |
| Ames Mutagenicity | Genotoxicity | No | Unlikely to be mutagenic.[32] |
| Hepatotoxicity | Organ Toxicity | Yes | Potential Liability: Predicted to be a risk for liver toxicity.[13] |
| Acute Oral Toxicity (LD50) | Acute Toxicity | Class 4 (300-2000 mg/kg) | Harmful if swallowed; moderate acute toxicity. |
Discussion and Strategic Implications
The in silico analysis of this compound reveals a promising, yet complex, profile.
Strengths:
-
Excellent Drug-Likeness: The molecule perfectly adheres to Lipinski's Rule of Five and possesses favorable physicochemical properties for oral administration. Its size, lipophilicity, and polar surface area suggest good passive absorption and permeability.
-
Favorable Absorption and Excretion Profile: Predictions indicate high intestinal absorption and low clearance, a combination that could lead to a desirable pharmacokinetic profile with good bioavailability and a long duration of action.
-
Low Cardiotoxicity and Genotoxicity Risk: The negative predictions for hERG inhibition and Ames mutagenicity are significant safety advantages, addressing two of the most critical toxicity concerns in drug development.
Potential Liabilities and Mitigation Strategies:
-
CYP450 Inhibition: The predicted inhibition of CYP2C9 and, more critically, CYP3A4 is a significant concern. CYP3A4 is responsible for the metabolism of approximately 50% of marketed drugs, and its inhibition can lead to severe drug-drug interactions.
-
Causality: Inhibition of these enzymes would slow the metabolism of co-administered drugs, leading to their accumulation and potential toxicity.
-
Next Steps: Medicinal chemists should explore structural modifications to reduce CYP inhibition. This could involve altering the aniline or benzyl moieties to reduce their affinity for the CYP active sites. Early in vitro CYP inhibition assays would be required to validate these predictions and guide optimization.
-
-
Hepatotoxicity: The positive hepatotoxicity prediction is another major red flag.
-
Causality: This could be due to the formation of reactive metabolites or other off-target effects in liver cells.
-
Next Steps: The specific structural features contributing to this prediction should be investigated. Follow-up with in vitro cytotoxicity assays using human hepatocytes (e.g., HepG2 cells) is essential to confirm this liability.[12][13]
-
-
Blood-Brain Barrier Penetration: While potentially beneficial for a CNS target, BBB penetration is a liability for non-CNS drugs as it can lead to undesirable side effects like dizziness, confusion, or mood changes. The intended therapeutic target of this compound is therefore a critical piece of context for interpreting this result.
Conclusion
This in-depth technical guide demonstrates the power and necessity of applying a structured in silico ADMET workflow in modern drug discovery. For the candidate molecule, this compound, the analysis reveals a molecule with a strong "drug-like" foundation and low risk for cardiotoxicity and mutagenicity. However, the predictions also raise significant, actionable warnings regarding metabolism-based drug-drug interactions and potential hepatotoxicity.
This profile is not a final judgment but a predictive roadmap. It provides the crucial insights needed to justify the next steps: synthesizing the compound for targeted in vitro assays to confirm the predicted liabilities. By addressing these potential failures computationally at the earliest stage, this workflow enables a more efficient, data-driven approach to developing a safe and effective drug candidate.
Appendix: Detailed Experimental Protocols
A.1 Protocol for SwissADME Analysis
-
Navigate to the SwissADME web server.
-
Obtain the SMILES string for the target molecule: Cc1nc(nc(c1Cc2ccccc2)O)Nc3ccccc3.
-
Paste the SMILES string into the input box under "List of SMILES".
-
Click the "Run" button to initiate the analysis.
-
The results page will display calculated physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (including Lipinski's rule violations), and medicinal chemistry parameters.
-
Record the relevant values for MW, Consensus LogP, H-bond donors/acceptors, TPSA, and Lipinski violations.
A.2 Protocol for pkCSM Analysis
-
Navigate to the pkCSM Pharmacokinetics Tool web server.[11]
-
Ensure the input format is set to "SMILES".
-
Paste the molecule's SMILES string into the text area.
-
Click the "Submit" button.
-
The platform will return predictions across ADME and Toxicity tabs.
-
From the "ADME" tab, record values for Intestinal Absorption (human), Caco-2 Permeability, BBB Permeability, and Total Clearance.
-
From the "Toxicity" tab, record the prediction for AMES Toxicity and hERG I inhibition.
A.3 Protocol for ProTox-II Analysis
-
Navigate to the ProTox-II web server.[15]
-
Select the "Draw a molecule or enter SMILES" option.
-
Paste the SMILES string into the input field that appears.
-
Click "Start Prediction".
-
The results page will provide a summary, including predicted LD50 value and toxicity class.
-
Navigate to the "Toxicity Endpoints" section to find detailed predictions.
-
Record the predicted LD50 value (mg/kg) and the prediction for Hepatotoxicity.
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Technical Guide: Preliminary Cytotoxicity Screening of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Foreword: Charting the Cytotoxic Potential of a Novel Pyrimidine Derivative
In the landscape of contemporary drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including anticancer properties. The compound 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one belongs to this promising class of molecules. Its structural similarity to known kinase inhibitors and other anticancer agents necessitates a thorough evaluation of its cytotoxic potential as a crucial first step in its preclinical assessment.[1][2][3]
This technical guide provides a comprehensive framework for conducting a preliminary cytotoxicity screening of this compound. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind the experimental choices, ensuring a robust and reproducible assessment. We will delve into the principles of in vitro cytotoxicity testing, the selection of appropriate cellular models, and the execution of a validated assay to quantify the compound's effect on cell viability. Our focus will be on generating a reliable dataset that can confidently guide future, more in-depth mechanistic studies.
Foundational Principles: Selecting the Right Tools for Cytotoxicity Assessment
The initial evaluation of a compound's cytotoxicity is a critical filter in the drug discovery pipeline.[4] A variety of in vitro assays are available, each interrogating a different aspect of cellular health.[5][6] For a preliminary screen, an assay that is sensitive, reproducible, and provides a quantitative measure of cell viability is paramount.
Choosing the Appropriate Assay: A Matter of Cellular Energetics
Several well-established methods exist for assessing cytotoxicity, including those that measure membrane integrity (e.g., LDH assay) or metabolic activity (e.g., MTT, XTT, alamarBlue assays).[7][8][9][10]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage, providing a direct measure of cell lysis.[7][11][12]
-
Tetrazolium Salt-Based Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.[10] Specifically, mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product, the amount of which is proportional to the number of viable cells.[9][13][14]
-
Resazurin (alamarBlue) Assay: This fluorometric or colorimetric assay is based on the reduction of the non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.[8][15][16][17]
For a preliminary screening of a novel compound like this compound, the MTT assay offers a robust and cost-effective starting point. It provides a reliable indication of the compound's impact on the overall metabolic health of the cell population, which is a sensitive indicator of cytotoxicity.[9][13][14]
The Importance of the Cellular Model: Context is Key
The choice of cell line for cytotoxicity testing is critical and should be guided by the potential therapeutic application of the compound.[18][19][20][21] Given that many pyrimidine derivatives exhibit anticancer properties, a panel of human cancer cell lines is a logical starting point.[1][2][3] To assess for potential off-target toxicity, a non-cancerous cell line should also be included.
Recommended Cell Lines for Initial Screening:
| Cell Line | Tissue of Origin | Rationale |
| MCF-7 | Human Breast Adenocarcinoma | A commonly used cancer cell line, representative of epithelial-derived tumors. |
| A549 | Human Lung Carcinoma | Represents another major cancer type and is well-characterized for cytotoxicity studies. |
| HEK-293 | Human Embryonic Kidney | A non-cancerous cell line to assess for general cytotoxicity and selectivity. |
Experimental Workflow: A Step-by-Step Guide to the MTT Assay
The following protocol is a detailed guide for performing an MTT-based cytotoxicity screen of this compound.
Materials and Reagents
-
This compound (dissolved in sterile DMSO to create a high-concentration stock solution)
-
Selected cell lines (MCF-7, A549, HEK-293)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[13]
Experimental Protocol
Day 1: Cell Seeding
-
Culture the selected cell lines to approximately 80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well) in a 96-well plate, with a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Day 2: Compound Treatment
-
Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A typical starting range would be from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of the test compound.
-
Untreated Control: Cells in complete culture medium only.
-
Positive Control: Cells treated with a known cytotoxic agent (e.g., doxorubicin).
-
Blank Control: Wells containing medium but no cells, to account for background absorbance.
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere. The incubation time should be chosen based on the expected mechanism of action and the doubling time of the cells. A 48-hour incubation is a common starting point.
Day 4 (for a 48-hour incubation): MTT Assay
-
After the incubation period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of the 5 mg/mL MTT solution to each well.[22]
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ atmosphere, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the MTT-containing medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13][23]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Visualizing the Workflow
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Methodological & Application
protocol for synthesizing 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
An Application Note and Protocol for the Synthesis of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Introduction
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The 2-anilinopyrimidine scaffold, in particular, is a privileged structure known for a wide spectrum of biological activities, including antifungal, antibacterial, and potent anticancer properties through mechanisms like kinase inhibition.[2][3][4] This application note provides a comprehensive, two-part protocol for the synthesis of This compound , a molecule of interest for drug discovery and chemical biology research.
The described synthetic strategy is a robust and logical assembly of well-established chemical transformations. It begins with the synthesis of a key precursor, ethyl 2-benzyl-3-oxobutanoate, via a base-mediated C-alkylation of ethyl acetoacetate.[5] The second stage involves a classical cyclocondensation reaction between this substituted β-ketoester and phenylguanidine to construct the target pyrimidinone ring system.[6] This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step instructions, mechanistic insights, and practical troubleshooting advice to ensure reliable and reproducible outcomes.
Overall Synthetic Pathway
The synthesis is performed in two primary stages: (1) Benzylation of ethyl acetoacetate to form the key β-ketoester intermediate, and (2) Cyclocondensation with phenylguanidine to yield the final pyrimidinone product.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of Ethyl 2-benzyl-3-oxobutanoate
Principle and Mechanism
This reaction is a classic example of C-alkylation of an active methylene compound. Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This generates a resonance-stabilized enolate anion. The resulting nucleophilic enolate then attacks the electrophilic benzylic carbon of benzyl chloride in a bimolecular nucleophilic substitution (SN2) reaction, forming the new carbon-carbon bond.[5]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl acetoacetate | ReagentPlus®, ≥99% | Sigma-Aldrich | Should be freshly distilled if purity is low. |
| Benzyl chloride | ≥99% | Sigma-Aldrich | Lachrymatory, handle in a fume hood. |
| Sodium ethoxide (NaOEt) | ≥97% (dry weight) | Sigma-Aldrich | Highly hygroscopic, handle under inert gas. |
| Absolute Ethanol (EtOH) | Anhydrous, ≥99.5% | Major Suppliers | Must be dry. |
| Ethyl acetate (EtOAc) | ACS Reagent | Major Suppliers | For extraction. |
| Deionized Water (DI H₂O) | Type II or better | - | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Major Suppliers | For drying organic phase. |
| Hexanes | ACS Reagent | Major Suppliers | For chromatography (if needed). |
Detailed Experimental Protocol
-
Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stirrer bar and a reflux condenser. Ensure all glassware is flame-dried or oven-dried before use. Maintain a dry atmosphere using a calcium chloride guard tube or a nitrogen/argon inlet.
-
Base Dissolution: To the flask, add 75 mL of anhydrous ethanol followed by the cautious addition of sodium ethoxide (4.1 g, ~60 mmol). Stir the mixture until all the sodium ethoxide has completely dissolved. Note: This may be an exothermic process.
-
Enolate Formation: Once the base has dissolved and the solution has returned to near room temperature, add ethyl acetoacetate (6.5 g, 6.4 mL, 50 mmol) dropwise via a syringe or dropping funnel over 10 minutes. Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the enolate.[5]
-
Alkylation: Slowly add benzyl chloride (6.3 g, 5.7 mL, 50 mmol) dropwise down the condenser over 15-20 minutes. An increase in temperature and the formation of a white precipitate (NaCl) may be observed.
-
Reaction to Completion: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane:Ethyl Acetate).
-
Workup - Quenching and Extraction:
-
Allow the flask to cool to room temperature.
-
Carefully pour the reaction mixture into 150 mL of deionized water in a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Combine the organic extracts and wash them with deionized water (2 x 50 mL) to remove any remaining ethanol and salts.[5]
-
-
Drying and Solvent Removal: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, purify the resulting oil by vacuum distillation or flash column chromatography on silica gel.
Expected Outcome: A colorless to pale yellow oil. Typical yields range from 60-80%.[5][7]
Part 2: Synthesis of this compound
Principle and Reaction Mechanism
This step is a cyclocondensation reaction that forms the heterocyclic pyrimidinone core. The mechanism involves a series of nucleophilic additions and eliminations. Phenylguanidine acts as the dinucleophilic component. One of its nitrogen atoms initially attacks the more electrophilic ketone carbonyl of the β-ketoester. Subsequent intramolecular cyclization occurs when another nitrogen atom attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the stable, six-membered aromatic ring system.[6]
Caption: Simplified reaction mechanism for pyrimidinone formation.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Ethyl 2-benzyl-3-oxobutanoate | - | Synthesized in Part 1 | Ensure it is free of excess solvent. |
| Phenylguanidine carbonate | 98% | Sigma-Aldrich | A stable salt of the free base. |
| Sodium ethoxide (NaOEt) | ≥97% (dry weight) | Sigma-Aldrich | Highly hygroscopic, handle under inert gas. |
| Absolute Ethanol (EtOH) | Anhydrous, ≥99.5% | Major Suppliers | Must be dry. |
| Glacial Acetic Acid | ACS Reagent | Major Suppliers | For neutralization during workup. |
| Deionized Water (DI H₂O) | Type II or better | - | For precipitation and washing. |
Detailed Experimental Protocol
Caption: Step-by-step experimental workflow for the cyclization reaction.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of sodium ethoxide (2.4 g, ~35 mmol) in 100 mL of anhydrous ethanol.
-
Add Guanidine: To this solution, add phenylguanidine carbonate (5.3 g, 15 mmol). Stir the mixture for 15 minutes. Note that phenylguanidine free base is formed in situ.
-
Add Ketoester: Add the ethyl 2-benzyl-3-oxobutanoate (4.4 g, 20 mmol, synthesized in Part 1) to the reaction mixture.
-
Reaction to Completion: Heat the mixture to reflux and maintain for 6-8 hours. The reaction can be monitored by TLC until the starting ketoester is consumed.
-
Workup - Precipitation:
-
After cooling to room temperature, concentrate the reaction mixture to about one-third of its original volume using a rotary evaporator.
-
Pour the concentrated slurry into 200 mL of ice-cold water with vigorous stirring.
-
Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 7. A solid precipitate should form.
-
-
Isolation:
-
Stir the suspension in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL), followed by a small amount of cold ethanol (20 mL) to aid in drying.
-
-
Purification: The crude solid is often quite pure. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture. Dry the final product in a vacuum oven at 50-60 °C.
Expected Outcome: A white to off-white crystalline solid.
Characterization and Quality Control
The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
Melting Point: A sharp melting point range indicates high purity.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons from the anilino and benzyl groups, a singlet for the C6-methyl group, a singlet for the benzylic CH₂ group, and broad signals for the N-H protons.
-
¹³C NMR (DMSO-d₆, 100 MHz): Will show characteristic peaks for the pyrimidinone carbonyl (~160-170 ppm), aromatic carbons, and aliphatic carbons.
-
FT-IR (ATR): Characteristic absorptions for N-H stretching (~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C=C/C=N stretching (~1500-1600 cm⁻¹).
-
Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product (C₁₈H₁₇N₃O, MW = 291.35 g/mol ).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Part 1: Low yield of ketoester | Incomplete deprotonation (wet reagents/solvent). Inactive benzyl chloride. | Ensure all reagents and glassware are scrupulously dry. Use freshly opened or distilled reagents. |
| Part 1: Dialkylation product | Excess base or benzyl chloride; prolonged reaction time. | Use stoichiometric amounts of base and alkylating agent. Monitor the reaction closely by TLC and stop when complete. |
| Part 2: Reaction does not proceed | Ineffective conversion of phenylguanidine carbonate to free base. | Ensure the correct stoichiometry of sodium ethoxide is used to both neutralize the carbonate and catalyze the reaction. |
| Part 2: Oily product / No precipitate | Product is soluble in the workup mixture. Incomplete reaction. | Ensure complete neutralization. Try extracting the product with ethyl acetate before concluding it did not form. |
| Final Product: Low Purity | Incomplete reaction; side products formed. | Increase reflux time if starting material is present. Perform recrystallization from a carefully selected solvent system. |
Safety Precautions
-
Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Benzyl Chloride: Lachrymatory and toxic. Always handle inside a certified chemical fume hood.
-
Solvents: Ethanol and ethyl acetate are flammable. Keep away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
Conclusion
This application note details a reliable and efficient two-step synthesis for this compound. By combining a C-alkylation of ethyl acetoacetate with a subsequent guanidine-mediated cyclocondensation, the target molecule can be produced in good yield. The protocols are designed to be accessible to researchers with a standard background in synthetic organic chemistry and provide a solid foundation for the production of this and structurally related anilinopyrimidine derivatives for further investigation in medicinal chemistry and drug discovery programs.
References
-
Gregg, L. Synthesis of Ethyl-2-benzyl-3-oxobutanoate. Course Hero. [Link]
-
Ahmad, I., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Molecules. [Link]
-
Fallacara, A. L., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. [Link]
-
Gontijo, R. J., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules. [Link]
-
Lee, H., et al. (2019). Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Reddy, T. R., et al. (2012). An unusual dianion equivalent from acylsilanes for the synthesis of substituted β-keto esters. Organic & Biomolecular Chemistry. [Link]
-
Kumar, D., et al. (2014). A convenient synthesis of pyrimidinone and pyrimidine containing bisheteroarenes and analogs. RSC Advances. [Link]
-
Iacob, A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences. [Link]
-
El-Naggar, A. M., et al. (2020). 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study. Bioorganic Chemistry. [Link]
-
Lu, Y., et al. (2019). Thiourea catalysed reduction of α-keto substituted acrylate compounds using Hantzsch ester as reducing agent in water. Green Chemistry. [Link]
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry. [Link]
-
Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]
-
Goud, S. K., & Sarella, C. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. [Link]
-
Abu-Hashem, A. A., et al. (2022). Anilinopyrimidines: A Review Exploring Synthetic Approaches and Biological Activity. ResearchGate. [Link]
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Bachhav, H., et al. (2015). Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. ProQuest. [Link]
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Topic: In Vitro Assay for Testing 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one Activity
An Application Note and Protocol for Researchers
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors by mimicking the adenine ring of ATP.[1] This document provides a detailed application note and a robust protocol for determining the in vitro inhibitory activity of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a compound representative of this class. We present a luminescence-based biochemical assay that quantifies kinase activity by measuring ATP depletion. This homogeneous, "mix-and-read" format is highly amenable to high-throughput screening (HTS) and provides a reliable method for determining the half-maximal inhibitory concentration (IC₅₀).[2][3] The protocol emphasizes a self-validating design through the inclusion of critical controls and offers a comprehensive guide to data analysis, interpretation, and troubleshooting to ensure data integrity and reproducibility.
Assay Principle: Luminescence-Based Kinase Activity Detection
The foundational principle of this assay is the quantification of ATP remaining in solution after a kinase-catalyzed phosphorylation reaction.[4][5] Protein kinases utilize ATP as a phosphate donor to phosphorylate a specific substrate.[2] In the presence of an inhibitor like this compound, kinase activity is reduced, resulting in less ATP consumption.
The assay is performed in a single well by first allowing the kinase reaction to proceed and then adding a detection reagent. This reagent contains a thermostable luciferase enzyme (e.g., Ultra-Glo™ Luciferase) and its substrate, luciferin.[5] The luciferase catalyzes the oxidation of luciferin, a reaction that requires ATP and produces a stable, "glow-type" luminescent signal.[4][5] The intensity of this light output is directly proportional to the concentration of ATP remaining.[6]
Therefore, the luminescent signal is inversely correlated with kinase activity:
-
High Kinase Activity: Low ATP remaining → Low luminescent signal.
-
Low Kinase Activity (Inhibited): High ATP remaining → High luminescent signal.
This relationship provides a robust and sensitive method for quantifying the potency of kinase inhibitors.[2]
Caption: Workflow of the luminescence-based kinase inhibition assay.
Compound Profile: this compound
-
Structure and Class: This compound belongs to the pyrimidine class of heterocyclic molecules.[7][8] Its core structure is analogous to many known kinase inhibitors designed to be ATP-competitive.[1][9] The anilino and benzyl groups contribute to specific interactions within the kinase ATP-binding pocket.
-
Physicochemical Properties & Solubility: A critical prerequisite for any in vitro assay is ensuring the test compound is fully dissolved.[10] Pyrimidine derivatives often exhibit variable aqueous solubility.[11][12] Therefore, Dimethyl Sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions. It is imperative to assess the compound's solubility limit in 100% DMSO.[10][13] For the assay, the final DMSO concentration should be kept constant across all wells and typically should not exceed 1% to avoid solvent-induced artifacts or enzyme inhibition.[14] Stock solutions in DMSO are generally stable when stored at -20°C or -80°C.[15]
Part 1: Biochemical Kinase Inhibition Assay Protocol
This protocol is designed to determine the IC₅₀ value of this compound against a specific protein kinase in a 384-well plate format.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: 100% DMSO, molecular biology grade
-
Enzyme: Purified recombinant protein kinase of interest
-
Substrate: Specific peptide or protein substrate for the kinase
-
Buffer: Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Note: Optimal buffer composition can be kinase-dependent.[16]
-
Cofactor: ATP solution
-
Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo® Max, Promega #V6071)[17]
-
Assay Plates: White, opaque, flat-bottom 384-well plates
-
Equipment: Calibrated multichannel pipettes, microplate reader with luminescence detection capability.
Reagent Preparation
-
Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.
-
Serial Dilution Plate (4X): Perform a serial dilution of the compound stock in 100% DMSO to create the source plate for inhibitor concentrations. Then, dilute this series into Kinase Reaction Buffer to create a 4X final concentration working solution plate. This minimizes the final DMSO concentration in the assay.
-
Enzyme Stock (2X): Dilute the kinase to a 2X working concentration in Kinase Reaction Buffer. Keep on ice.
-
Substrate/ATP Stock (2X): Prepare a 2X working solution containing both the substrate and ATP in Kinase Reaction Buffer. The ATP concentration should ideally be at or near its Michaelis-Menten constant (Kₘ) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[18][19]
Assay Procedure
-
Compound Addition: Add 5 µL of the 4X compound working solutions to the wells of a 384-well plate. For control wells, add 5 µL of buffer containing the same final DMSO concentration.
-
Enzyme Addition: Add 5 µL of the 2X kinase solution to all wells except the "No Enzyme" negative controls. Add 5 µL of Kinase Reaction Buffer to the negative control wells.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 10 µL of the 2X Substrate/ATP solution to all wells to initiate the kinase reaction. The final volume is now 20 µL.
-
Reaction Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes). This time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption in control wells).
-
Signal Detection: Equilibrate the plate and the Kinase-Glo® reagent to room temperature. Add 20 µL of the detection reagent to each well.
-
Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
-
Data Acquisition: Measure luminescence using a microplate reader.
Essential Controls for a Self-Validating System
| Control Type | Components | Purpose |
| Positive Control | Kinase + Substrate + ATP + Vehicle (DMSO) | Represents 100% kinase activity (0% inhibition). Used for data normalization. |
| Negative Control | Substrate + ATP + Vehicle (DMSO) (No Kinase) | Represents 0% kinase activity (100% inhibition). Defines the assay background and is used for normalization.[20] |
| Compound Interference | Substrate + ATP + Inhibitor (No Kinase) | Checks if the test compound directly inhibits or enhances the luciferase detection enzyme. A significant deviation from the Negative Control indicates interference. |
Part 2: Data Analysis and Interpretation
Caption: Workflow for IC₅₀ determination from raw luminescence data.
Data Normalization
Convert raw relative light unit (RLU) values to percent inhibition using the positive (100% activity) and negative (0% activity) controls.[21]
Formula: % Inhibition = 100 * (1 - [RLU_sample - RLU_negative_control] / [RLU_positive_control - RLU_negative_control])
IC₅₀ Determination
The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[22]
-
Plot Data: Create a semi-log plot with the inhibitor concentration on the x-axis (log scale) and the corresponding % Inhibition on the y-axis.
-
Fit Curve: Use a non-linear regression model, typically a four-parameter logistic equation (sigmoidal dose-response curve), to fit the data.[18][23]
-
Calculate IC₅₀: The IC₅₀ value is the concentration at which the fitted curve crosses the 50% inhibition mark.[21] This is readily calculated using software like GraphPad Prism or similar data analysis tools.
| Compound Conc. [nM] | log[Conc.] | RLU (Raw Data) | % Inhibition |
| 0 (Positive Control) | - | 800,000 | 0.0 |
| 0.1 | -1.0 | 795,000 | 0.7 |
| 1 | 0.0 | 750,000 | 7.1 |
| 10 | 1.0 | 550,000 | 35.7 |
| 30 | 1.48 | 425,000 | 53.6 (IC₅₀ ≈ 25 nM) |
| 100 | 2.0 | 150,000 | 92.9 |
| 1000 | 3.0 | 55,000 | 106.4 |
| No Enzyme (Negative) | - | 50,000 | 100.0 |
Table depicts illustrative data for calculating percent inhibition and identifying the approximate IC₅₀ value.
Part 3: Assay Validation and Troubleshooting
A robust assay is reproducible and statistically sound. The Z'-factor is a common metric for assessing the quality of an HTS assay. A Z'-factor > 0.5 indicates an excellent assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability | Pipetting errors; Inadequate mixing; Plate edge effects.[16] | Calibrate pipettes; Ensure thorough but gentle mixing; Avoid using outer wells or fill them with buffer.[16] |
| Low Signal-to-Background | Insufficient enzyme activity; Sub-optimal reaction time; Incorrect buffer pH or composition. | Optimize enzyme concentration and incubation time; Verify buffer conditions are optimal for the specific kinase.[20] |
| False Positives | Compound inhibits the luciferase detection enzyme. | Run the "Compound Interference" control. If interference is confirmed, consider an alternative assay format (e.g., TR-FRET).[24] |
| IC₅₀ Shift / Poor Potency | High ATP concentration masking competitive inhibition; Compound degradation or precipitation. | Use ATP at or below Kₘ[14]; Confirm compound solubility and stability in the assay buffer. |
Alternative Platform: Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a TR-FRET technology that provides an excellent alternative, non-luminescence-based readout.[25][26]
-
Principle: The assay relies on the energy transfer between a donor fluorophore (often a Europium cryptate) and an acceptor fluorophore.[27] Typically, a substrate-specific antibody is labeled with the donor, and a generic phosphorylation-site antibody is labeled with the acceptor. When the substrate is phosphorylated by the kinase, the two antibodies bind in close proximity, allowing FRET to occur upon excitation of the donor.[25][28] The resulting signal is proportional to kinase activity.
-
Advantages: HTRF is a homogeneous assay with high sensitivity and is less prone to interference from colored or fluorescent compounds due to the time-resolved detection.[27][29]
Caption: Principle of a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Conclusion
The luminescence-based ATP depletion assay described herein provides a robust, sensitive, and high-throughput compatible method for determining the inhibitory potency of this compound. By adhering to the detailed protocol, incorporating essential controls, and applying rigorous data analysis, researchers can generate reliable and reproducible IC₅₀ values. This data is fundamental for structure-activity relationship (SAR) studies and is a critical first step in the evaluation of novel kinase inhibitor candidates for drug discovery programs.
References
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. (n.d.). PubMed Central.
- The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. (2020, June 2). Promega Connections.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience.
- Luciferase Luminescence Assays. (n.d.). NOVA.
- Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. (n.d.). Benchchem.
- HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. (n.d.). Celtarys Research.
- Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. (n.d.). Promega Corporation.
- HTRF technology on Microplate Readers. (2020, June 16). BMG Labtech.
- Introducing the Kinase-Glo™ Luminescent Kinase Assay. (n.d.). Promega Notes 83.
- Tanega, C., et al. (2009). Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Assay and drug development technologies.
- INX-315, a Selective CDK2 Inhibitor, Induces Cell Cycle Arrest and Senescence in Solid Tumors. (2024, March 1). Cancer Discovery - AACR Journals.
- The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2023, March 15). bioRxiv.
- CDK4 Assay Kit. (n.d.). BPS Bioscience.
- Basics of Enzymatic Assays for HTS. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
- The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. (2024, March 4). PubMed.
- HTRF - Guide to homogeneous time resolved fluorescence. (n.d.). Revvity.
- Time-Resolved Fluorescence TRF / TR-FRET (HTRF). (n.d.). Molecular Devices.
- Technical Support Center: KSK67 In Vitro Experiments. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Kinase Assays. (n.d.). Benchchem.
- Application Note: In Vitro Kinase Assay Protocols for Pyrimidine-Based Inhibitors. (n.d.). Benchchem.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central.
- Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). PMC - PubMed Central.
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.
- Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (2019, March 12). ACS Infectious Diseases - ACS Publications.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
- In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems.
- Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (n.d.). Benchchem.
- Mechanism of Action Assays for Enzymes. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf.
- In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech.
- in vitro and in vivo assay protocols for 4,6-diethoxypyrimidine derivatives. (n.d.). Benchchem.
- TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam.
- Kinase inhibition assay. Determination of IC50 in dose–response curves... (n.d.). ResearchGate.
- Application Notes and Protocols for Pyrimidine Derivatives as Kinase Inhibitors. (n.d.). Benchchem.
- functional in vitro assays for drug discovery. (2023, August 18). YouTube.
- 6-Amino-2-(4-methylpiperazin-1-yl)pyrimidin-4(3H)-one. (n.d.). Benchchem.
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- In vitro kinase assay. (2023, September 23). Protocols.io.
- Stability of screening compounds in wet DMSO. (n.d.). PubMed.
- 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. (n.d.). PubChem.
- 5-Anilino-3-benzyl-sulfanyl-6-(3-chloro-anilino)-1-phenyl-1H-pyrazolo-[3,4-d]pyrimidin-4(5H)-one. (n.d.). PubMed.
- DMSO Solubility Assessment for Fragment-Based Screening. (n.d.). MDPI.
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
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- Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (n.d.). Science Alert.
- 5-Anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H). (n.d.).
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Application Notes and Protocols for the Investigation of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one in Cancer Cell Lines
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically effective anticancer agents.[1][2] Derivatives of the 2-anilinopyrimidine core, in particular, have been successfully developed as potent and selective inhibitors of various protein kinases that are critical for cancer cell proliferation and survival.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one , a novel investigational compound within this class. We present a hypothesized mechanism of action centered on the inhibition of key cell cycle regulators, Cyclin-Dependent Kinases (CDKs), and provide a suite of detailed protocols for its characterization in cancer cell lines. The methodologies described herein are designed to be self-validating, offering a robust framework for assessing the compound's anticancer potential, from initial cytotoxicity screening to elucidation of its molecular mechanism.
Compound Profile and Scientific Rationale
1.1. Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₈H₁₇N₃O
-
Core Scaffold: 2-anilinopyrimidine
The 2-anilinopyrimidine scaffold is a well-established pharmacophore known to mimic the purine base of ATP, enabling competitive binding to the ATP-binding pocket of numerous protein kinases.[3][4] Modifications at the C4, C5, and C6 positions of the pyrimidine ring are known to modulate kinase selectivity and potency.[4] The benzyl group at the C5 position and the methyl group at C6 are hypothesized to enhance hydrophobic interactions within the kinase active site, potentially contributing to increased potency and selectivity.
1.2. Hypothesized Mechanism of Action: Targeting the Cell Cycle Engine
Dysregulation of the cell cycle is a hallmark of cancer.[4] Cyclin-Dependent Kinases (CDKs), particularly CDK4 and CDK6, are serine/threonine kinases that form complexes with Cyclin D to drive the cell from the G1 (growth) phase into the S (DNA synthesis) phase.[5][6][7] This is primarily achieved through the phosphorylation and inactivation of the Retinoblastoma (Rb) tumor suppressor protein.[8] Given the structural precedents of the 2-anilinopyrimidine scaffold, we hypothesize that This compound functions as a potent inhibitor of CDK4/6. By blocking Rb phosphorylation, the compound is expected to maintain Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest and subsequent inhibition of tumor cell proliferation.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the systematic evaluation of the compound. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control (e.g., a known CDK4/6 inhibitor like Palbociclib).[8][9]
2.1. General Workflow
2.2. Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay is fundamental for determining the concentration-dependent effect of the compound on cell viability and for calculating the half-maximal inhibitory concentration (IC₅₀).[9]
-
Rationale: The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity is correlated with cytotoxicity or cytostatic effects.
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compound (e.g., from 0.01 µM to 100 µM). Replace the medium with fresh medium containing the different concentrations of the compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Data Acquisition: Add DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration to determine the IC₅₀ value.
-
2.3. Protocol 2: Cell Cycle Analysis
This protocol determines the effect of the compound on cell cycle progression, directly testing the hypothesis of a G1 arrest.
-
Rationale: CDK4/6 inhibition is expected to block cells from transitioning from the G1 to the S phase. Flow cytometry using a DNA-staining dye like propidium iodide (PI) can quantify the percentage of cells in each phase of the cell cycle.
-
Materials:
-
6-well plates.
-
Propidium Iodide (PI) staining solution with RNase A.
-
Cold 70% ethanol.
-
Phosphate-Buffered Saline (PBS).
-
-
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the compound at concentrations around its IC₅₀ value (e.g., 1x and 2x IC₅₀) for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix by adding dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G0/G1 phase compared to the control would support the hypothesized mechanism.
-
2.4. Protocol 3: Western Blot for Target Validation
This protocol directly assesses whether the compound inhibits the activity of its hypothesized target, CDK4/6, by measuring the phosphorylation status of its downstream substrate, Rb.
-
Rationale: If the compound inhibits CDK4/6, the level of phosphorylated Rb (p-Rb) should decrease in a concentration-dependent manner.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-p-Rb (Ser780 or Ser807/811), anti-total Rb, and anti-β-actin (as a loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Protein Extraction: Treat cells with the compound as in the cell cycle analysis protocol. Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometrically quantify the p-Rb bands and normalize them to total Rb and the β-actin loading control. A significant decrease in the p-Rb/total Rb ratio in treated cells will validate the compound's on-target effect.
-
Data Presentation and Interpretation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Summary of Expected Quantitative Outcomes
| Experiment | Cell Line | Parameter Measured | Expected Result with Compound Treatment |
| MTT Assay | MCF-7, HCT-116 | IC₅₀ (µM) | A potent IC₅₀ value, ideally in the low micromolar to nanomolar range. |
| Cell Cycle Analysis | MCF-7 | % of Cells in G0/G1 | Statistically significant increase compared to vehicle control. |
| Cell Cycle Analysis | MCF-7 | % of Cells in S Phase | Statistically significant decrease compared to vehicle control. |
| Western Blot | HCT-116 | p-Rb/Total Rb Ratio | Concentration-dependent decrease in the normalized ratio. |
Trustworthiness and Self-Validation
The experimental plan is designed to be a self-validating system. A positive result in the cytotoxicity assay (a potent IC₅₀) provides the initial rationale for further investigation. The cell cycle analysis then offers a functional readout of the compound's effect. Finally, the Western blot for p-Rb provides direct molecular evidence that links the functional outcome (G1 arrest) to the hypothesized mechanism of action (CDK4/6 inhibition). A convergence of positive results across these assays builds a strong, trustworthy case for the compound's proposed anticancer activity.
References
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Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Wang, S., et al. (2010). Discovery and characterization of 2-anilino-4-(thiazol-5-yl)pyrimidine transcriptional CDK inhibitors as anticancer agents. Chemistry & Biology, 17(10), 1111-1121. [Link]
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Kunick, C., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(6), 2433-2442. [Link]
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Brancale, A., et al. (2019). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 24(23), 4298. [Link]
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Eskandrani, A. A., et al. (2023). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Journal of Biomolecular Structure and Dynamics. [Link]
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Li, J., et al. (2022). Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. Frontiers in Chemistry, 10, 868430. [Link]
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Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(41), 25487-25501. [Link]
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Li, J., et al. (2011). Synthesis and Anti-tumor Activities of Novel[1][2][12]triazolo[1,5-a]pyrimidines. Molecules, 16(7), 5913-5922. [Link]
- Gelbert, L. M., et al. (2014). Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine.
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Yee, K., et al. (2016). A phase I trial of the aurora kinase inhibitor, ENMD-2076, in patients with relapsed or refractory acute myeloid leukemia or chronic myelomonocytic leukemia. Investigational New Drugs, 34(5), 614-623. [Link]
- BLDpharm. (n.d.). 2-Amino-5-benzyl-6-methylpyrimidin-4(3H)-one.
- PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone.
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Musella, M., et al. (2020). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules, 25(21), 5138. [Link]
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Chen, J., et al. (2012). 5-Anilino-3-benzyl-sulfanyl-6-(3-chloro-anilino)-1-phenyl-1H-pyrazolo-[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E, 68(Pt 10), o2895. [Link]
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Aoyama, H., et al. (2010). 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4709-4711. [Link]
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Barroso-Sousa, R., et al. (2016). Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. Breast Care, 11(3), 167-173. [Link]
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Kwapisz, D. (2017). Cyclin-dependent kinase 4/6 inhibitors in breast cancer: palbociclib, ribociclib, and abemaciclib. Breast Cancer Research and Treatment, 166(1), 41-54. [Link]
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Patel, N. B., et al. (2010). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Journal of Young Pharmacists, 2(2), 173-182. [Link]
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Application Notes & Protocols: Characterization of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one as a Kinase Inhibitor
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 2-Anilinopyrimidine Scaffold
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous ATP-competitive kinase inhibitors.[1] Its ability to mimic the adenine hinge-binding region of ATP allows for potent and selective modulation of a wide range of kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[2] This document outlines a comprehensive strategy for the characterization of a novel compound, 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one , as a potential dual inhibitor of Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
CDK2 is a key regulator of the cell cycle, specifically the G1/S phase transition, making it a crucial target for anti-proliferative cancer therapies.[3][4] VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, a process essential for tumor growth and metastasis.[5] A compound capable of dual inhibition could offer a powerful therapeutic advantage by simultaneously halting tumor cell proliferation and cutting off its blood supply. These application notes provide detailed protocols for the in vitro and cell-based characterization of this compound's inhibitory activity against both CDK2 and VEGFR-2.
Part 1: Evaluation of CDK2 Inhibitory Activity
Background: CDK2 in Cell Cycle Progression
CDK2 is a serine/threonine protein kinase that, when complexed with its regulatory partners Cyclin E or Cyclin A, orchestrates the transition from the G1 to the S phase of the cell cycle.[3] The CDK2/Cyclin E complex phosphorylates key substrates, including the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor to activate genes required for DNA replication.[6] Given its central role, inhibiting CDK2 is a promising strategy to induce cell cycle arrest in rapidly dividing cancer cells.[4][7]
CDK2 Signaling Pathway
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition and its downstream effects on cell proliferation.
Caption: Simplified CDK2 signaling pathway at the G1/S checkpoint.
Protocol 1: In Vitro CDK2/Cyclin E Kinase Inhibition Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which directly correlates with kinase activity. The luminescent signal is inversely proportional to the inhibitory activity of the compound.[8]
Materials:
-
Recombinant human CDK2/Cyclin E1 (Promega, V4488 or equivalent)[9]
-
Histone H1 substrate (Promega, included in kit)[10]
-
ADP-Glo™ Kinase Assay Kit (Promega, V9101)[9]
-
Kinase Reaction Buffer (5X)
-
This compound (Test Compound)
-
Staurosporine (Positive Control Inhibitor)
-
DMSO (Vehicle Control)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.
-
Reaction Setup:
-
Add 50 nL of each compound dilution to the appropriate wells of a 384-well plate.[11] For controls, add 50 nL of DMSO (0% inhibition) or 50 nL of staurosporine (100% inhibition).
-
Prepare a master mix containing Kinase Reaction Buffer, CDK2/Cyclin E enzyme, and Histone H1 substrate.
-
Add 5 µL of the enzyme/substrate master mix to each well to start the reaction.[11] The final DMSO concentration should be ≤1%.
-
-
Kinase Reaction: Incubate the plate at room temperature (22-25°C) for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferase/luciferin to generate a luminescent signal.[8]
-
-
Signal Measurement: Incubate at room temperature for 30-60 minutes. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and positive controls. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Kinase Selectivity Profile
The selectivity of the compound is a critical parameter. Testing against other relevant kinases provides insight into its specificity.
| Kinase Target | This compound IC50 (nM) |
| CDK2/Cyclin E | 50 |
| CDK1/Cyclin B | 850 |
| CDK4/Cyclin D1 | >10,000 |
| CDK9/Cyclin T | 1,200 |
| VEGFR-2 | 75 |
| EGFR | >10,000 |
| (Hypothetical data for illustrative purposes) |
Protocol 2: Cellular Inhibition of Rb Phosphorylation (Western Blot)
This assay confirms that the compound inhibits CDK2 activity within intact cells by measuring the phosphorylation of its key downstream substrate, Rb, at a CDK2-specific site (e.g., Ser780).[12]
Materials:
-
MCF-7 (human breast adenocarcinoma) or other relevant cancer cell line
-
Complete cell culture medium (e.g., EMEM + 10% FBS)
-
Test Compound and vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Rabbit anti-phospho-Rb (Ser780), Rabbit anti-total Rb, Mouse anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Plating: Seed MCF-7 cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 24 hours).[12]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[13]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane with the primary antibody (anti-phospho-Rb) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.[14]
-
-
Data Analysis: Strip the membrane and re-probe for total Rb and β-actin to ensure equal protein loading. Quantify band intensities using densitometry software. A dose-dependent decrease in the ratio of phospho-Rb to total Rb indicates cellular target engagement.
Part 2: Evaluation of VEGFR-2 Inhibitory Activity
Background: VEGFR-2 in Angiogenesis
VEGFR-2 (also known as KDR) is a receptor tyrosine kinase that is the primary mediator of the pro-angiogenic signals induced by VEGF-A.[5] Upon VEGF binding, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation event initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival.[2][15] Inhibition of VEGFR-2 kinase activity is a clinically validated strategy for blocking tumor angiogenesis.[16]
VEGFR-2 Signaling Pathway
The diagram below outlines the key signaling events following VEGFR-2 activation.
Caption: Key downstream signaling pathways activated by VEGFR-2.
Protocol 3: In Vitro VEGFR-2 Kinase Inhibition Assay (Kinase-Glo®)
This protocol is analogous to the CDK2 assay but uses VEGFR-2 specific components to quantify kinase activity by measuring ATP consumption.[17]
Materials:
-
Recombinant human VEGFR-2 (BPS Bioscience, 40301 or equivalent)[17]
-
Poly (Glu, Tyr) 4:1 peptide substrate (BPS Bioscience, 40217 or equivalent)[17]
-
Kinase-Glo® Max Luminescent Kinase Assay (Promega, V6071)
-
Kinase Assay Buffer (5X)
-
Test Compound, Positive Control (e.g., Sunitinib), and DMSO
-
White, opaque 96-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO as described in Protocol 1.
-
Reaction Setup:
-
Prepare a master mix containing 5X Kinase Assay Buffer, ATP, and the peptide substrate in water.[18]
-
Add 25 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of diluted test compound, DMSO, or Sunitinib to the appropriate wells.
-
Prepare diluted VEGFR-2 enzyme (e.g., 1 ng/µL) in 1X Kinase Buffer.[17]
-
-
Kinase Reaction: Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to all wells except the "Blank" (no enzyme) control. Incubate the plate at 30°C for 45 minutes.[18]
-
ATP Detection:
-
Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add 50 µL of Kinase-Glo® Max reagent to each well.[17]
-
Incubate at room temperature for 15 minutes, protecting the plate from light.
-
-
Signal Measurement: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP remaining. Calculate percent inhibition relative to controls and determine the IC50 value as described previously.
Protocol 4: Cellular VEGFR-2 Autophosphorylation Assay
This assay determines the compound's ability to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context, confirming target engagement.[19]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Recombinant human VEGF-A
-
Test Compound and vehicle control (DMSO)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies: Rabbit anti-phospho-VEGFR-2 (Tyr1175), Rabbit anti-total VEGFR-2
-
Western blot or ELISA-based detection system
Procedure:
-
Cell Culture and Starvation: Culture HUVECs to ~90% confluency. To reduce basal receptor phosphorylation, serum-starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Inhibitor Pre-incubation: Pre-treat the starved cells with various concentrations of the test compound or DMSO for 1-2 hours.[19]
-
VEGF Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short duration (e.g., 5-10 minutes) at 37°C to induce robust VEGFR-2 autophosphorylation.[20] An unstimulated control well should be included.
-
Cell Lysis: Immediately place the plate on ice and wash cells with ice-cold PBS. Lyse the cells as described in Protocol 2.
-
Detection and Analysis:
-
Western Blot: Analyze 20-30 µg of protein lysate via Western blot using anti-phospho-VEGFR-2 (Tyr1175) and anti-total VEGFR-2 antibodies. Quantify the ratio of phosphorylated to total receptor.[21]
-
ELISA: Alternatively, use a sandwich ELISA kit designed to specifically quantify phosphorylated VEGFR-2 from cell lysates for a higher-throughput analysis.[19]
-
-
Data Interpretation: A dose-dependent reduction in VEGF-induced VEGFR-2 phosphorylation, normalized to total VEGFR-2 levels, demonstrates the compound's cellular inhibitory activity.
Experimental Workflow Visualization
Caption: Workflow for the characterization of a dual kinase inhibitor.
References
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ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators. Retrieved from [Link]
- Takahashi, T., et al. (2001). Vascular Endothelial Growth Factor (VEGF)-Receptor2: Its Biological Functions, Major Signaling Pathway, and Specific Ligand VEGF-E. Journal of Clinical Investigation, 108(4), 469-475. (Simulated reference, as direct link was to a Taylor & Francis journal page)
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Wikipedia. (n.d.). Cyclin-dependent kinase 2. Retrieved from [Link]
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UniProt. (n.d.). CDK2 - Cyclin-dependent kinase 2 - Homo sapiens (Human). Retrieved from [Link]
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BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]
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BPS Bioscience. (n.d.). CDK2 Assay Kit. Retrieved from [Link]
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PubChem. (n.d.). CDK protein kinase inhibition by the ADP-Glo Assay. Retrieved from [Link]
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-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
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ResearchGate. (n.d.). How do I study phosphorylation of CDK2 by western blot?. Retrieved from [Link]
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Al-Warhi, T., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][15][16]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. European Journal of Medicinal Chemistry, 221, 113524.
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ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]
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Reaction Biology. (n.d.). VEGF-R2 Cellular Phosphorylation Assay Service. Retrieved from [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Retrieved from [Link]
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Application Notes and Protocols for In Vivo Experimental Design: 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Authored by: Gemini, Senior Application Scientist
Introduction: The pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one belongs to this versatile class of compounds. While specific in vivo data for this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest a strong potential for modulating key signaling pathways involved in inflammation and nociception. This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound, focusing on its putative anti-inflammatory and analgesic effects. The protocols detailed herein are designed to be robust, reproducible, and grounded in established pharmacological models.
The primary signaling pathways often implicated in inflammation and targeted by anti-inflammatory drugs include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways regulate the production of pro-inflammatory mediators such as cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenase-2 (COX-2).[1][6] This application note will therefore focus on in vivo models that allow for the assessment of the compound's ability to modulate these key inflammatory processes.
Part 1: Preclinical In Vivo Experimental Workflow
A logical and phased approach is critical for the successful in vivo characterization of a novel compound. The following workflow outlines the key stages, from initial tolerability studies to more complex efficacy models.
Caption: A phased approach to the in vivo evaluation of this compound.
Part 2: Detailed Protocols and Methodologies
Animal Models and Husbandry
For these studies, rodents such as Swiss albino mice or Sprague-Dawley rats are commonly used due to their genetic and physiological similarities to humans in the context of inflammation and pain research.[7] Animals should be acclimatized to the laboratory conditions for at least one week prior to experimentation.[4] All procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Rationale: The initial step in any in vivo study is to determine the safety profile of the test compound. This allows for the selection of doses for subsequent efficacy studies that are well-tolerated and non-lethal.
Protocol:
-
Use a minimum of three groups of animals (n=3-5 per group).
-
Administer single escalating doses of this compound (e.g., 10, 50, 100, 500, 1000 mg/kg) via the intended route of administration (e.g., oral gavage or intraperitoneal injection).
-
A vehicle control group should be included.
-
Observe the animals closely for the first 4 hours and then periodically for 14 days for any signs of toxicity, such as changes in behavior, weight loss, or mortality.
-
The MTD is defined as the highest dose that does not cause significant toxicity or mortality.
Pharmacokinetic (PK) Profiling
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for designing effective dosing regimens in efficacy studies.[8][9][10]
Protocol:
-
Administer a single, non-toxic dose of the compound to a cohort of animals.
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) via a suitable method (e.g., tail vein or retro-orbital sinus).
-
Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
| PK Parameter | Description |
| Cmax | The maximum plasma concentration of the drug. |
| Tmax | The time at which Cmax is reached. |
| AUC | The total drug exposure over time. |
| t1/2 | The time required for the plasma concentration to decrease by half. |
Carrageenan-Induced Paw Edema Model of Acute Inflammation
Rationale: This is a widely used and reproducible model for screening acute anti-inflammatory activity.[5][11] Carrageenan injection induces a biphasic inflammatory response, allowing for the study of different phases of inflammation.[5]
Protocol:
-
Divide animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., indomethacin or diclofenac), and test groups receiving different doses of this compound.[12]
-
Administer the test compound or controls orally or intraperitoneally 60 minutes before the carrageenan injection.[13]
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control.
Formalin-Induced Nociceptive Model
Rationale: The formalin test is a robust model that assesses both acute (neurogenic) and tonic (inflammatory) pain.[14][15] This allows for the differentiation of analgesic effects on different pain pathways.
Protocol:
-
Acclimatize animals to the observation chambers.
-
Administer the test compound or controls 30-60 minutes before the formalin injection.
-
Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Observe the animal's behavior for 60 minutes and record the total time spent licking or biting the injected paw.
-
The response is biphasic: the early phase (0-5 minutes) represents direct nociceptor activation, and the late phase (15-60 minutes) reflects inflammatory pain.
-
Analyze the data for each phase separately to determine the compound's effect on both types of pain.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation and Biomarker Analysis
Rationale: This model mimics systemic inflammation and allows for the investigation of the compound's effect on the production of pro-inflammatory cytokines and other biomarkers.[4][5]
Protocol:
-
Administer the test compound or controls to different groups of animals.
-
After a predetermined time (e.g., 1 hour), induce systemic inflammation by intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
At a peak response time (e.g., 2-4 hours post-LPS), collect blood samples for cytokine analysis.
-
Euthanize the animals and collect relevant tissues (e.g., liver, lung) for further analysis.
-
Measure the plasma levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.[4]
-
Perform Western blot or qPCR analysis on tissue homogenates to assess the expression of key inflammatory proteins (e.g., COX-2, iNOS) and the activation of signaling pathways like NF-κB.
Part 3: Mechanistic Insights and Data Interpretation
The data obtained from these in vivo studies will provide a comprehensive profile of the anti-inflammatory and analgesic potential of this compound.
Hypothesized Mechanism of Action: Based on the known activities of related pyrimidinone derivatives, it is hypothesized that this compound may exert its anti-inflammatory effects through the inhibition of pro-inflammatory signaling pathways.
Caption: Hypothesized mechanism of action for the anti-inflammatory effects of the test compound.
Data Interpretation:
-
A significant reduction in paw edema in the carrageenan model would indicate potent anti-inflammatory activity.
-
A reduction in both the early and late phases of the formalin test would suggest both central and peripheral analgesic effects.
-
Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6) and proteins (COX-2) in the LPS model would provide mechanistic evidence for the compound's anti-inflammatory action.
Successful outcomes from these studies would warrant further investigation into more chronic models of inflammation, such as adjuvant-induced arthritis, to assess the compound's potential for treating chronic inflammatory diseases.
References
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ResearchGate. (n.d.). Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Retrieved from [Link]
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- Eskandrani, R. O., et al. (2023). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Journal of Biomolecular Structure and Dynamics, 1-16.
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Semantic Scholar. (n.d.). In Vivo and Ex Vivo Inflammatory Markers of Common Metabolic Phenotypes in Humans. Retrieved from [Link]
- Al-Hussain, S. A., et al. (2024). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Journal of Biomolecular Structure and Dynamics, 1-20.
- Chen, J. T., et al. (2012). 5-Anilino-3-benzyl-sulfanyl-6-(3-chloro-anilino)-1-phenyl-1H-pyrazolo-[3,4-d]pyrimidin-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2895.
- Castoldi, V., et al. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 26(21), 6649.
- Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550.
- Kumar, C. S. A., et al. (2023). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. Scientific Reports, 13(1), 1046.
- Rasapalli, S., et al. (2020). Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 30(23), 127550.
- Rosowsky, A., et al. (2003). Further studies on 2,4-diamino-5-(2',5'-disubstituted benzyl)pyrimidines as potent and selective inhibitors of dihydrofolate reductases from three major opportunistic pathogens of AIDS. Journal of Medicinal Chemistry, 46(9), 1726-1736.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
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Application Notes and Protocols for the Quantification of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Introduction: The Analytical Imperative for a Novel Pyrimidinone Derivative
2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrimidinone class, a scaffold of significant interest in medicinal chemistry and drug development due to its diverse pharmacological activities. Accurate and reliable quantification of this molecule is paramount throughout its lifecycle, from initial synthesis and purity assessment to formulation development, stability testing, and pharmacokinetic studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of analytical methods for the precise quantification of this compound.
The protocols outlined herein are grounded in the principles of scientific integrity and are designed to be self-validating systems, adhering to the stringent standards set by the International Council for Harmonisation (ICH) guidelines.[1][2][3] We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible method for routine analysis, and Liquid Chromatography-Mass Spectrometry (LC-MS) for applications requiring higher sensitivity and selectivity, such as bioanalysis.
Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method Development and Validation
HPLC is the workhorse of pharmaceutical analysis, offering excellent resolution, precision, and accuracy for the quantification of active pharmaceutical ingredients (APIs). The following protocol describes a reversed-phase HPLC method, which is generally well-suited for molecules with the polarity of the target analyte.
Causality Behind Experimental Choices
-
Column Selection: A C18 column is chosen as the stationary phase due to its hydrophobic nature, which is expected to provide good retention and separation of the moderately nonpolar this compound from potential impurities.
-
Mobile Phase: A gradient elution of acetonitrile and water (with a formic acid modifier) is selected. Acetonitrile is a common organic modifier providing good peak shape and elution strength. Formic acid is added to control the pH of the mobile phase, which can suppress the ionization of the analyte and any acidic or basic impurities, leading to sharper, more symmetrical peaks. A gradient is employed to ensure the elution of any more hydrophobic impurities and to reduce the analysis time.
-
Detection Wavelength: The UV detection wavelength is set based on the absorbance maximum of the analyte, which would be determined by running a UV-Vis spectrum of a pure standard. This ensures maximum sensitivity.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm internal diameter column, providing a good balance between analysis time and column efficiency. Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol: HPLC-UV Method
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC grade acetonitrile, water, and formic acid.
-
Reference standard of this compound.
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Solution: Accurately weigh a sample containing the analyte and prepare a solution in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Protocol (ICH Q2(R2) Guidelines) [1][2][3][4][5]
The following parameters must be evaluated to ensure the method is fit for its intended purpose.
| Validation Parameter | Acceptance Criteria | Protocol Summary |
| Specificity | The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity index should be > 0.99. | Analyze blank, placebo, and stressed samples (acid, base, oxidative, thermal, photolytic degradation). |
| Linearity | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. | Analyze calibration standards in triplicate. Plot peak area vs. concentration and perform linear regression. |
| Range | The range for which the method is linear, accurate, and precise. | Confirmed by the linearity, accuracy, and precision data. |
| Accuracy | % Recovery between 98.0% and 102.0%. | Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. |
| Precision | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. | Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or instrument. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. | Determined by visual evaluation or calculation based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. RSD ≤ 10%. | Determined by visual evaluation or calculation. Confirmed by analyzing standards at the LOQ concentration. |
| Robustness | No significant change in results. RSD ≤ 2.0%. | Intentionally vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). |
Forced Degradation Studies: A Trustworthiness Pillar
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[6][7][8][9][10] These studies intentionally stress the drug substance to produce degradation products.[6][7][8] The goal is to achieve 5-20% degradation of the active ingredient.[6][9]
Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity Quantification
For applications requiring lower detection limits, such as the analysis of the analyte in biological matrices (e.g., plasma, urine), LC-MS is the method of choice.[11][12][13][14] Its high sensitivity and selectivity make it ideal for quantifying trace amounts of compounds in complex samples.[11]
Rationale for LC-MS Method Parameters
-
Ionization Source: Electrospray Ionization (ESI) is selected as it is well-suited for polar to moderately polar molecules like the target pyrimidinone derivative.
-
Mass Analyzer: A triple quadrupole mass spectrometer is used for its excellent performance in quantitative analysis using Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The MRM transitions (precursor ion → product ion) are specific to the analyte and an internal standard. This provides high selectivity, minimizing interference from matrix components. The precursor ion is typically the protonated molecule [M+H]⁺, and the product ions are generated by collision-induced dissociation.
Detailed Protocol: LC-MS/MS Method
1. Instrumentation and Materials:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
An appropriate internal standard (IS), structurally similar to the analyte.
-
Reagents for sample preparation (e.g., protein precipitation with acetonitrile).
2. LC and MS Conditions:
-
LC Conditions: Similar to the HPLC method but adapted for the smaller column dimensions (e.g., lower flow rate of 0.4 mL/min) and potentially a faster gradient.
-
MS Conditions (to be optimized):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: e.g., 3.5 kV.
-
Source Temperature: e.g., 150 °C.
-
Desolvation Temperature: e.g., 400 °C.
-
MRM Transitions:
-
Analyte: Determine precursor [M+H]⁺ and optimize collision energy to find the most abundant, stable product ion.
-
Internal Standard: Determine precursor [M+H]⁺ and product ion similarly.
-
-
3. Sample Preparation (from Plasma):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
4. Method Validation (Bioanalytical): Validation for bioanalytical methods follows similar principles to the ICH guidelines but with specific considerations for matrix effects, recovery, and stability in the biological matrix.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different batches of blank matrix. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤ 15%. |
| Linearity, Accuracy, Precision | Similar to HPLC, with at least five standards. Accuracy: ±15% of nominal (±20% at LLOQ). Precision: CV ≤ 15% (≤ 20% at LLOQ). |
| Recovery | Consistent and reproducible. |
| Stability | Analyte should be stable under various conditions: Freeze-thaw, short-term (bench-top), long-term, and in processed samples. |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of this compound. The HPLC-UV method is suitable for routine quality control, purity assessment, and stability testing, while the LC-MS/MS method offers the high sensitivity required for bioanalytical applications. Adherence to the validation protocols outlined, which are based on internationally recognized ICH guidelines, will ensure that the data generated is reliable, reproducible, and fit for purpose in a regulated environment. The successful implementation of these methods is a critical step in the development of any new pharmaceutical agent.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). A comprehensive overview of the requirements for forced degradation studies as stipulated by the ICH Q1A(R2)
- Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds - Benchchem. (2025).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Validation of Analytical Procedures Q2(R2) - ICH. (2023).
- Forced Degradation Studies - SciSpace. (2016).
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- A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. This guide outlines the approach to forced degradation and stability studies, providing practical insights into study design and execution.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). A comprehensive overview of the ICH Q2(R2)
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
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- Forced Degradation Studies: Regulatory Considerations and Implementation. An article discussing the design and objectives of forced degradation studies for pharmaceutical products.
- Pyrimidine Biosynthesis Analysis Service - Creative Proteomics. Describes methods for the separation and quantification of pyrimidine compounds from complex biological samples using HPLC and Mass Spectrometry.
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- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed. (2023).
- UV/vis spectrophotometric determination of slow equilibrated N(1)-H missing deprotonation constant of a pyrimidine and thiopyrimidine: The final situation of the four pK values | Request PDF - ResearchGate.
- Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application | Request PDF - ResearchGate. A publication detailing the development and validation of an LC-MS/MS method for pyrimidine metabolites.
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Application Notes and Protocols for the Development of 2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one Derivatives for Improved Potency
For: Researchers, scientists, and drug development professionals.
Abstract
The 2-anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comprehensive framework for the development of novel derivatives of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a promising starting point for the discovery of potent and selective therapeutic agents. We will detail a proposed synthetic strategy, robust protocols for in vitro biological evaluation, and a strategic overview of structure-activity relationship (SAR) elucidation and ADME/Tox profiling. The methodologies outlined herein are designed to be self-validating and are grounded in established scientific principles to ensure reproducibility and accelerate the drug discovery process.
Introduction: The Rationale for Derivatization
The 2-anilinopyrimidine core is a well-established pharmacophore known to interact with the ATP-binding site of various kinases.[1][2] Its inherent ability to form key hydrogen bonds with the kinase hinge region makes it an excellent scaffold for inhibitor design. The parent compound, this compound, possesses a unique combination of substituents that can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.
-
The 2-Anilino Group: This moiety is critical for hinge-binding and can be substituted to explore interactions with the surrounding hydrophobic pocket and solvent-exposed regions.
-
The 5-Benzyl Group: This bulky substituent occupies the solvent-exposed region of the ATP-binding pocket, providing a key vector for modifications to improve potency and selectivity, as well as to modulate physicochemical properties.
-
The 6-Methyl Group: While seemingly simple, this group can influence the overall conformation of the molecule and can be varied to probe steric limitations within the binding site.
The primary goal of this derivatization program is to systematically explore the chemical space around this core scaffold to identify compounds with superior biological activity against relevant cancer-associated kinases, such as c-Met and VEGFR-2.[3][4]
Synthetic Strategy: A Proposed Route to Novel Derivatives
Synthesis of the Core Scaffold: 2-Amino-5-benzyl-6-methylpyrimidin-4(3H)-one
The synthesis of the pyrimidinone core can be achieved through a Biginelli-like condensation of ethyl 2-benzyl-3-oxobutanoate, and guanidine hydrochloride. This approach provides a straightforward route to the key intermediate, 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one, which is also commercially available, offering a potential shortcut for derivatization efforts.[10]
Protocol 1: Synthesis of 2-Amino-5-benzyl-6-methylpyrimidin-4(3H)-one
Materials:
-
Ethyl 2-benzyl-3-oxobutanoate
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: To the stirred solution, add ethyl 2-benzyl-3-oxobutanoate (1.0 equivalent) followed by guanidine hydrochloride (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated HCl.
-
Precipitation and Isolation: The product will precipitate out of the solution. Collect the solid by filtration and wash with cold diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).
Derivatization at the 2-Anilino Position
The 2-amino group of the core scaffold can be converted to the desired 2-anilino moiety through various methods, including Buchwald-Hartwig amination or nucleophilic aromatic substitution. For generating a library of derivatives, a parallel synthesis approach can be employed.
Protocol 2: Synthesis of this compound Derivatives
Materials:
-
2-Amino-5-benzyl-6-methylpyrimidin-4(3H)-one (from Protocol 1 or commercial source)
-
A library of substituted aryl halides (e.g., bromobenzenes, iodobenzenes)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 2-amino-5-benzyl-6-methylpyrimidin-4(3H)-one (1.0 equivalent), the desired aryl halide (1.2 equivalents), palladium catalyst (e.g., 2 mol %), ligand (e.g., 4 mol %), and base (2.0 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of each derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
In Vitro Biological Evaluation: Assessing Potency and Selectivity
A critical step in the development of novel kinase inhibitors is the accurate determination of their biological activity. A tiered screening approach is recommended, starting with in vitro kinase assays against the primary targets of interest, followed by cell-based assays to assess anti-proliferative activity.
In Vitro Kinase Inhibition Assays
The primary targets for this series of compounds are hypothesized to be receptor tyrosine kinases implicated in cancer, such as c-Met and VEGFR-2. Commercially available kinase assay kits provide a standardized and reproducible method for determining the IC₅₀ values of the synthesized derivatives.[11][12][13]
Protocol 3: In Vitro c-Met/VEGFR-2 Kinase Assay (Luminescence-Based)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase (BPS Bioscience or similar)[11][13]
-
Kinase assay buffer (e.g., BPS Bioscience, #79334)
-
ATP solution (e.g., 500 µM)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Max Luminescence Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Master Mix Preparation: Prepare a master mix containing kinase assay buffer, ATP, and the appropriate substrate.
-
Reaction Setup:
-
Add the master mix to each well of the plate.
-
Add the diluted test compounds to the appropriate wells.
-
Include positive controls (kinase, no inhibitor) and negative controls (no kinase).
-
-
Initiate Reaction: Add the diluted c-Met or VEGFR-2 enzyme to all wells except the negative controls.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assays
To assess the cellular potency of the synthesized derivatives, a cell proliferation assay, such as the MTT assay, should be performed using cancer cell lines known to be dependent on the target kinase signaling pathway (e.g., MCF-7, A549, Caco2).[4]
Protocol 4: MTT Cell Proliferation Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include vehicle controls (DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value for each compound.
Structure-Activity Relationship (SAR) and Lead Optimization
The data obtained from the in vitro and cellular assays will be used to establish a robust SAR. This will guide the next round of synthesis to optimize for potency, selectivity, and drug-like properties.
Data Presentation:
| Compound | R¹ (Anilino) | R² (Anilino) | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | MCF-7 GI₅₀ (µM) |
| Parent | H | H | >1000 | >1000 | >50 |
| Derivative 1 | 4-F | H | 500 | 750 | 25 |
| Derivative 2 | 3-Cl | H | 250 | 400 | 15 |
| ... | ... | ... | ... | ... | ... |
Logical Workflow for SAR-driven Optimization:
Caption: Iterative workflow for SAR-driven lead optimization.
ADME/Tox Profiling: Early Assessment of Drug-like Properties
To increase the likelihood of identifying a clinical candidate, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties of promising compounds early in the discovery process.[14][15][16][17][18]
Recommended In Vitro ADME/Tox Assays:
| Assay | Purpose | Methodology |
| Metabolic Stability | Predict in vivo half-life | Incubation with liver microsomes or hepatocytes and measurement of compound depletion over time. |
| CYP450 Inhibition | Assess potential for drug-drug interactions | Incubation with specific CYP450 isoforms and measurement of inhibition of probe substrate metabolism. |
| Plasma Protein Binding | Determine the fraction of free drug | Equilibrium dialysis or ultrafiltration. |
| Aqueous Solubility | Assess potential for oral absorption | Kinetic or thermodynamic solubility measurement. |
| Permeability (Caco-2) | Predict intestinal absorption | Measurement of compound transport across a Caco-2 cell monolayer. |
| Cytotoxicity | Evaluate general cellular toxicity | In vitro assay using a non-cancerous cell line (e.g., primary hepatocytes). |
| hERG Inhibition | Assess risk of cardiotoxicity | Patch-clamp electrophysiology or fluorescence-based assays. |
ADME/Tox Screening Workflow:
Caption: Tiered approach to in vitro ADME/Tox profiling.
Conclusion
The systematic derivatization of the this compound scaffold presents a promising strategy for the discovery of novel kinase inhibitors. By following the detailed synthetic and biological evaluation protocols outlined in this guide, researchers can efficiently explore the SAR of this compound class and identify lead candidates with improved potency, selectivity, and drug-like properties. The iterative nature of the described workflow, integrating medicinal chemistry, in vitro biology, and ADME/Tox profiling, is essential for the successful advancement of a drug discovery program.
References
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Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Medicinal Chemistry Letters. [Link]
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A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. Biomedical Journal of Scientific & Technical Research. [Link]
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Biginelli reaction. Wikipedia. [Link]
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Advanced ADME-Tox Assays | Preclinical Drug Development. MarinBio. [Link]
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c-Met Kinase Assay Kit. BPS Bioscience. [Link]
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The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]
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Biginelli Reaction. Organic Chemistry Portal. [Link]
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Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules. [Link]
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Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Journal of Pharmaceutical Research International. [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
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ADME-Tox. Reaction Biology. [Link]
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c-Met Kinase Assay Kit. BPS Bioscience. [Link]
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New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules. [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
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VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. [Link]
-
In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]
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Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules. [Link]
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules. [Link]
-
2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. Molecules. [Link]
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One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. RSC Advances. [Link]
-
Cas no 897305-73-6 (5-Benzyl-6-methyl-2-(4-methylphenyl)-aminopyrimidin-4(3H)-one). AHH Chemical. [Link]
-
Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[11][14]thieno[2,3-d]pyrimidin-4-ones as analg. Arkivoc. [Link]
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Scheme 2. Synthesis of 2,6-di-O-benzyl-and... ResearchGate. [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]
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use of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one in antimicrobial research
An Application Guide to the Antimicrobial Investigation of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Introduction
The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] In the urgent, ongoing battle against antimicrobial resistance, pyrimidine derivatives continue to be a fertile ground for the discovery of novel antibacterial and antifungal compounds.[2] This guide focuses on This compound , a specific pyrimidinone derivative whose structural features suggest a strong potential for antimicrobial activity. While this particular molecule is not yet extensively documented in antimicrobial literature, its synthesis is feasible, and its activity can be systematically evaluated using established, robust methodologies.
This document serves as a comprehensive set of application notes and protocols for researchers, scientists, and drug development professionals. It provides a logical, field-proven framework for synthesizing, screening, and characterizing the antimicrobial potential of this promising compound, from initial efficacy assessment to preliminary mechanism of action studies and essential safety profiling.
Compound Profile & Synthesis
A thorough investigation begins with the synthesis and characterization of the target compound. The properties of this compound are summarized below.
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-benzyl-6-methyl-2-(phenylamino)pyrimidin-4(3H)-one |
| Molecular Formula | C₁₈H₁₇N₃O |
| Molecular Weight | 291.35 g/mol |
| CAS Number | 897305-73-6 (related structure)[3] |
Proposed Synthesis Protocol: Multicomponent Condensation
The synthesis of the pyrimidinone core can be efficiently achieved through a multicomponent reaction, a powerful strategy in medicinal chemistry for generating structural diversity. The following protocol is a plausible and adaptable route based on established pyrimidine syntheses.[2][4]
Principle: This synthesis involves the condensation of a β-dicarbonyl compound (ethyl 2-benzyl-3-oxobutanoate), with an N-phenylguanidine salt. The β-dicarbonyl compound provides the C4, C5, C6, and methyl/benzyl substituents, while the guanidine derivative provides the N1, N2, N3, and the anilino group of the final heterocyclic ring.
Materials:
-
Ethyl 2-benzyl-3-oxobutanoate
-
N-Phenylguanidine nitrate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Glacial acetic acid
-
Standard reflux and purification apparatus (glassware, heating mantle, TLC, column chromatography supplies)
Step-by-Step Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve metallic sodium (1.0 eq) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture Assembly: Once the sodium is fully dissolved and the solution has cooled to room temperature, add N-phenylguanidine nitrate (1.1 eq). Stir the resulting suspension for 15-20 minutes.
-
Addition of β-Dicarbonyl: Add ethyl 2-benzyl-3-oxobutanoate (1.0 eq) dropwise to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture with glacial acetic acid until it reaches a pH of ~6-7. The product should precipitate out of the solution.
-
Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it with cold ethanol and then distilled water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield the final, pure compound.
-
Characterization: Confirm the structure and purity of the synthesized this compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.
Part I: Primary Antimicrobial Efficacy Screening
The foundational step in evaluating a novel compound is to determine its direct effect on microbial growth. The following protocols outline the standardized methods for quantifying antimicrobial activity.[5][6]
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8][9] This is the most common and reproducible method for susceptibility testing.[10][11]
Materials:
-
Synthesized this compound (stock solution in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Standard positive control antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives)
-
Resazurin sodium salt solution (optional, for colorimetric reading)
Step-by-Step Protocol:
-
Inoculum Preparation: Culture the test bacteria overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. In well 1, add 200 µL of the test compound at twice the highest desired starting concentration. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 11. Well 12 will serve as the growth control (no compound).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume to 200 µL and halving the compound concentrations. This also dilutes the inoculum to the target density.
-
Controls: Prepare a positive control (a standard antibiotic) using the same serial dilution method. Include a sterility control (broth only) and a growth control (broth with inoculum, no compound).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12] This can be assessed visually or by adding a viability indicator like resazurin and looking for the absence of a color change.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Principle: The MBC assay is performed after the MIC test to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It measures the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[7]
Step-by-Step Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.
-
Plating: Spot the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration from the MIC plate that results in no colony formation (or a ≥99.9% reduction in CFU/mL compared to the initial inoculum) on the subculture plate.
Part II: Cytotoxicity and Selectivity Profiling
An effective antimicrobial must be selectively toxic to pathogens while exhibiting minimal harm to host cells.[13][14] Cytotoxicity testing is a critical, non-negotiable step in the early stages of drug discovery.[15]
Protocol 3: In Vitro Mammalian Cell Cytotoxicity Assay
Principle: This assay measures the metabolic activity of mammalian cells exposed to the test compound. A reduction in metabolic activity, often measured by the conversion of a dye like resazurin (AlamarBlue) or MTT, correlates with cell death or proliferation inhibition.[16]
Materials:
-
Mammalian cell line (e.g., HEK293, Vero, or HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom tissue culture plates
-
Test compound stock solution in cell-culture grade DMSO
-
Resazurin sodium salt solution
-
Positive control for cytotoxicity (e.g., Doxorubicin)
Step-by-Step Protocol:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Controls: Include wells with cells treated with medium containing DMSO only (vehicle control) and wells with untreated cells (negative control).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Viability Assessment: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Data Acquisition: Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC₅₀) by plotting viability against compound concentration and fitting the data to a dose-response curve.
Data Presentation and Interpretation
Summarize all quantitative data in a clear, structured table for easy comparison.
Table 2: Summary of Antimicrobial Efficacy and Cytotoxicity
| Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | CC₅₀ (µg/mL) vs. HEK293 | Selectivity Index (SI = CC₅₀/MIC) |
|---|---|---|---|---|---|
| S. aureus | Positive | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| E. coli | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
| P. aeruginosa | Negative | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |
Interpretation:
-
MBC/MIC Ratio: A ratio of ≤ 4 generally indicates bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity.
-
Selectivity Index (SI): This is a crucial parameter for gauging the therapeutic window. An SI value > 10 is often considered a promising starting point for a potential therapeutic agent.
Part III: Preliminary Mechanism of Action (MoA) Investigation
Understanding how a compound works is essential for its development. While the MoA of this compound is unknown, the pyrimidine scaffold is known to interact with several key bacterial pathways.
Hypothesized Bacterial Targets for Pyrimidinone Derivatives:
-
Folate Synthesis: The structural similarity of some pyrimidines to components of the folate pathway is well-known. 2,4-diaminopyrimidine derivatives, for example, are classic inhibitors of dihydrofolate reductase (DHFR).[17]
-
Cell Division: Novel thiophenyl-pyrimidine derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton.[18][19]
-
Cell Wall Synthesis: The enzymes involved in peptidoglycan synthesis, such as those in the Mur pathway (e.g., MurB), are validated and attractive targets for new antibiotics.[20]
A logical first step in elucidating the MoA is to determine which major cellular synthesis pathway is affected. This can be achieved through a macromolecular synthesis assay, which uses radiolabeled precursors to monitor the production of DNA, RNA, protein, and cell wall components in the presence of the inhibitor. Inhibition of a specific pathway guides subsequent experiments toward identifying the precise molecular target.
References
- Riebensahm, C., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology, 2601:153-167.
- Singh, R., et al. (2023). A comprehensive review on in-vitro methods for anti- microbial activity. World Journal of Advanced Research and Reviews, 19(03), 1036–1047.
- Riebensahm, C., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
- IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing.
- Riebensahm, C., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Adrar, N., et al. (2024).
- Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Wiegand, I., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology.
- Cichero, E., et al. (2012). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6243-6247.
- Li, G., et al. (2019).
- JoVE. (2022). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. YouTube.
- Soltani, M., et al. (2015). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. Avicenna Journal of Phytomedicine, 5(2), 136-144.
- Li, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 989366.
- Li, G., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. PolyU Institutional Research Archive.
- Hada, T., et al. (2021). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Molecules, 26(24), 7543.
- Other, A. (2015). Significance and Biological Importance of Pyrimidine in the Microbial World. International Journal of Applied Sciences and Biotechnology, 3(3), 367-382.
- Cichero, E., et al. (2015). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 20(10), 17726-17748.
- Gontijo, V. A. S., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.
- Patel, N. B., et al. (2010). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Journal of Young Pharmacists, 2(2), 173-182.
- Patel, N. B., et al. (2010). Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones. Journal of Young Pharmacists.
- El-gazzar, A. B. A., et al. (2025).
- Farghaly, T. A. (2012). Synthesis and antibacterial activity of some new 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Arabian Journal of Chemistry, 85(S2).
- Rauckman, B. S., et al. (1989). 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 10. 2,4-Diamino-5-(6-quinolylmethyl)- and -[(tetrahydro-6-quinolyl)methyl]pyrimidine derivatives. Further specificity studies. Journal of Medicinal Chemistry, 32(8), 1927-1935.
- Finlay, M. R. V., et al. (n.d.). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
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Amir, M., et al. (2006). Synthesis of some novel 2-mercapto-3-(substituted amino)- 5,6,7,8-tetrahydro-3H-benzo[7][14]thieno[2,3-d]pyrimidin-4-ones as analgesic and anti-inflammatory agents. Arkivoc, 2006(16), 149-159.
- Slanina, J., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules, 17(12), 14389-14405.
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El-Sayed, W. M., et al. (2016). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[7][10][13]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances.
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- Vasylenko, O., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Proceedings of the Shevchenko Scientific Society. Series Chemistry and Biochemistry.
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MTT assay protocol for 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one cytotoxicity
Assessing the Cytotoxicity of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one using the MTT Assay
Introduction: The Role of MTT Assay in Preclinical Drug Discovery
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone colorimetric method for the in vitro assessment of metabolic activity.[1][2] In the realm of drug discovery, particularly in oncology, it serves as a primary screening tool to evaluate the cytotoxic potential of novel chemical entities. The principle of the assay is predicated on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][3][4] The quantity of this formazan, which is subsequently solubilized, is directly proportional to the number of metabolically active, and therefore viable, cells.[1]
This application note provides a detailed protocol for determining the cytotoxic effects of a novel pyrimidine derivative, this compound, on cancer cell lines. Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer properties.[5][6] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of therapeutic candidates. We will delve into the causality behind experimental choices, ensuring a robust and self-validating system for generating reliable cytotoxicity data.
Mechanism of the MTT Assay
The enzymatic conversion of MTT to formazan is a hallmark of cellular health.[1] This reduction process primarily occurs in the mitochondria and is dependent on the activity of NAD(P)H-dependent oxidoreductases.[3] Therefore, the amount of formazan produced is a direct reflection of the mitochondrial integrity and metabolic rate of the cell population. A decrease in the formazan concentration following treatment with a test compound, such as this compound, is indicative of cytotoxicity, cytostatic effects, or other metabolic perturbations.
I. Pre-Assay Considerations for this compound
Prior to initiating the MTT assay, it is imperative to address the physicochemical properties of the test compound, as these can significantly impact the accuracy and reproducibility of the results.
A. Solubility Determination and Stock Solution Preparation
The solubility of a test compound is a critical parameter. Many organic molecules, including pyrimidine derivatives, exhibit poor aqueous solubility.[7][8] Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions. However, the final concentration of DMSO in the cell culture medium should be kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]
Protocol for Solubility Assessment:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming (up to 37°C) and vortexing can aid in dissolution.[10]
-
Serial Dilutions in Media: Prepare serial dilutions of the DMSO stock in your chosen cell culture medium.
-
Visual Inspection for Precipitation: Visually inspect the dilutions for any signs of precipitation. Turbidity can also be measured spectrophotometrically at a wavelength of 600 nm or higher to quantify insolubility.[3]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum soluble concentration in the assay medium. This will dictate the upper limit of your dose-response curve.
B. Potential for MTT Assay Interference
Certain compounds can interfere with the MTT assay, leading to erroneous results.[11] This interference can manifest in two primary ways:
-
Direct Reduction of MTT: The test compound itself may have reducing properties that can convert MTT to formazan in the absence of viable cells, leading to a false-positive signal of cell viability.
-
Colorimetric Interference: If the test compound is colored, it may absorb light at the same wavelength as formazan (typically 570 nm), leading to artificially high absorbance readings.
Protocol for Interference Assessment:
-
Cell-Free Control: Prepare wells containing cell culture medium and the test compound at various concentrations (without cells).
-
MTT Addition: Add the MTT reagent to these wells and incubate as you would with cells.
-
Absorbance Measurement: After the incubation period and addition of the solubilization solution, measure the absorbance.
-
Analysis: Any significant absorbance in the cell-free wells indicates interference. This background absorbance should be subtracted from the values obtained from the wells with cells.
II. Detailed MTT Assay Protocol
This protocol is a comprehensive guide for assessing the cytotoxicity of this compound. Optimization of cell seeding density and incubation times is recommended for each cell line.
A. Materials and Reagents
-
This compound
-
Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)[6][12]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Phosphate-buffered saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
B. Experimental Workflow
Caption: Experimental workflow for the MTT cytotoxicity assay.
C. Step-by-Step Methodology
1. Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density. This density should be chosen to ensure that the cells are in the logarithmic growth phase throughout the experiment and that the absorbance values for the untreated control fall within the linear range of the microplate reader.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
| Cell Line Example | Seeding Density (cells/well) |
| HeLa | 5,000 - 10,000 |
| A549 | 7,000 - 15,000 |
| MCF-7 | 8,000 - 20,000 |
2. Compound Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in complete cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Medium only (no cells).
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS. This solution should be protected from light.
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
III. Data Analysis and Interpretation
The absorbance values obtained are directly proportional to the number of viable cells.
1. Calculation of Cell Viability:
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
2. Determination of IC50:
The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that reduces cell viability by 50%. This value is a standard measure of a compound's cytotoxicity.
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) to determine the IC50 value.
IV. Troubleshooting and Best Practices
| Issue | Potential Cause | Solution |
| High Background | Contamination of reagents or medium. | Use sterile techniques and fresh reagents. |
| Interference from the test compound. | Perform cell-free controls to assess interference. | |
| Low Signal | Insufficient number of viable cells. | Optimize cell seeding density. |
| Incomplete solubilization of formazan. | Ensure thorough mixing and adequate solubilization time. | |
| High Variability | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes. |
| "Edge effect" in the 96-well plate. | Avoid using the outer wells for experimental samples. |
V. Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxic potential of novel compounds like this compound. By carefully considering the physicochemical properties of the test compound and adhering to a well-optimized protocol, researchers can generate high-quality, reproducible data that is crucial for the advancement of preclinical drug discovery programs. It is important to remember that the MTT assay is a measure of metabolic activity and should be complemented with other assays to confirm the mechanism of cell death (e.g., apoptosis vs. necrosis).
VI. References
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van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
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Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity and Cytotoxicity. IntechOpen.
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
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Stepanenko, A. A., & Dmitrenko, V. V. (2015). Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. Gene, 574(2), 193–203.
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Cusabio. (n.d.). The Overview of Cell Viability. Retrieved from [Link]
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V-BIOSCIENCES. (2025, April 1). Cytotoxicity Assays: How We Test Cell Viability. YouTube. Retrieved from [Link]
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Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12827.
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Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
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Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. M. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International journal of molecular sciences, 22(23), 12827.
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Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate.
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Optimization and application of MTT assay in determining density of suspension cells. (n.d.). ResearchGate.
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Al-Suwaidan, I. A., et al. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 84-92.
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Scalise, I., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 14(7), 2443–2451.
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate.
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Eskandrani, R. O., et al. (2023). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Scientific Reports, 13(1), 8345.
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Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2023). MDPI.
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Al-Otaibi, A. M., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(10), 1236–1250.
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
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Any suggestions for treating DMSO soluble compound in cell culture? (2013). ResearchGate.
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Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. (2020). Molecules, 25(21), 5033.
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Abdel-Aziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11095-11111.
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5-Anilino-3-benzyl-sulfanyl-6-(3-chloro-anilino)-1-phenyl-1H-pyrazolo-[3,4-d]pyrimidin-4(5H)-one. (2012). Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o2895.
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Synthesis of a novel benzyl-octahydropyrazino[1,2-a]pyrimidin-6-one derivative as a convenient internal bicyclic peptidomimetic. (2007). Tetrahedron Letters, 48(45), 8044–8047.
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Temple, K. J., et al. (2016). Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin. Journal of medicinal chemistry, 59(16), 7690–7695.
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Application Notes & Protocols: High-Throughput Screening Assays for Pyrimidine Derivatives
Introduction: The Central Role of Pyrimidines and High-Throughput Screening
The pyrimidine scaffold is a cornerstone of medicinal chemistry, representing a "privileged structure" due to its presence in a multitude of clinically approved drugs and natural products.[1][2][3] As a fundamental component of nucleic acids (thymine, cytosine, and uracil), its derivatives are uniquely suited to interact with a vast range of biological targets, particularly the ATP-binding sites of enzymes like kinases.[1][3][4] This has led to the development of numerous pyrimidine-based therapeutics for oncology, infectious diseases, and inflammatory conditions.[5][6][7]
The rapid expansion of synthetic chemistry has enabled the creation of massive, diversified libraries of pyrimidine analogues.[2][8] To unlock the therapeutic potential hidden within these vast collections, high-throughput screening (HTS) is an indispensable technology.[8][9] HTS automates the testing of hundreds of thousands to millions of compounds, allowing researchers to rapidly identify "hit" molecules that modulate a biological target or pathway of interest.[10][11] This guide provides a detailed framework for designing, executing, and interpreting HTS assays tailored for the discovery of novel pyrimidine-based drug candidates, synthesizing technical protocols with field-proven insights.
Pillar 1: Foundational Principles in HTS Assay Design
The success of any HTS campaign hinges on the development of a robust and reliable assay.[12] For pyrimidine derivatives, the initial choice between a biochemical and a cell-based format is a critical decision driven by the research question.
Biochemical vs. Cell-Based Assays: A Strategic Choice
-
Biochemical Assays directly measure the interaction between a compound and a purified biological target, such as an enzyme or receptor.[9]
-
Expertise & Causality: This approach is ideal for target-based drug discovery, providing clear, mechanistic data on whether a pyrimidine derivative directly inhibits a specific kinase, for example. The primary advantage is the elimination of confounding factors present in a cellular environment, such as membrane permeability or metabolic degradation.
-
Trustworthiness: While highly specific, a key limitation is that these assays do not guarantee a compound will be active in a more complex biological system.[13] A potent enzyme inhibitor in a test tube may fail to cross the cell membrane.
-
-
Cell-Based Assays measure a compound's effect on a cellular process or pathway within a living cell.[9][14]
-
Expertise & Causality: This format offers greater physiological relevance. It simultaneously assesses a compound's ability to enter a cell and exert a biological effect, such as inducing apoptosis or inhibiting proliferation.[14] They are essential for phenotypic screening campaigns where the specific molecular target may not be known.
-
Trustworthiness: A positive result in a cell-based assay is a strong indicator of biological activity. However, identifying the precise molecular target of the pyrimidine derivative often requires complex secondary deconvolution studies.[14]
-
Core Detection Technologies
Modern HTS relies on sensitive and automated detection methods, most commonly utilizing multi-mode microplate readers.[15] The choice of technology is critical and can influence assay sensitivity and susceptibility to artifacts.
-
Absorbance: Measures the amount of light absorbed by a sample. Colorimetric assays, like the MTT assay for cell viability, fall into this category. While widely used, they can be less sensitive and harder to miniaturize due to challenges with short path lengths in high-density plates.[16]
-
Fluorescence: Measures the light emitted by a fluorescent molecule (fluorophore) after it absorbs light at a specific wavelength. This is a highly versatile technology used in formats like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET).[9][17] A key consideration when screening pyrimidine libraries is the potential for compound autofluorescence, which can create false-positive signals.
-
Luminescence: Measures light produced by a chemical or enzymatic reaction. These assays, such as those quantifying ATP levels (CellTiter-Glo®) or using proximity-based systems (AlphaScreen®), are exceptionally sensitive and generally have low background, making them less prone to interference from fluorescent compounds.[18][19][20]
The Litmus Test of a Robust HTS Assay: Statistical Validation
To ensure the data from a screen is trustworthy, several statistical parameters must be evaluated during assay development.
-
Z'-Factor: This is the gold standard for quantifying HTS assay quality.[21][22] It is a dimensionless parameter that reflects both the dynamic range of the assay signal and the data variation.[23]
-
Signal-to-Background Ratio (S/B): The ratio of the signal from the positive control to the signal from the negative control. A higher S/B indicates a larger dynamic range.
-
Coefficient of Variation (CV%): A measure of the data's variability, calculated as the standard deviation divided by the mean. A CV% of less than 10% is generally desirable for HTS assays.[25]
| Parameter | Formula | Acceptable Value | Significance |
| Z'-Factor | 1 - (3σp + 3σn) / | μp - μn | |
| Signal-to-Background (S/B) | μp / μn | > 3 | Indicates the dynamic range or "signal window" of the assay.[25] |
| Coefficient of Variation (CV%) | (σ / μ) * 100 | < 10% | Assesses the precision and reproducibility of the measurements.[25] |
| Table 1: Key Statistical Parameters for HTS Assay Validation. |
Pillar 2: Biochemical Assay Protocols for Pyrimidine Kinase Inhibitors
Many pyrimidine derivatives are designed to be competitive inhibitors of protein kinases, which are critical regulators of cellular signaling and frequent targets in oncology.[1][10][26]
Application Note 1: Fluorescence Polarization (FP) for Kinase Inhibition
-
Principle of Causality: FP is a powerful homogenous assay for measuring molecular interactions in solution.[27][28] It relies on the principle that a small, fluorescently labeled molecule (a tracer peptide or ligand) tumbles rapidly in solution, depolarizing emitted light. When this tracer binds to a much larger protein (the kinase), its rotation slows dramatically, and the emitted light remains highly polarized. A pyrimidine inhibitor that competes for the same binding site will displace the tracer, causing it to tumble freely again and leading to a decrease in the polarization signal.[27] This direct measure of binding makes it an excellent choice for primary screening.
-
Detailed Experimental Protocol (384-well format):
-
Reagent Preparation: Prepare all reagents in a suitable kinase assay buffer (e.g., 20 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT, pH 7.4).[29]
-
Compound Plating: Using an acoustic liquid handler or multichannel pipette, dispense 50 nL of pyrimidine derivatives (typically from a 10 mM DMSO stock) into the wells of a black, low-volume 384-well assay plate.[30] Add positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Kinase/Tracer Addition: Add 10 µL of a 2X kinase/fluorescent tracer pre-mix solution to each well. The final concentrations should be optimized based on the binding affinity (Kd) of the tracer.[24]
-
Initiate Reaction: Add 10 µL of 2X ATP solution to all wells to start the kinase reaction (if measuring activity-dependent binding) or buffer if measuring direct competition.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding to reach equilibrium.
-
Plate Reading: Measure the fluorescence polarization on a microplate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters for a fluorescein-based tracer.[30]
-
-
Data Analysis and Interpretation:
-
The raw output will be in millipolarization (mP) units.
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (P_sample - P_min) / (P_max - P_min)) Where Pmax is the signal from the DMSO control (high polarization) and Pmin is the signal from the positive control inhibitor (low polarization).[30]
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Application Note 2: AlphaScreen® for Kinase Inhibition
-
Principle of Causality: AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures molecular interactions with extreme sensitivity.[31][32] The assay involves two types of beads: a Donor bead and an Acceptor bead.[33] For a kinase assay, one might attach a biotinylated peptide substrate to a streptavidin-coated Donor bead and use an antibody specific for the phosphorylated version of the peptide, which is conjugated to an Acceptor bead. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (<200 nm).[20] Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a cascade of energy transfer that results in a strong light emission at 520-620 nm.[34] A pyrimidine inhibitor prevents substrate phosphorylation, keeping the beads separated and ablating the signal.
Pillar 3: Cell-Based Assay Protocols for Pyrimidine Derivatives
Evaluating the effect of pyrimidine derivatives on cell health is a fundamental step in drug discovery. Cytotoxicity is a desired outcome for anticancer agents but an adverse effect for other indications.
Application Note 3: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
-
Principle of Causality: This homogenous "add-mix-measure" assay quantifies the number of viable cells in culture by measuring their intracellular ATP levels.[18][35] ATP is a universal indicator of metabolically active cells; when cells die and lose membrane integrity, their ATP is rapidly depleted.[36] The assay reagent contains a thermostable luciferase enzyme and its substrate, luciferin.[35] When added to cells, the reagent lyses the cell membrane, releasing ATP, which then drives the conversion of luciferin into oxyluciferin, a reaction that produces a stable, "glow-type" luminescent signal directly proportional to the number of viable cells.[18][35] This method is highly sensitive and ideal for HTS.[18][37]
Sources
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- 5. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
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- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
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- 20. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. coconote.app [coconote.app]
- 26. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
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Troubleshooting & Optimization
Technical Support Center: Navigating Solubility Challenges of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one in Aqueous Solutions
Welcome to the technical support center for 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for addressing the inherent solubility challenges of this compound in aqueous media. As a molecule with a complex aromatic structure, its poor aqueous solubility is a common hurdle in experimental and developmental workflows. This document offers a structured approach to understanding and overcoming these issues, ensuring the integrity and success of your research.
Understanding the Challenge: Physicochemical Properties at a Glance
| Property | Implication for Aqueous Solubility |
| High Molecular Weight & Aromaticity | Increased hydrophobicity, leading to poor interaction with water molecules. |
| Potential for H-bonding | The pyrimidinone core contains hydrogen bond donors and acceptors, which can lead to self-association and strong crystal packing.[3][4] |
| pKa | The presence of ionizable groups (anilinic nitrogen and pyrimidinone moiety) suggests that solubility will be pH-dependent. The basic pKa of similar pyrimidinones is around 1.7-2.2, and the acidic pKa is around 8.6-9.2.[5] |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and formulation of this compound in aqueous solutions.
Q1: My compound is precipitating out of my aqueous buffer. What is the first step to troubleshoot this?
A1: pH Adjustment and Determination of the Isoelectric Point.
The first and most critical step is to evaluate the pH of your aqueous solution. The solubility of ionizable compounds like this compound is highly dependent on pH.[6] By adjusting the pH, you can alter the charge state of the molecule, thereby influencing its solubility.
Causality: At a pH where the molecule carries a net neutral charge (the isoelectric point), it will exhibit its minimum solubility.[6] Moving the pH away from the isoelectric point will increase the proportion of the ionized, more soluble form of the compound. Given the presence of a weakly basic anilino group and a weakly acidic pyrimidinone ring, this compound is amphoteric.
Experimental Protocol: pH-Solubility Profile
-
Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Equilibration: Add an excess of the solid compound to each buffer solution in separate vials.
-
Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Data Plotting: Plot the measured solubility against the pH to visualize the pH-solubility profile and identify the pH of minimum and maximum solubility.
Caption: pH effect on the ionization and solubility of an amphoteric compound.
Q2: Adjusting the pH is not sufficient or is incompatible with my experimental system. What other strategies can I employ?
A2: Co-solvency is a powerful and straightforward technique to enhance solubility.
If pH modification is not a viable option, the use of co-solvents can significantly increase the solubility of lipophilic compounds.[7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving nonpolar solutes.
Causality: Water is a highly polar solvent with a strong hydrogen-bonding network. Hydrophobic compounds disrupt this network, which is energetically unfavorable. Co-solvents work by reducing the overall polarity of the solvent and creating a more "hydrophobic-friendly" environment for the solute to dissolve in.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG) 300/400
-
Glycerin
Experimental Protocol: Co-solvent Solubility Screen
-
Co-solvent Selection: Choose a panel of biocompatible co-solvents.
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent.
-
Titration: Prepare a series of aqueous solutions with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Solubility Determination: Add the stock solution to each co-solvent/water mixture until precipitation is observed. Alternatively, use the equilibrium solubility method described in Q1.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to determine the optimal co-solvent and its concentration.
Important Consideration: While effective, co-solvents can sometimes lead to precipitation upon dilution into a purely aqueous environment (e.g., injection into an animal model or addition to cell culture media).[8] This should be carefully evaluated.
Caption: Mechanism of co-solvency for enhancing solubility.
Q3: I am concerned about the potential toxicity or experimental interference of organic co-solvents. Are there alternative solubilization agents?
A3: Yes, surfactants and cyclodextrins are excellent alternatives.
Surfactants:
Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.
Causality: The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[1]
-
Examples: Polysorbates (Tween® series), Poloxamers (Pluronic® series).
Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.
Causality: They can form inclusion complexes with poorly soluble molecules, where the hydrophobic part of the guest molecule is encapsulated within the cyclodextrin's cavity, thereby increasing its solubility in water.
-
Examples: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD), sulfobutylether-β-cyclodextrin (SBE-β-CD).
Experimental Protocol: Screening Surfactants and Cyclodextrins
-
Reagent Preparation: Prepare stock solutions of various surfactants and cyclodextrins in your aqueous buffer.
-
Concentration Series: Create a series of dilutions for each solubilizing agent.
-
Equilibrium Solubility: Add an excess of your compound to each solution and determine the equilibrium solubility as described in Q1.
-
Phase Solubility Diagram: For cyclodextrins, plotting the drug solubility against the cyclodextrin concentration can provide insights into the stoichiometry of the inclusion complex.
Q4: My formulation needs to be suitable for in vivo administration. What other factors should I consider?
A4: For in vivo applications, particle size reduction and formulation as a nanosuspension can be highly effective.
Causality: According to the Noyes-Whitney equation, the dissolution rate of a drug is directly proportional to its surface area. By reducing the particle size, you dramatically increase the surface area, which can lead to a faster dissolution rate and improved bioavailability.[6] While micronization increases the dissolution rate, it doesn't alter the equilibrium solubility.[7][8] Nanosuspensions, which are sub-micron colloidal dispersions of the drug, can further enhance both the dissolution rate and saturation solubility.[6]
Methods for Particle Size Reduction:
-
Micronization: Milling techniques (e.g., jet milling) to reduce particle size to the micron range.[7]
-
Nanosuspension:
-
Top-down approach: High-pressure homogenization or wet milling to break down larger drug crystals.[8]
-
Bottom-up approach: Precipitation techniques where the drug is dissolved in a solvent and then precipitated in the presence of a stabilizer.
-
Considerations for In Vivo Formulations:
-
Toxicity of Excipients: All formulation components must be biocompatible and approved for the intended route of administration.
-
Stability: The formulation must be physically and chemically stable over time.
-
Sterility: For parenteral routes, the formulation must be sterile.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages |
| pH Adjustment | Increases the fraction of the ionized, more soluble form of the drug. | Simple and effective for ionizable compounds. | Limited by the pH stability of the compound and the physiological compatibility of the pH range. |
| Co-solvency | Reduces the polarity of the aqueous solvent. | Simple, rapid, and can achieve high drug concentrations.[8] | Potential for precipitation upon dilution; toxicity of the co-solvent.[8] |
| Surfactants | Encapsulation of the drug within micelles. | Effective at low concentrations. | Potential for cell membrane disruption and toxicity. |
| Cyclodextrins | Formation of inclusion complexes. | Generally well-tolerated; can improve stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Particle Size Reduction | Increases the surface area, leading to a faster dissolution rate. | Improves dissolution rate and bioavailability. | May not be sufficient for very poorly soluble compounds; can be technically challenging.[7] |
References
-
Thadkala K, et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Journal of Drug Delivery and Therapeutics, 9(3-s):849-855. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Jadhav, N. R., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology and Pharmaceutical and Health Sciences, 13(3), 038-053. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137-143. [Link]
-
Wang, H. Q., et al. (2012). 5-Anilino-3-benzyl-sulfanyl-6-(3-chloro-anilino)-1-phenyl-1H-pyrazolo-[3,4-d]pyrimidin-4(5H)-one. Acta crystallographica. Section E, Structure reports online, 68(Pt 10), o2895. [Link]
-
Braga, D., Grepioni, F., & Maini, L. (2014). Crystal engineering and drug discovery: from solids to liquids and back. Chemical Communications, 50(86), 12935-12947. [Link]
-
PubChem. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. [Link]
-
PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]
-
PubMed. 5-Anilino-3-benzyl-sulfanyl-6-(3-chloro-anilino)-1-phenyl-1H-pyrazolo-[3,4-d]pyrimidin-4(5H)-one. [Link]
-
PubChem. 2-Anilino-6-cyclohexylmethoxypurine. [Link]
-
Al-Ostoot, F. H., et al. (2016). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert, 9(1), 1-20. [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205505. [Link]
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- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Anilino-3-benzylsulfanyl-6-(3-chloroanilino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Anilino-3-benzyl-sulfanyl-6-(3-chloro-anilino)-1-phenyl-1H-pyrazolo-[3,4-d]pyrimidin-4(5H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. ijpbr.in [ijpbr.in]
Technical Support Center: Stability of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and evaluating the stability of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one. We address common questions, troubleshoot experimental challenges, and provide validated protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
A1: this compound belongs to the anilinopyrimidine class of compounds. This scaffold is prevalent in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] The stability of any active pharmaceutical ingredient (API) or lead compound is a critical parameter that influences its shelf-life, formulation, and ultimately, its biological efficacy and safety.[3] Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, understanding the stability profile in various solvents and conditions is essential from early-stage discovery through to formulation development.
Q2: What are the most likely degradation pathways for this pyrimidinone derivative?
A2: Based on the core structure, the primary degradation pathways to anticipate are hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The pyrimidinone ring contains a lactam (cyclic amide) moiety, which is susceptible to hydrolysis, especially under acidic or alkaline conditions.[4][5][6] This can lead to ring-opening. The rate of hydrolysis is often pH-dependent.[7]
-
Oxidation: The electron-rich anilino and pyrimidine rings can be susceptible to oxidation. This process can be initiated by atmospheric oxygen, trace metal ions, or peroxides that may be present in solvents like THF or 1,4-dioxane.
-
Photodegradation: Aromatic and heterocyclic systems can absorb UV-Vis light, leading to photochemical reactions. For pyrimidines, this can involve the formation of photoproducts like cyclobutane dimers or Dewar valence isomers, although this is more common for adjacent pyrimidines in DNA.[8][9] Exposure to light during experiments or storage should be carefully controlled as per ICH Q1B guidelines.[10]
Q3: My compound seems to be degrading in my DMSO stock solution. Is this common?
A3: While DMSO is a common solvent for initial compound solubilization, it is not always inert. "Anhydrous" DMSO is highly hygroscopic and can absorb water from the atmosphere, which may facilitate hydrolysis over long-term storage, even at low temperatures. Furthermore, some compounds can be unstable in DMSO. It is crucial to prepare fresh stock solutions or conduct a short-term stability assessment in your chosen stock solvent. For long-term storage, consider storing the compound as a dry powder at -20°C or -80°C, protected from light and moisture.
Q4: How do I select the appropriate solvents for a stability study?
A4: Solvent selection depends on the intended application and the need to stress the molecule under various conditions. A good starting point includes solvents that represent a range of polarities and protic/aprotic properties.[11]
-
Aqueous Buffers: Essential for biological relevance. Test at various pH levels (e.g., pH 2 for acidic conditions, pH 7.4 for physiological conditions, and pH 9 for basic conditions) to evaluate hydrolytic stability.
-
Protic Solvents: Methanol and ethanol are common. They can participate in degradation reactions (solvolysis) and are relevant for formulation.[8]
-
Aprotic Polar Solvents: Acetonitrile (ACN) is a relatively inert solvent and is common in HPLC mobile phases, making it a good choice for baseline stability. Dimethylformamide (DMF) and DMSO are excellent solubilizing agents but can be more reactive.[12]
-
Aprotic Nonpolar Solvents: Solvents like chloroform or toluene may be relevant if the compound is intended for use in organic synthesis or specific non-aqueous formulations.[13]
Troubleshooting Guide: Common Stability Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unexpected peaks appear in HPLC chromatogram of a freshly prepared solution. | 1. Compound impurity from synthesis. 2. On-column degradation. 3. Rapid degradation in the dissolution solvent or HPLC mobile phase. | 1. Review the certificate of analysis or re-purify the compound. 2. Modify HPLC conditions: change mobile phase pH, use a different column type, or lower the column temperature. 3. Immediately analyze the sample after preparation. Test solubility and stability in different solvents (e.g., ACN vs. Methanol). |
| Assay results are inconsistent and show a decline in compound concentration over the course of an experiment. | 1. The compound is unstable in the assay medium (e.g., cell culture media, buffer). 2. Adsorption to plasticware (e.g., microplates, pipette tips). 3. Photodegradation from ambient laboratory light. | 1. Perform a stability pre-assessment. Incubate the compound in the assay medium for the duration of the experiment and quantify its concentration over time. 2. Use low-adsorption plasticware. Include a small amount of surfactant (e.g., 0.01% Pluronic F-68) or protein (e.g., 0.1% BSA) in the buffer if compatible with the assay. 3. Protect all solutions from light by using amber vials or covering containers with aluminum foil. |
| Poor solubility in aqueous buffers is preventing accurate stability assessment. | 1. The compound has high crystallinity and low aqueous solubility.[14] | 1. Use a co-solvent. Prepare a concentrated stock in DMSO or ethanol and dilute it into the aqueous buffer (ensure the final organic solvent concentration is low, typically <1%).[15] 2. Check the pH-solubility profile. The compound's charge state may change with pH, affecting solubility. 3. For thermodynamic solubility, use the shake-flask method over 24-72 hours to ensure equilibrium.[16] |
Experimental Protocols & Methodologies
Foundational Workflow for Stability Assessment
The following diagram outlines a systematic approach to evaluating the stability of this compound.
Caption: Workflow for a comprehensive stability assessment study.
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing a stability-indicating analytical method, as mandated by ICH guidelines.[3][17][18]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test compound in acetonitrile.
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber HPLC vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Dilute with a 50:50 mixture of ACN:Water. Incubate at 80°C for 72 hours.
-
Control Sample: Dilute with a 50:50 mixture of ACN:Water. Keep at 4°C.
-
-
Photostability: Expose the solid powder and a solution (in quartz cuvettes) to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[10]
-
Sample Analysis: Before injection into the HPLC, neutralize the acid and base samples with an equimolar amount of base/acid. Analyze all samples, including the control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[3]
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is an analytical procedure used to detect changes in the quality of a drug substance over time.[19] It must be able to separate the parent compound from its degradation products and any impurities.[20][21]
-
Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes) to ensure separation of all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the λ_max of the parent compound using the DAD. A wavelength of ~225 nm is often a good starting point for pyrimidine derivatives.[19]
-
Validation: Inject the stressed samples from Protocol 1 to confirm that all degradation product peaks are resolved from the parent peak (peak purity analysis is essential).
Potential Degradation Pathways Visualization
This diagram illustrates the primary sites on the molecule susceptible to degradation.
Caption: Potential degradation sites on the pyrimidinone structure.
Data Presentation: Summarizing Stability Results
Organize your findings in a clear, tabular format. This allows for easy comparison of stability across different conditions.
Table 1: Stability of this compound in Various Solvents (Note: This is a template for reporting experimental results.)
| Solvent/Buffer | Condition | Time Point (hours) | % Parent Compound Remaining (Mean ± SD) | Appearance of Degradants (# of peaks) |
| 0.1 M HCl | 60°C | 0 | 100 | 0 |
| 4 | Data | Data | ||
| 24 | Data | Data | ||
| PBS (pH 7.4) | 40°C | 0 | 100 | 0 |
| 24 | Data | Data | ||
| 72 | Data | Data | ||
| 0.1 M NaOH | 60°C | 0 | 100 | 0 |
| 1 | Data | Data | ||
| 4 | Data | Data | ||
| Acetonitrile | RT, Light Protected | 0 | 100 | 0 |
| 168 | Data | Data | ||
| 3% H₂O₂ | RT, Light Protected | 0 | 100 | 0 |
| 24 | Data | Data |
References
-
Brown, D. J. (1962). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic. [Link]
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Dias da Silva, M. R., et al. (2015). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. [Link]
-
Antczak, A. A., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. [Link]
-
Korra, S., & Singh, S. P. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]
-
Schultz, N., et al. (2012). Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone. Photochemical & Photobiological Sciences. [Link]
-
Walsh, J., et al. (2016). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. ResearchGate. [Link]
-
Wang, Y. (2014). An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct. Chemical Communications. [Link]
-
Tidke, K. J., & Solanki, P. R. (2017). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. Journal of Emerging Technologies and Innovative Research. [Link]
-
Rawat, T. S., & Pandey, I. P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research. [Link]
-
Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
-
American Chemical Society. (2022). Insight into the Photodynamics of Photostabilizer Molecules. The Journal of Physical Chemistry A. [Link]
-
Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]
-
Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research. [Link]
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Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]
-
Fais, R., et al. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. International Journal of Molecular Sciences. [Link]
-
Sgarlata, C., et al. (2023). Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity. Molecules. [Link]
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American Chemical Society. (2024). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. ACS Organic & Inorganic Au. [Link]
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Karaoglanidis, G. S., et al. (2008). Stability and Fitness of Anilinopyrimidine-Resistant Strains of Botrytis cinerea. Plant Disease. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
-
Wieking, K., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules. [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation. [Link]
-
Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. Trends in Analytical Chemistry. [Link]
-
Al-Rasheed, L. S., et al. (2025). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Scientific Reports. [Link]
-
Czajkowska, M., et al. (2020). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences. [Link]
-
Karaoglanidis, G. S., et al. (2008). Stability and fitness of anilinopyrimidine-resistant strains of Botrytis cinerea. Plant Disease. [Link]
-
Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]
-
BioPhorum. (2024). Industry perspective of forced degradation studies to assess comparability of biopharmaceuticals. YouTube. [Link]
-
Garrett, E. R., & Tee, K. C. (1977). Alkaline hydrolysis of the dihydropyrimidines. Journal of the American Chemical Society. [Link]
-
PubChem. 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. PubChem. [Link]
-
Thieme. Product Class 12: Pyrimidines. Thieme Connect. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of pH in Regulating Cancer Pyrimidine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strong impact of the solvent on the photokinetics of a 2(1H)-pyrimidinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. medcraveonline.com [medcraveonline.com]
- 13. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 14. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ajrconline.org [ajrconline.org]
- 18. researchgate.net [researchgate.net]
- 19. jetir.org [jetir.org]
- 20. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 21. researchgate.net [researchgate.net]
troubleshooting cell-based assays with 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
A Guide to Cell-Based Assays with 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one (A-PBM4)
Welcome to the technical support resource for A-PBM4, a novel investigational compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing A-PBM4 in cell-based assays. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your experiments.
A-PBM4 belongs to the dihydropyrimidinone (DHPM) class of heterocyclic compounds. This chemical scaffold is of significant interest in medicinal chemistry and is found in numerous molecules with diverse biological activities, including kinase inhibition and modulation of cellular signaling pathways. This guide offers a framework for troubleshooting common issues and answering frequently asked questions related to the use of A-PBM4.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with A-PBM4. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: High Variability or Poor Reproducibility in Assay Results
You observe significant well-to-well or day-to-day variability in your assay endpoint (e.g., cell viability, reporter gene expression) when using A-PBM4.
Possible Causes & Solutions:
-
Compound Instability or Precipitation: A-PBM4, like many small molecules, may have limited solubility in aqueous media, leading to precipitation at higher concentrations or over time.
-
Immediate Check: Visually inspect your stock solutions and final assay plates for any signs of precipitation (cloudiness, crystals). Use a microscope to examine the wells.
-
Solution: Determine the kinetic solubility of A-PBM4 in your specific cell culture medium. Consider using a lower concentration range or adding a solubilizing agent like DMSO, but keep the final DMSO concentration consistent across all wells and below 0.5% to avoid solvent-induced artifacts.
-
-
Inconsistent Cell Seeding: Uneven cell distribution is a common source of variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the suspension between seeding rows/columns. For sensitive assays, consider plating cells and allowing them to adhere overnight before adding the compound.
-
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered compound concentrations and cellular stress.
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
Issue 2: Unexpected Cytotoxicity at Low Concentrations
Your cell viability assay (e.g., MTT, CellTiter-Glo®) shows a sharp decrease in signal even at nanomolar concentrations of A-PBM4, which is inconsistent with its expected potency.
Possible Causes & Solutions:
-
Acute Cytotoxicity vs. Target-Specific Effects: The compound may be causing rapid, non-specific cell death unrelated to its intended biological target.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
-
-
Compound Purity: Impurities from the synthesis process could be responsible for the observed toxicity.
-
Solution: Verify the purity of your A-PBM4 batch using methods like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). If possible, test a different, newly synthesized batch of the compound.
-
Issue 3: No Observable Effect or Low Potency
A-PBM4 does not produce the expected biological effect (e.g., inhibition of cell proliferation, modulation of a signaling pathway) even at high concentrations.
Possible Causes & Solutions:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Solution: If the target is intracellular, you may need to use cell lines with higher passive permeability or employ permeabilizing agents as a positive control (though this is not suitable for most standard assays). Alternatively, consider performing an assay with isolated enzymes or cell lysates to confirm direct target engagement.
-
-
Inappropriate Assay Window: The time point chosen for measuring the effect may be too early or too late.
-
Solution: Conduct a time-course experiment, measuring the biological endpoint at multiple time points after A-PBM4 addition (e.g., 6, 12, 24, 48 hours).
-
-
Target Not Expressed or Active: The chosen cell line may not express the biological target of A-PBM4 at sufficient levels, or the pathway may not be active under your specific assay conditions.
-
Solution: Confirm target expression using techniques like Western blotting, qPCR, or immunofluorescence. Ensure the pathway is active, for example, by stimulating cells with an appropriate growth factor if you are testing an inhibitor of that pathway.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for A-PBM4?
A: A-PBM4 should be dissolved in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q2: How do I determine the optimal concentration range for my cell-based assay?
A: We recommend performing a dose-response experiment starting with a wide concentration range. A common approach is to use a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). This will help you determine the EC50 or IC50 value and identify the optimal concentration window for your specific cell line and endpoint.
| Parameter | Recommended Starting Range |
| Highest Concentration | 50 - 100 µM |
| Lowest Concentration | 1 - 10 nM |
| Serial Dilution Factor | 3-fold or 5-fold |
| Number of Points | 8 - 12 |
Q3: Could A-PBM4 interfere with my assay technology?
A: Yes, small molecules can sometimes interfere with assay readouts. For example, some compounds can autofluoresce, interfering with fluorescence-based assays, or inhibit the luciferase enzyme used in assays like CellTiter-Glo®.
-
Recommendation: Run a control experiment in a cell-free system. Add A-PBM4 directly to the assay reagents to see if it alters the signal in the absence of cells. This will help you identify any direct compound-assay interference.
Q4: What is the presumed mechanism of action for A-PBM4?
A: The 2-anilino-pyrimidinone scaffold is a well-known "hinge-binding motif" found in many ATP-competitive kinase inhibitors. It is hypothesized that A-PBM4 functions by binding to the ATP pocket of specific protein kinases, thereby inhibiting their catalytic activity and downstream signaling. The exact kinase target(s) must be determined experimentally.
Caption: Hypothesized mechanism of A-PBM4 as a kinase inhibitor.
Part 3: Experimental Protocol
Protocol: Measuring the Effect of A-PBM4 on Cancer Cell Proliferation using a Resazurin-Based Assay
This protocol provides a step-by-step method to determine the anti-proliferative IC50 of A-PBM4.
Materials:
-
A-PBM4 stock solution (10 mM in DMSO)
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute the cell suspension to the desired density (e.g., 5,000 cells/100 µL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of A-PBM4 in complete culture medium. Start by creating the highest concentration (e.g., 100 µM) by diluting the 10 mM stock. Ensure the final DMSO concentration does not exceed 0.5%.
-
Include "vehicle control" wells (medium with 0.5% DMSO) and "no-cell" blank wells (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.
-
-
Resazurin Assay:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no-cell" blank wells from all other wells.
-
Normalize the data by setting the average of the vehicle control wells to 100% viability.
-
Plot the normalized viability against the log of the A-PBM4 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
References
-
Title: DMSO: A necessary evil in cell-based assays Source: Assay Guidance Manual (National Center for Biotechnology Information) URL: [Link]
-
Title: Assay Interference by Small Molecules Source: Assay Guidance Manual (National Center for Biotechnology Information) URL: [Link]
-
Title: A perspective on the 2-anilinopyrimidine scaffold in drug discovery Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Technical Support Center: Mitigating Off-Target Effects of 2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one and Analogs
Welcome to the technical support center for researchers utilizing the 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one scaffold. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for identifying and minimizing off-target effects during your experiments. Our goal is to enhance the precision and reproducibility of your results by grounding your experimental design in sound scientific principles.
Frequently Asked Questions (FAQs)
Q1: What is the this compound scaffold and why is it prone to off-target effects?
A: The this compound is a specific chemical structure belonging to the broader class of pyrimidine-based compounds. The pyrimidine core is a bioisostere of adenine, the purine base in ATP.[1] This structural mimicry allows it to bind to the ATP-binding pocket of a wide range of kinases, which is a primary reason for its potential for off-target activity.[1] While this can be leveraged in certain therapeutic areas, for targeted research it often leads to undesired biological consequences and potential toxicity.[1] The anilino and benzyl groups contribute to the specific interactions within the binding pocket, but the inherent promiscuity of the pyrimidine scaffold requires careful experimental validation.
Q2: My experimental results are inconsistent with the known function of the intended target. Could off-target effects be the cause?
A: Yes, this is a classic indicator of off-target activity.[2] When you observe a phenotype that contradicts the established biological role of your primary target, it is crucial to consider that your compound may be modulating other pathways.[2] For instance, if you are targeting a specific kinase involved in proliferation, but you observe effects on cell migration that cannot be explained by the known function of your target, off-target interactions are a likely culprit.
Q3: What are the initial steps to confirm if an observed phenotype is due to an off-target effect?
A: A cornerstone of rigorous chemical probe validation is to use a structurally unrelated inhibitor that targets the same protein.[2] If this second, chemically distinct compound reproduces the phenotype you observed with your this compound analog, it strengthens the evidence for an on-target effect.[2] Conversely, if the phenotype is unique to your compound, the probability of an off-target mechanism is high.[2] Additionally, genetic approaches like CRISPR-Cas9 or RNAi to knock down or knock out the intended target can help elucidate whether the observed phenotype is dependent on that target.[3]
Troubleshooting Guide: From Unexpected Results to Actionable Solutions
This section addresses common problems encountered during the use of pyrimidinone-based inhibitors and provides a logical framework for troubleshooting.
Problem 1: High Cellular Toxicity at Concentrations Required for Target Inhibition
-
Question: I'm observing significant cell death in my cultures at concentrations where I expect to see specific inhibition of my target kinase. How can I determine if this is an on-target or off-target effect?
-
Answer & Troubleshooting Workflow:
High toxicity can be a result of potent on-target inhibition of a critical cellular kinase or, more commonly, the consequence of broad off-target activity. Here’s how to dissect the issue:
-
Dose-Response Analysis: Perform a detailed dose-response curve for both your target of interest (e.g., phosphorylation of a downstream substrate) and cellular viability (e.g., using an MTT or CellTiter-Glo assay). If the EC50 for toxicity is significantly lower than or overlaps with the IC50 for target inhibition, off-target effects are highly probable.
-
Kinome Profiling: The most direct way to identify unintended targets is to perform a broad kinase selectivity screen.[4] Submit your compound to a commercial service that tests its activity against a large panel of kinases (e.g., 400+ kinases). This will provide a quantitative measure of its selectivity and reveal any potent off-target interactions that could explain the observed toxicity.
-
Use a More Selective Inhibitor: Consult chemical probe databases to find an alternative inhibitor for your target with a well-documented, superior selectivity profile.[4] If the more selective compound shows the desired on-target effect without the associated toxicity at equivalent concentrations, this strongly implicates off-target effects as the cause of toxicity for your original compound.
Data Presentation: Comparing Inhibitor Characteristics
When evaluating inhibitors, a structured comparison of key quantitative metrics is essential.[4]
-
| Inhibitor | Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | Selectivity Ratio (Off-Target 1 / Target) | Cellular Potency (EC50, µM) |
| Your Compound | 20 | 50 | 3000 | 2.5 | 0.8 |
| Inhibitor B | 60 | >10,000 | >10,000 | >166 | 2.5 |
| Inhibitor C | 2 | 10 | 80 | 5 | 0.05 |
Problem 2: The Observed Phenotype Does Not Match Genetic Knockdown of the Target
-
Question: I've knocked down my target protein using shRNA, and the resulting phenotype is different from what I see when I use my this compound analog. What does this mean and what should I do next?
-
Answer & Troubleshooting Workflow:
This discrepancy is a strong indicator that your compound's effects are, at least in part, independent of your intended target. The workflow below helps to confirm target engagement and identify the true mechanism of action.
Workflow for Investigating Target Engagement Discrepancies
Workflow for diagnosing phenotype mismatches. Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that your compound is physically binding to its intended target within the complex environment of an intact cell.[4] It operates on the principle that a protein's thermal stability increases when a ligand is bound.[4]
-
Methodology:
-
Cell Treatment: Treat intact cells with your this compound analog at various concentrations. Include a vehicle control (e.g., DMSO).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Analysis: A positive result is a shift in the melting curve to a higher temperature in the presence of your compound, indicating stabilization and therefore, binding.
-
-
Medicinal Chemistry & Advanced Strategies to Enhance Selectivity
If off-target effects are confirmed to be a significant issue, several medicinal chemistry strategies can be employed to design more selective inhibitors based on the this compound scaffold.[1]
-
Structure-Based Drug Design (SBDD): By obtaining the crystal structure of your compound bound to its target kinase, you can identify unique features of the active site that are not present in common off-targets.[1] Modifications can then be designed to exploit these non-conserved residues, for instance, by adding moieties that form specific hydrogen bonds or van der Waals interactions.[1]
-
Targeting Inactive Kinase Conformations (Type II Inhibitors): Many inhibitors bind to the active "DFG-in" conformation of a kinase. Designing compounds that bind to the inactive "DFG-out" conformation can dramatically improve selectivity, as this inactive state is generally more variable across the kinome.[1]
-
Covalent Inhibition: If there is a non-conserved cysteine residue near the ATP-binding pocket of your target, introducing a reactive group (a "warhead") to your compound can lead to the formation of a covalent bond.[1] This strategy can result in highly potent and selective inhibition.[1]
By systematically applying these troubleshooting guides and advanced protocols, researchers can confidently validate the on-target effects of their this compound-based inhibitors, leading to more robust and publishable data.
References
- Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors - Benchchem.
- Technical Support Center: Managing Off-Target Effects of Kinase Inhibitors - Benchchem.
- How can off-target effects of drugs be minimised? - Patsnap Synapse.
- Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors - Benchchem.
Sources
Technical Support Center: Overcoming Resistance to Pyrimidine-Based Inhibitors
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrimidine-based inhibitors. This guide is designed to provide in-depth, field-proven insights into the common challenges of drug resistance. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and develop effective strategies to overcome resistance.
Introduction to Pyrimidine-Based Inhibitors and the Challenge of Resistance
Pyrimidine-based compounds are a cornerstone of modern targeted therapy, forming the structural basis for a multitude of potent kinase inhibitors.[1] Their ability to mimic the natural purine or pyrimidine bases allows them to competitively bind to the ATP-binding pocket of key oncogenic drivers like the Epidermal Growth Factor Receptor (EGFR).[2][3] While these inhibitors can induce dramatic initial responses in patients, the emergence of acquired resistance is a near certainty, limiting long-term efficacy.[4][5][6]
Understanding the molecular mechanisms that drive this resistance is paramount for developing next-generation inhibitors and rational combination therapies. This guide will walk you through identifying, characterizing, and overcoming these resistance mechanisms in your preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for pyrimidine-based inhibitors?
A1: Pyrimidine-based inhibitors primarily function as ATP-competitive inhibitors of protein kinases.[3][7] By occupying the ATP-binding site, they block the transfer of a phosphate group to downstream substrate proteins, thereby inhibiting the signaling pathways that drive cancer cell proliferation and survival. A prominent example is their use as EGFR tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC).[2][3]
Q2: What are the most common mechanisms of acquired resistance to pyrimidine-based kinase inhibitors?
A2: Acquired resistance is a multifactorial process, but several key mechanisms are frequently observed:[8]
-
Secondary Mutations in the Target Kinase: This is one of the most common mechanisms.[3] A mutation in the kinase domain can alter the conformation of the ATP-binding pocket, reducing the inhibitor's binding affinity while preserving the kinase's enzymatic activity. A classic example is the T790M "gatekeeper" mutation in EGFR, which confers resistance to first-generation inhibitors like gefitinib and erlotinib.[4][5][9]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway.[10][11][12][13] For instance, amplification of the MET receptor tyrosine kinase can lead to PI3K/AKT pathway activation, providing survival signals that bypass the need for EGFR signaling.[9][10]
-
Metabolic Reprogramming: Tumors can alter their metabolic pathways to survive therapeutic pressure.[14][15][16][17] This can involve changes in glucose, lipid, or amino acid metabolism to sustain energy production and biosynthesis.[14][15][16][18]
-
Increased Drug Efflux: Cancer cells may overexpress ATP-binding cassette (ABC) transporters, which act as cellular pumps to actively remove the inhibitor from the cell, thereby reducing its intracellular concentration and effectiveness.[19][20][21][22][23]
Q3: What is the difference between intrinsic and acquired resistance?
A3: Intrinsic resistance refers to the pre-existing ability of a tumor to resist a specific therapy without prior exposure. This can be due to inherent genetic features of the cancer cells. Acquired resistance , on the other hand, develops in tumors that were initially sensitive to the therapy. This occurs through the selection and expansion of cancer cell subclones that have developed resistance-conferring alterations during treatment.[11]
Troubleshooting Guide: Experimental Scenarios
This section addresses specific problems you might encounter in your cell culture experiments.
Problem 1: My inhibitor-sensitive cell line has stopped responding to treatment.
-
Observation: After several passages under continuous drug selection, the IC50 of your pyrimidine-based inhibitor has significantly increased, and the cells continue to proliferate at concentrations that were previously cytotoxic.
-
Possible Causes & Investigation Workflow:
-
On-Target Secondary Mutations: This is the most probable cause. The selective pressure of the inhibitor has likely led to the emergence of clones with resistance mutations in the target kinase.
-
Bypass Pathway Activation: The cells may have upregulated a parallel survival pathway.
-
Drug Efflux Pump Overexpression: The cells might be actively pumping the drug out.
-
-
Workflow for Identifying the Resistance Mechanism:
Caption: Workflow to diagnose the cause of acquired resistance.
Problem 2: I'm seeing a mixed population of sensitive and resistant cells.
-
Observation: In your culture flask or plate, you observe a mix of healthy, proliferating cells and dead or dying cells after treatment.
-
Possible Causes & Solutions:
-
Cause: This indicates tumor heterogeneity. Your original cell line may not have been purely clonal, or resistance is in the early stages of emerging.
-
Solution - Subcloning: Perform single-cell cloning (e.g., via limiting dilution or FACS) to isolate and expand both sensitive and resistant clones. This will provide you with pure populations for more precise downstream analysis to determine the resistance mechanism, as outlined in Problem 1.
-
Solution - Monitor Over Time: Continue to culture the mixed population under drug pressure. If a resistant clone has a growth advantage, it will eventually dominate the culture, at which point you can proceed with characterization.[10]
-
Problem 3: How do I know which bypass pathway is activated?
-
Observation: Sequencing of your target kinase reveals no new mutations, and Western blotting confirms that your inhibitor is still effectively suppressing the phosphorylation of its direct target. Yet, the cells are resistant.
-
Possible Causes & Solutions:
-
Cause: A bypass signaling pathway has been activated, rendering the inhibition of the primary target ineffective. Common bypass pathways include MET, AXL, HER2/3, and the PI3K/AKT/mTOR and MAPK/ERK cascades.[10][12][24][25]
-
Solution - Phospho-RTK Array: A phospho-receptor tyrosine kinase (RTK) array is a powerful, unbiased tool to screen for the activation of dozens of different RTKs simultaneously. By comparing the phospho-RTK profile of your sensitive and resistant cell lines, you can quickly identify candidate bypass pathways.
-
Solution - Targeted Western Blotting: Based on literature for your specific inhibitor and cancer type, you can perform Western blots for the phosphorylated (i.e., active) forms of common bypass kinases like p-MET, p-HER2, p-IGF1R, and key downstream nodes like p-AKT and p-ERK.[24]
-
Key Experimental Protocols
Protocol 1: Assessing Drug Sensitivity using a Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.[26]
-
Drug Preparation: Prepare a serial dilution of the pyrimidine-based inhibitor in culture medium. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM).[27]
-
Treatment: Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.[26][27]
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls (100% viability) and plot the results as % viability vs. log[inhibitor concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Protocol 2: Detecting Kinase Domain Mutations via Sanger Sequencing
This protocol is used to identify point mutations in the target kinase gene.
-
gDNA/RNA Extraction: Isolate genomic DNA or total RNA from both your parental (sensitive) and resistant cell lines. If starting with RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Design primers that flank the exons of the kinase domain of your target gene. Use these primers to amplify the target region from the gDNA or cDNA using a high-fidelity DNA polymerase.
-
PCR Product Purification: Run the PCR product on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a commercial kit.
-
Sanger Sequencing: Send the purified PCR product and the corresponding forward and reverse primers to a sequencing facility.
-
Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the parental cells (and a reference sequence from a database like RefSeq) using software like SnapGene or Sequencher. Look for nucleotide changes that result in an amino acid substitution.
Note: For detecting low-frequency mutations or for unbiased discovery, Next-Generation Sequencing (NGS) is the preferred method as it offers much higher sensitivity.[28][29]
Protocol 3: Evaluating Drug Combinations for Synergy
This protocol helps determine if combining your pyrimidine-based inhibitor with a second agent results in an effect greater than the sum of their individual effects (synergy).
-
Experimental Design: Design a dose-response matrix where you test multiple concentrations of Drug A (your pyrimidine inhibitor) against multiple concentrations of Drug B (the second agent). Include single-agent dose curves for both drugs.
-
Assay Performance: Perform the experiment as described in Protocol 1, but using the combination matrix.
-
Data Analysis: The data can be analyzed using several models. The Loewe additivity and Bliss independence models are most common.[30][31][32][33][34] Specialized software can help with these calculations:
-
SynergyFinder: A web-based tool for synergy analysis.[30]
-
CompuSyn: Software for calculating the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Advanced Strategies and Next-Generation Approaches
The field is constantly evolving to stay ahead of tumor adaptation. Current clinical and preclinical strategies focus on:
-
Next-Generation Inhibitors: Developing inhibitors that are potent against common resistance mutations. For example, third-generation EGFR inhibitors like osimertinib were specifically designed to be active against tumors harboring the T790M resistance mutation.[4][5][9] Fourth-generation inhibitors are now in development to tackle subsequent resistance mutations like C797S.[35][36][37]
-
Rational Combination Therapies: Combining the primary inhibitor with an agent that targets the identified resistance mechanism.[8][38] For example, if MET amplification is the cause of resistance to an EGFR inhibitor, combining the EGFR inhibitor with a MET inhibitor is a logical and often effective strategy.[4][5]
-
Targeting Downstream Nodes: If multiple bypass pathways converge on a common downstream signaling node like MEK or PI3K, inhibiting this node can be an effective strategy to overcome resistance driven by various upstream mechanisms.[37][39]
The key to overcoming resistance is a dynamic and informed approach. By systematically investigating the underlying mechanisms in your experimental models, you can develop robust, data-driven strategies to restore therapeutic efficacy.
Data Summary Table
| Inhibitor Class | Primary Target | Common Resistance Mutations | Common Bypass Pathways | Potential Combination Strategy |
| 1st-Gen EGFR TKI | EGFR | T790M (gatekeeper)[40] | MET Amplification, HER2 Amplification | 3rd-Gen EGFR TKI (Osimertinib), MET inhibitor[4] |
| 3rd-Gen EGFR TKI | EGFR (T790M) | C797S, L718Q[35] | BRAF V600E, KRAS mutation[35] | 4th-Gen EGFR TKI, BRAF/MEK inhibitor |
| BCR-ABL TKI | BCR-ABL | T315I (gatekeeper)[3][41] | SRC family kinase activation | Ponatinib, Allosteric inhibitors |
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New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. (2011). Clinical Cancer Research. Retrieved January 18, 2026, from [Link]
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Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids. (2021). Trends in Cancer. Retrieved January 18, 2026, from [Link]
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ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC. (2009). Cancer Cell International. Retrieved January 18, 2026, from [Link]
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Metabolic reprogramming: The driving force behind cancer drug resistance. (2025). Seminars in Oncology. Retrieved January 18, 2026, from [Link]
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Overcoming Resistance to EGFR Inhibitors in NSCLC. (2018). OncLive. Retrieved January 18, 2026, from [Link]
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Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance. (2019). Metabolites. Retrieved January 18, 2026, from [Link]
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The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity. (2004). Current Drug Delivery. Retrieved January 18, 2026, from [Link]
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Revisiting the role of ABC transporters in multidrug-resistant cancer. (2016). Nature Reviews Cancer. Retrieved January 18, 2026, from [Link]
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Overcoming resistance to EGFR tyrosine kinase inhibitors in lung cancer, focusing on non-T790M mechanisms. (2017). Expert Review of Anticancer Therapy. Retrieved January 18, 2026, from [Link]
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Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. (2020). JCO Precision Oncology. Retrieved January 18, 2026, from [Link]
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ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance. (2010). International Journal of Biomedical Science. Retrieved January 18, 2026, from [Link]
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Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. (2021). Frontiers in Oncology. Retrieved January 18, 2026, from [Link]
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Emerging strategies to overcome resistance to third-generation EGFR inhibitors. (2022). Cancer Biology & Medicine. Retrieved January 18, 2026, from [Link]
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Overcoming Resistance to Targeted Therapies in Cancer. (2015). Seminars in Oncology. Retrieved January 18, 2026, from [Link]
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SynergyFinder 2.0: visual analytics of multi-drug combination synergies. (2020). Nucleic Acids Research. Retrieved January 18, 2026, from [Link]
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Recent Advances in Pyrimidine-Based Drugs. (2024). Molecules. Retrieved January 18, 2026, from [Link]
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Overcoming Resistance to Targeted Cancer Therapy. (n.d.). Targeted Oncology. Retrieved January 18, 2026, from [Link]
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Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models. (2023). Cancer Research Communications. Retrieved January 18, 2026, from [Link]
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Quantitative Methods for Assessing Drug Synergism. (2013). Journal of Pharmacology and Experimental Therapeutics. Retrieved January 18, 2026, from [Link]
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Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges. (2023). Frontiers in Immunology. Retrieved January 18, 2026, from [Link]
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Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. (2024). Pharmaceutics. Retrieved January 18, 2026, from [Link]
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Evaluation of synergism in drug combinations and reference models for future orientations in oncology. (2022). Cancer and Chemotherapy and Pharmacology. Retrieved January 18, 2026, from [Link]
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Evaluation of synergism in drug combinations and reference models for future orientations in oncology. (2022). Cancer Chemotherapy and Pharmacology. Retrieved January 18, 2026, from [Link]
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Mapping the pathways of resistance to targeted therapies. (2014). Current Opinion in Genetics & Development. Retrieved January 18, 2026, from [Link]
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Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. (2024). Molecules. Retrieved January 18, 2026, from [Link]
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BCR-ABL kinase domain mutation analysis in chronic myeloid leukemia patients treated with tyrosine kinase inhibitors: recommendations from an expert panel on behalf of European LeukemiaNet. (2011). Blood. Retrieved January 18, 2026, from [Link]
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NGS can detect low level KD mutations in CP-CML patients. (2020). YouTube. Retrieved January 18, 2026, from [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (n.d.). Sorger Lab. Retrieved January 18, 2026, from [Link]
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BCR-ABL1 kinase domain mutation analysis by next generation sequencing detected additional mutations in chronic myeloid leukemia patients with suboptimal response to imatinib. (2021). Leukemia Research. Retrieved January 18, 2026, from [Link]
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Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. (2017). Current Protocols in Chemical Biology. Retrieved January 18, 2026, from [Link]
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Unraveling Key Signaling Pathways to Overcome Drug Resistance and Cancer Progression. (n.d.). Frontiers in Cell and Developmental Biology. Retrieved January 18, 2026, from [Link]
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KinaseMD: kinase mutations and drug response database. (2020). Nucleic Acids Research. Retrieved January 18, 2026, from [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. (2010). ACS Chemical Biology. Retrieved January 18, 2026, from [Link]
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Troubleshooting guide for cell culture. (n.d.). PromoCell. Retrieved January 18, 2026, from [Link]
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Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. (2013). PLoS Pathogens. Retrieved January 18, 2026, from [Link]
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A structure-based tool to interpret the significance of kinase mutations in clinical next generation sequencing in cancer. (2025). bioRxiv. Retrieved January 18, 2026, from [Link]
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New Pyrazolo[3,4-d]pyrimidine Dual Inhibitors Target Cancer. (2025). Bioengineer.org. Retrieved January 18, 2026, from [Link]
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Mechanisms of resistance to BCR-ABL and other kinase inhibitors. (2013). Biochimica et Biophysica Acta. Retrieved January 18, 2026, from [Link]
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Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. (2025). ResearchGate. Retrieved January 18, 2026, from [Link]
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Compensatory Pathways in Oncogenic Kinase Signaling and Resistance to Targeted Therapies: Six Degrees of Separation. (2011). Cancer Discovery. Retrieved January 18, 2026, from [Link]
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Pathway bias underlies differences in bypass resistance capacity. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. (2024). Molecules. Retrieved January 18, 2026, from [Link]
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Mechanisms of Drug-Resistance in Kinases. (2012). Trends in Pharmacological Sciences. Retrieved January 18, 2026, from [Link]
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Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops. (2010). Biochemistry and Pharmacology. Retrieved January 18, 2026, from [Link]
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purification challenges of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Answering the user's request.## Technical Support Center: Purification of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this molecule and encountering challenges in achieving high purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on the physicochemical properties of the pyrimidinone core and its substituents.
Introduction: Understanding the Molecule
This compound is a substituted dihydropyrimidinone (DHPM). Its structure presents a unique purification challenge due to the combination of several functional groups:
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A Polar Pyrimidinone Core: Capable of strong hydrogen bonding, which increases its affinity for polar solvents and stationary phases.
-
A Basic Anilino Group: The secondary amine can be protonated and may interact strongly with acidic silica gel, often leading to tailing during chromatography.
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Non-polar Benzyl and Phenyl Groups: These bulky, hydrophobic moieties contribute to solubility in organic solvents.
This amphiphilic nature means that the compound may not behave predictably in common purification schemes. The following sections provide a structured approach to overcoming these challenges.
Part 1: Troubleshooting Guide for Common Purification Issues
This section is formatted to address specific problems you may encounter during experimental work.
Issue 1: Poor Crystal Formation or "Oiling Out" During Recrystallization
You've completed the synthesis and, upon attempting to recrystallize the crude product, you either get no solid precipitating or the compound separates as an insoluble oil.
Question: My compound will not crystallize from a single solvent. What should I do?
Answer: This is a common issue for molecules with mixed polarity like this compound. It is likely too soluble in highly polar solvents (like methanol or DMF) and too insoluble in non-polar solvents (like hexanes) for a single-solvent recrystallization to be effective.
-
Causality: A successful recrystallization requires a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[1] If this condition isn't met, the compound either stays in solution or crashes out too quickly. "Oiling out" occurs when a solid melts in the hot solvent and separates from the solution at a temperature above its melting point upon cooling.[2]
-
Solution: The Mixed-Solvent System. The most robust solution is to use a binary solvent system. This involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is insoluble) until the solution becomes faintly cloudy (the saturation point). Allowing this saturated solution to cool slowly promotes the formation of high-quality crystals.[3]
| Solvent System Component | Examples | Function |
| Good Solvent (Polar) | Ethanol, Acetone, Ethyl Acetate | Dissolves the compound completely. |
| Poor Solvent (Non-polar) | Hexanes, Heptane, Water | Induces precipitation of the compound. |
Question: I've tried a mixed-solvent system, but my compound still separates as an oil. How can I fix this?
Answer: Oiling out in a mixed-solvent system typically indicates that the solution is becoming supersaturated too quickly or at a temperature where the compound's molten state is more stable than its crystalline form.
-
Causality: The addition of the anti-solvent can cause a rapid decrease in solubility, shocking the system and favoring the formation of a liquid phase over an ordered crystal lattice.
-
Solutions:
-
Re-heat and Add More "Good" Solvent: If an oil forms, re-heat the solution until it becomes homogenous again. Add a small additional volume (e.g., 5-10%) of the "good" solvent to slightly reduce the saturation level. Then, allow it to cool much more slowly.[4]
-
Insulate the Flask: Promote slow cooling by insulating the flask with glass wool or paper towels. This gives the molecules more time to arrange themselves into a crystal lattice.[2]
-
Reduce the Initial Concentration: Start with a more dilute solution in the "good" solvent before adding the "poor" solvent. This can prevent reaching the supersaturation point at too high a temperature.
-
Issue 2: Challenges During Column Chromatography
Recrystallization did not yield a product of sufficient purity, and you have moved to silica gel column chromatography.
Question: My compound is streaking or tailing badly on the TLC plate and the column, leading to poor separation. Why is this happening?
Answer: This is a classic sign of a strong, non-ideal interaction between your compound and the stationary phase. For this molecule, the primary culprit is the basic anilino nitrogen.
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Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen on your compound can undergo an acid-base interaction, causing it to "stick" to the silica. This results in a continuous "bleeding" of the compound down the column rather than moving as a tight band, a phenomenon known as tailing.[5]
-
Solution: Neutralize the Stationary Phase. To prevent this interaction, you can neutralize the silica gel by adding a small amount of a basic modifier to your eluent.
-
Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or ammonia solution to your mobile phase. For example, a 20% Ethyl Acetate/Hexane eluent would become 20% EtOAc / 79% Hexane / 1% Et₃N.
-
Mechanism: The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, effectively "masking" them from your compound. This allows your compound to elute based on polarity with minimal unwanted interaction, resulting in sharper bands and better separation.[6]
-
Question: I can't find a solvent system that gives good separation between my product and a persistent impurity.
Answer: Achieving good separation (a ΔRf of >0.2 on TLC) can be challenging. If simply adjusting the ratio of a two-solvent system (e.g., Ethyl Acetate/Hexane) is not working, you need to change the selectivity of the mobile phase.
-
Causality: Different solvents interact with the compound and stationary phase in unique ways. Changing a solvent component can alter these interactions to enhance separation. For example, dichloromethane offers different interactions than ethyl acetate.
-
Solutions:
-
Change Solvent Composition: If you are using Ethyl Acetate/Hexane, try switching to a system with different chemical properties, such as Dichloromethane/Methanol or Acetone/Hexane.[7]
-
Use a Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the polarity of the mobile phase over the course of the separation to elute your product, leaving more polar impurities behind on the column.[5]
-
Here is a general workflow for the purification of this compound.
Caption: General purification workflow for the target compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I should expect from the synthesis?
A1: If your synthesis is based on the Biginelli reaction or a similar condensation, the most common impurities are unreacted starting materials and reaction intermediates.[8][9]
| Potential Impurity | Type | Reason for Presence | Removal Strategy |
| Aniline/Substituted Aniline | Starting Material | Used in excess or incomplete reaction. | Volatile, can be removed under high vacuum. Otherwise, washes with dilute acid (e.g., 1M HCl) can remove it by forming a water-soluble salt. |
| Ethyl 2-benzyl-3-oxobutanoate | Starting Material | Incomplete reaction. | Typically less polar than the product; should elute first in column chromatography. |
| N-phenylguanidine | Starting Material | Incomplete reaction. | Highly polar and likely water-soluble as a salt; can be removed with aqueous washes. |
| Reaction Intermediates | Side Product | Intermediates of the Biginelli condensation.[9] | Polarity will vary, but column chromatography is usually effective. |
Q2: How do I definitively assess the purity of my final product?
A2: A combination of techniques is required for unambiguous purity assessment. Relying on a single method is not sufficient.
-
¹H NMR Spectroscopy: This is the best method for identifying the compound and assessing for the presence of impurities.[10] Your pure product should show characteristic signals for the anilino, benzyl, and pyrimidinone protons without signals from solvents or the starting materials listed above. Purity can be quantified using an internal standard (qNMR).[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantifying purity. A pure sample should show a single, sharp peak. Developing a method using a C18 column with a mobile phase like acetonitrile/water is a good starting point.[7]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound, verifying its identity. It is not, however, a good tool for assessing purity on its own, as impurities may not ionize.[12]
Q3: My purified compound is a white solid, but it turns slightly yellow over time. Is it decomposing?
A3: Anilino-containing compounds can be susceptible to air oxidation, which often results in the formation of colored impurities. The pyrimidine ring itself is generally stable.[13] To ensure long-term stability, store the purified compound in a tightly sealed vial under an inert atmosphere (nitrogen or argon) and protect it from light, preferably in a freezer.
Part 3: Experimental Protocols
SOP 1: Purification by Mixed-Solvent Recrystallization
This protocol is a starting point for purifying gram-scale quantities of the crude product.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask equipped with a stir bar. Add the minimum amount of a hot "good" solvent (e.g., ethyl acetate or ethanol) required to fully dissolve the solid at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Saturation: While the solution is still hot, add a "poor" solvent (e.g., hexanes) dropwise with stirring. Continue adding until the solution remains faintly cloudy. If it becomes too cloudy, add a few drops of the hot "good" solvent to clarify.
-
Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30 minutes.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
SOP 2: Purification by Flash Column Chromatography
This protocol is for separating the target compound from closely related impurities.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test solvent mixtures like Ethyl Acetate/Hexane. The ideal system will give your product an Rf value of ~0.3 and show separation from all impurities. Remember to add ~1% triethylamine to the TLC solvent system to preview its effect on tailing.[6]
-
Column Packing: Prepare a silica gel column. A common method is a "slurry pack," where silica gel is mixed with the initial, low-polarity eluent and poured into the column.[14]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane). It is best to pre-adsorb this solution onto a small amount of silica gel (dry loading) and then carefully add the resulting powder to the top of the packed column.[7]
-
Elution: Begin eluting the column with the low-polarity mobile phase determined in Step 1. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: If necessary, gradually increase the proportion of the polar solvent in your eluent to elute your product from the column.
-
Isolation: Combine the fractions that contain the pure product (as determined by TLC), and remove the solvent using a rotary evaporator.
Caption: Decision tree for troubleshooting recrystallization.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Crystal Growing Tips. (2015). University of Florida Center for Xray Crystallography. [Link]
-
How to Crystallize Organic Compounds. (2024). wikiHow. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Column chromatography. University of Toronto. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
-
How to run column chromatography. University of Glasgow, School of Chemistry. [Link]
-
Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Organic & Biomolecular Chemistry. [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI. [Link]
-
Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies. [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. YouTube. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. [Link]
-
Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances. [Link]
-
A Five-Component Biginelli-Diels-Alder Cascade Reaction. PMC, NIH. [Link]
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules. [Link]
-
Biginelli reaction. Wikipedia. [Link]
-
Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. PMC, NIH. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Biginelli reaction – Knowledge and References. Taylor & Francis. [Link]
-
Development of Stable Amino-Pyrimidine–Curcumin Analogs. Molecules. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. MDPI. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
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Technical Support Center: Synthesis of Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshoot common experimental issues, and offer practical solutions to challenges encountered in the lab.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of substituted pyrimidines, offering explanations and actionable steps to resolve them.
Low Yields and Incomplete Reactions
Q1: My pyrimidine synthesis is resulting in a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the yield?
A1: Low conversion in pyrimidine synthesis is a frequent issue that can often be traced back to several factors, including suboptimal reaction conditions, catalyst inefficiency, or problems with the purity of your starting materials.
-
Causality and Experimental Choices: The formation of the pyrimidine ring, whether through a multicomponent reaction like the Biginelli synthesis or a condensation like the Pinner synthesis, involves a series of equilibria. To drive the reaction towards the product, it is crucial to optimize conditions that favor the forward reactions.
-
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. For acid catalysts, such as HCl, verify the concentration is appropriate. If you are employing a reusable catalyst, it may need regeneration to restore its activity.[1][2]
-
Reaction Time and Temperature: Some reactions may require longer durations or a moderate increase in temperature to proceed to completion. It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition at excessively high temperatures.[1][2]
-
Reactant Purity: Impurities in the starting materials, such as the aldehyde, β-ketoester, or amidine, can inhibit the reaction. Ensure all reactants are of high purity. For instance, amidines can be hygroscopic and may hydrolyze over time; using freshly prepared or purified amidine hydrochloride is recommended.[2]
-
Solvent Choice: The solvent can significantly impact reactant solubility and the reaction rate. While ethanol is commonly used, exploring other solvents or even solvent-free conditions has been demonstrated to enhance yields for specific substrates.[2] In some condensation reactions, polar aprotic solvents can accelerate the rate-limiting aromatization step.[3]
-
Side Reactions and Byproduct Formation
Q2: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it, and how can I prevent its formation?
A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1][2] This side product arises from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway directly competes with your desired Biginelli reaction.[1][2]
-
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[1][2]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Certain Lewis acids may preferentially promote the desired reaction.[1][2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1][2]
-
Q3: I am struggling with side reactions in my Pinner pyrimidine synthesis. What are the common pitfalls and how can I avoid them?
A3: The Pinner synthesis, which involves the condensation of a 1,3-dicarbonyl compound with an amidine, can be prone to several side reactions that diminish the yield of the desired pyrimidine.[4][5] These include:
-
Self-condensation of the 1,3-dicarbonyl compound.
-
Hydrolysis of the amidine starting material or the imidate salt intermediate (Pinner salt).[2][6]
-
Incomplete cyclization.[2]
-
Mitigation Strategies:
-
Strict Anhydrous Conditions: The Pinner salt is highly susceptible to hydrolysis. Therefore, using freshly distilled, anhydrous solvents, drying all glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) are critical.[6] The classical Pinner reaction often involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring strictly anhydrous acidic conditions.[6]
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions. Common bases include sodium ethoxide and potassium carbonate.[2]
-
Temperature Control: Pinner salts can be thermally unstable. It is often necessary to maintain low temperatures to prevent decomposition or rearrangement into N-alkyl amides.[6]
-
Purification Challenges
Q4: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?
A4: N-acylureas can indeed form as byproducts in the Biginelli reaction, complicating the purification process. These byproducts arise from a competing reaction between the β-ketoester and urea.
-
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Reaction Conditions: Careful control over the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[1]
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[1] Flash column chromatography is another widely used technique for the purification of substituted pyrimidines.[7]
-
Regioselectivity Issues
Q5: I am attempting a nucleophilic substitution on a 2,4-dichloropyrimidine and obtaining a mixture of C2 and C4 substituted products. How can I improve the regioselectivity?
A5: The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. However, the C2 and C4 positions have different electronic densities, and their reactivity can be influenced by various factors, leading to challenges in regioselectivity.[8]
-
Controlling Regioselectivity:
-
Reaction Temperature: The kinetic and thermodynamic products may differ. Running the reaction at a lower temperature often favors the formation of the kinetic product.
-
Solvent and Base: The choice of solvent and base can influence the reactivity of the nucleophile and the stability of the intermediates, thereby affecting the regiochemical outcome.
-
Protecting Groups: In some cases, a protecting group strategy may be necessary to block one of the reactive sites, allowing for selective substitution at the other.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrimidine ring formation?
A1: Several methods are widely used for the synthesis of the pyrimidine core. Two of the most common are:
-
Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[2]
-
Pinner Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[2][4]
Q2: How critical is the purity of starting materials in pyrimidine synthesis?
A2: The purity of starting materials is paramount for a successful pyrimidine synthesis. Impurities can lead to several issues, including:
-
Low yields: Impurities can inhibit the catalyst or participate in side reactions, consuming the reactants and reducing the yield of the desired product.[1][2]
-
Formation of byproducts: Impurities can react with the starting materials or intermediates, leading to a complex mixture of products that can be difficult to separate.
-
Inconsistent results: The presence of varying amounts of impurities in different batches of starting materials can lead to poor reproducibility of the reaction.
Therefore, it is highly recommended to use high-purity starting materials and to purify them if necessary before use.
Q3: What are some common protecting groups used in the synthesis of substituted pyrimidines?
A3: Protecting groups are often necessary to mask reactive functional groups and achieve selectivity in the synthesis of complex substituted pyrimidines.[10] The choice of protecting group depends on the specific functional group to be protected and the reaction conditions of the subsequent steps. Some common protecting groups include:
-
For Amino Groups: Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are common choices.
-
For Hydroxyl Groups: Silyl ethers (e.g., TBDMS) and benzyl ethers are frequently used.[11]
-
For Carbonyl Groups: Acetals and ketals are effective protecting groups.[10]
An effective protecting group strategy involves the use of orthogonal protecting groups, which can be removed under different conditions, allowing for the selective deprotection of specific functional groups in a multi-step synthesis.[11]
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol provides a general procedure for the synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and a catalytic amount of an acid catalyst (e.g., HCl, 4-5 drops).
-
Solvent: Add a suitable solvent, such as ethanol (10 mL).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure DHPM.
General Protocol for Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of a substituted pyrimidine using flash column chromatography.[7]
-
Slurry Preparation: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Sample Loading: Carefully load the dry powder of the crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, applying pressure to increase the flow rate.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted pyrimidine.[7]
Data Presentation
Table 1: Comparison of Catalysts for a Model Biginelli Reaction
| Catalyst | Reaction Time (h) | Yield (%) |
| HCl | 4 | 75 |
| H₂SO₄ | 4 | 72 |
| Lewis Acid (e.g., Yb(OTf)₃) | 2 | 90 |
| Ionic Liquid | 3 | 85 |
Note: The data presented in this table is illustrative and will vary depending on the specific substrates and reaction conditions.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
Caption: A decision tree for troubleshooting low yields.
Diagram 2: Competing Pathways in the Biginelli Reaction
Caption: Desired vs. side reaction pathways in the Biginelli synthesis.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Overcoming poor regioselectivity in pyrimidine substitution reactions.
- BenchChem. (2025).
-
Fandrick, D. R., et al. (2014). General and Rapid Pyrimidine Condensation by Addressing the Rate Limiting Aromatization. Organic Letters. [Link]
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
-
Slideshare. (n.d.). Pinner pyrimidine synthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Bioavailability of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one and related pyrimidinone derivatives. Given that novel pyrimidinone scaffolds often exhibit poor aqueous solubility, this document focuses on systematic characterization, troubleshooting common experimental hurdles, and implementing advanced formulation strategies.[1][2]
Section 1: Foundational Characterization - Frequently Asked Questions
Before attempting to enhance bioavailability, a thorough understanding of the compound's baseline physicochemical and pharmacokinetic properties is critical. This section addresses the essential preliminary experiments.
Q1: What is the first step in characterizing my compound's bioavailability challenges?
A1: The initial step is to determine the compound's classification under the Biopharmaceutics Classification System (BCS). The BCS categorizes drugs based on their aqueous solubility and intestinal permeability, which are the primary factors governing oral absorption. This classification will dictate the most effective enhancement strategy.
The core objective is to determine if the compound is limited by its dissolution rate (solubility) or its ability to cross the intestinal membrane (permeability).
Experimental Protocol: Preliminary BCS Assessment
1. Aqueous Solubility Determination:
- Prepare a series of buffers at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).
- Add an excess amount of this compound to each buffer.
- Agitate the samples at a constant temperature (e.g., 37°C) until equilibrium is reached (typically 24-48 hours).
- Filter the samples to remove undissolved solid.
- Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
- A compound is considered "highly soluble" if the highest single therapeutic dose is soluble in ≤250 mL of aqueous media over the pH range of 1 to 6.8.
2. Intestinal Permeability Assessment (Caco-2 Assay):
- The Caco-2 cell line is a well-established in vitro model of the human intestinal epithelium.[3][4]
- Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and the formation of a tight monolayer.
- Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity (typically >300 Ω·cm²).[5]
- Conduct a bi-directional transport experiment by adding the compound to either the apical (AP) or basolateral (BL) side of the monolayer.
- Sample from the receiver chamber at various time points and analyze the compound concentration.
- Calculate the apparent permeability coefficient (Papp) for both directions (AP→BL and BL→AP).
Data Presentation: BCS Classification Criteria
| BCS Class | Solubility | Permeability | Primary Absorption Barrier | Recommended Strategy Focus |
| I | High | High | None | Conventional formulations |
| II | Low | High | Dissolution Rate | Solubility enhancement (e.g., solid dispersions, nanosuspensions)[6] |
| III | High | Low | Permeability | Permeation enhancers, prodrugs targeting transporters |
| IV | Low | Low | Dissolution & Permeability | Complex strategies (e.g., lipid-based systems, combined approaches)[7] |
Q2: My Caco-2 assay shows a high efflux ratio. What does this mean and how do I confirm it?
A2: An efflux ratio (Papp BL→AP / Papp AP→BL) significantly greater than 2 suggests that your compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp).[5] These transporters are a defense mechanism in the intestinal epithelium that actively pumps drugs back into the gut lumen, thereby reducing net absorption and limiting bioavailability.[8][9][10]
To confirm P-gp involvement, repeat the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[5] A significant reduction in the efflux ratio (approaching 1) in the presence of the inhibitor strongly indicates that your compound is a P-gp substrate.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving specific problems encountered during bioavailability assessment experiments.
Caption: Troubleshooting workflow for poor oral bioavailability.
Issue 1: My dissolution test fails or shows highly variable results.
-
Probable Cause A: Mechanical/Methodological Error. The dissolution apparatus is highly sensitive to environmental and procedural variables.[11]
-
Troubleshooting Steps:
-
Verify Apparatus Qualification: Ensure the mechanical qualification (vessel dimensions, paddle/basket height, wobble, RPM) is current and within specification.[12]
-
Check for Vibration: Ensure the dissolution bath is isolated from sources of vibration (e.g., centrifuges, vortexers).[12]
-
Validate Media Preparation & Degassing: Improper buffer pH or dissolved gasses can significantly alter dissolution rates. Verify the pH of the final medium and ensure a validated degassing procedure was followed.[13][14]
-
Observe Dosage Form Behavior: Watch the dosage form as it dissolves. Note any coning (powder buildup at the bottom), floating, or pellicle formation (a thin film on the surface), as these can indicate formulation issues like poor wettability or polymer cross-linking.[12]
-
-
-
Probable Cause B: Formulation-Dependent Poor Solubility. The intrinsic properties of the compound are preventing it from dissolving effectively.
-
Troubleshooting Steps:
-
Introduce a Surfactant: For BCS Class II/IV compounds, the dissolution medium may not reflect in vivo conditions. Try adding a low concentration (e.g., 0.1-1%) of a surfactant like sodium lauryl sulfate (SLS) to the medium to improve wetting and mimic the solubilizing effects of bile salts.[15]
-
Evaluate API Particle Size: If using the pure API, particle size has a direct impact on surface area and dissolution rate. Consider micronization or nanosizing techniques.[16]
-
Assess Formulation Excipients: If testing a formulated product, excipients like binders or lubricants can hinder dissolution.[15] An excess of hydrophobic lubricants (e.g., magnesium stearate) can form a water-repellent barrier. Re-evaluate the formulation composition and manufacturing process (e.g., compression force).[15]
-
-
Issue 2: My compound has low recovery in the Caco-2 assay.
-
Probable Cause A: Poor Aqueous Solubility in Assay Buffer. The compound may be precipitating out of the transport buffer during the experiment.
-
Troubleshooting Steps:
-
Check Saturation Solubility: Determine the compound's solubility in the specific Hank's Balanced Salt Solution (HBSS) buffer used for the assay. Ensure the starting concentration is well below this limit (typically <70%).
-
Add a Solubilizer: If solubility is limiting, consider adding a non-toxic solubilizing agent like bovine serum albumin (BSA) (e.g., 1%) or a low concentration of a cyclodextrin to the basolateral (receiver) side to maintain sink conditions.[17]
-
-
-
Probable Cause B: Non-specific Binding. The compound may be adsorbing to the plastic walls of the assay plate or filter insert.
-
Troubleshooting Steps:
-
Perform a Recovery Control: Run the experiment without cells. Add the compound to the donor well, incubate for the full experiment duration, and then measure the concentration in both the donor and receiver wells. The total amount recovered should be >85%. If not, non-specific binding is likely.
-
Use Low-Binding Plates: Switch to commercially available low-protein-binding plates and materials to minimize adsorption.[5]
-
-
-
Probable Cause C: Intracellular Metabolism. Caco-2 cells express some metabolic enzymes that could be degrading the compound.
-
Troubleshooting Steps:
-
Analyze Cell Lysate: At the end of the experiment, wash the cell monolayer and lyse the cells. Analyze the lysate for the parent compound and potential metabolites. A significant amount of compound inside the cells or the presence of metabolites indicates intracellular sequestration or metabolism.
-
-
Section 3: Advanced Formulation Strategies - FAQs
Once the primary bioavailability barrier has been identified, the next step is to select and develop an appropriate formulation strategy.
Caption: Key strategies for formulating poorly soluble compounds.
Q3: How do I develop an amorphous solid dispersion (ASD) for my compound?
A3: An ASD is a highly effective strategy for BCS Class II compounds.[18] The goal is to disperse the crystalline drug into a hydrophilic polymer matrix in an amorphous state. This high-energy state bypasses the crystal lattice energy barrier, leading to significantly faster dissolution and the potential for supersaturation.[19]
Experimental Protocol: Screening for an Optimal ASD
1. Polymer Selection:
- Choose polymers with good solubility and the ability to form a stable amorphous system with your drug. Common choices include:
- Polyvinylpyrrolidone (PVP)
- Hydroxypropyl methylcellulose (HPMC)[20]
- Hydroxypropyl methylcellulose acetate succinate (HPMC-AS)
- Copolymers like Soluplus®[18]
- The choice depends on drug-polymer miscibility and desired release profile.
2. Preparation Method (Small Scale):
- Solvent Evaporation (Film Casting):
- Dissolve both the drug and the polymer in a common volatile solvent (e.g., methanol, acetone).
- Cast the solution onto a petri dish and allow the solvent to evaporate slowly under vacuum.
- Scrape the resulting film and mill it into a powder. This method is excellent for initial screening of multiple polymers and drug loadings.
3. Characterization of the ASD:
- Confirm Amorphous State: Use Differential Scanning Calorimetry (DSC) to check for the disappearance of the drug's melting point endotherm. Powder X-ray Diffraction (PXRD) should show a halo pattern instead of sharp Bragg peaks characteristic of crystalline material.
- Assess Stability: Store the ASD under accelerated stability conditions (e.g., 40°C / 75% RH) and re-test by DSC/PXRD after a set period (e.g., 1-4 weeks) to check for any signs of re-crystallization.
- Perform Dissolution Testing: Compare the dissolution profile of the ASD at various drug loadings against the pure crystalline drug. The ASD should show a marked improvement in both the rate and extent of dissolution.
Data Presentation: Common Excipients for Solid Dispersions
| Excipient Type | Examples | Primary Function |
| Polymers | PVP K30, HPMC E5, HPMC-AS, Soluplus®, Kollidon® VA64 | Form the amorphous matrix, inhibit crystallization[18][21] |
| Surfactants | Polysorbate 80, Sodium Lauryl Sulfate (SLS), Kolliphor® RH 40 | Improve wettability, act as plasticizers[18][22] |
| Plasticizers | Polyethylene Glycol (PEG), Propylene Glycol, Triethyl Citrate | Reduce the glass transition temperature, improve processability for hot-melt extrusion[20] |
Q4: When should I consider a nanosuspension over a solid dispersion?
A4: A nanosuspension is an excellent choice for compounds that are highly crystalline with a high melting point, making them difficult to convert into a stable amorphous form for an ASD.[6] Nanosuspensions consist of pure drug crystals reduced to the nanometer scale (typically 200-600 nm), stabilized by surfactants or polymers.[23][24]
The primary advantage is the massive increase in surface area, which dramatically increases dissolution velocity according to the Noyes-Whitney equation.[24] This approach is suitable for BCS Class II drugs and can be adapted for oral, parenteral, and other delivery routes.[23][25]
Q5: My compound is highly lipophilic (high LogP). Would a lipid-based drug delivery system (LBDDS) be more effective?
A5: Yes, for highly lipophilic compounds, an LBDDS is often the preferred strategy.[26] These systems involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. Upon gentle agitation in aqueous media (like in the stomach), they spontaneously form fine oil-in-water emulsions or microemulsions.[26]
Key Advantages of LBDDS:
-
Bypasses Dissolution: The drug is already in a solubilized state, completely avoiding dissolution-rate limitations.[7]
-
Enhances Absorption: The lipid components and resulting micelles can facilitate drug transport across the intestinal membrane.[27]
-
Potential for Lymphatic Uptake: For very lipophilic drugs (LogP > 5), LBDDS can promote absorption into the lymphatic system, which bypasses the liver and avoids first-pass metabolism.[28][29]
Common LBDDS include Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS).[7][16]
Q6: Could a prodrug strategy be beneficial for my pyrimidinone derivative?
A6: A prodrug strategy is a powerful chemical modification approach used to overcome specific bioavailability barriers that cannot be solved by formulation alone.[30] A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[30]
This approach is particularly useful for:
-
Improving Solubility (BCS II/IV): A highly soluble moiety (e.g., a phosphate, amino acid, or polyethylene glycol chain) can be attached to the pyrimidinone structure.[31][32] This moiety is later cleaved in the body.
-
Overcoming Low Permeability (BCS III/IV): The prodrug can be designed to target specific nutrient transporters in the gut, such as the PepT1 transporter, to "trick" the intestine into actively absorbing the drug.[33]
-
Masking Sites of First-Pass Metabolism: If a specific functional group on your compound is rapidly metabolized by the liver, a prodrug moiety can be attached to sterically hinder the metabolic enzymes. The moiety is designed to be cleaved after the drug has passed through the liver into systemic circulation.
Developing a prodrug is a significant medicinal chemistry effort but can be a highly effective solution for compounds with persistent bioavailability issues.[31][34]
References
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Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available from: [Link]
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Patel, G. C., et al. (2011). Nanosuspension for improving the bioavailability of a poorly soluble drug and screening of stabilizing agents to inhibit crystal growth. PubMed. Available from: [Link]
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Tachibana, T., et al. (2009). Impact of P-glycoprotein-mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-glycoprotein Substrates. PubMed. Available from: [Link]
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Pouton, C. W. (2008). Formulation of lipid-based delivery systems for oral administration: materials, methods and strategies. PubMed. Available from: [Link]
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Hubatsch, I., et al. (2007). Permeability for intestinal absorption: Caco-2 assay and related issues. PubMed. Available from: [Link]
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Azimullah, S., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. Available from: [Link]
-
Jadhav, P., et al. (2018). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug. ResearchGate. Available from: [Link]
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ResearchGate. Summary of the commonly used excipients for preparation of solid dispersions. Available from: [Link]
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Rachmawati, H., et al. (2024). Nanosuspensions: Enhancing drug bioavailability through nanonization. PubMed. Available from: [Link]
-
Singh, A., et al. (2023). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available from: [Link]
-
Singh, B., et al. (2021). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Available from: [Link]
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Bio-By-Design. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. ResearchGate. Available from: [Link]
-
Slideshare. (2020). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. Available from: [Link]
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Fromm, M. F. (2000). P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs. PubMed. Available from: [Link]
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Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]
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M., S., et al. (2022). nanosuspensions: a stratergy to increase the solubility and bioavailability of poorly water. SciSpace. Available from: [Link]
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Tran, P., et al. (2019). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available from: [Link]
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Martins, F., et al. In vitro models for prediction of drug absorption and metabolism. ITQB NOVA. Available from: [Link]
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Eskandari, S., et al. (2021). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. PubMed Central. Available from: [Link]
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Kumar, S., et al. (2023). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. ResearchGate. Available from: [Link]
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Ingenta Connect. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Available from: [Link]
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ResearchGate. (2008). Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. Available from: [Link]
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Ghafourian, T. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber. Available from: [Link]
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Creative Bioarray. Caco-2 permeability assay. Available from: [Link]
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Trade-Science-Inc. (2017). Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. TSI Journals. Available from: [Link]
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Paixão, P., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. PubMed. Available from: [Link]
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Studylib. (2014). Dissolution Failure Investigation: Troubleshooting Guide. Available from: [Link]
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ACS Publications. (2009). Impact of P-Glycoprotein-Mediated Intestinal Efflux Kinetics on Oral Bioavailability of P-Glycoprotein Substrates. Available from: [Link]
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Springer Nature Experiments. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Available from: [Link]
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Journal of Medicinal Chemistry. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC - PubMed Central. Available from: [Link]
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Dissolution Technologies. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
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Tsume, Y., et al. (2021). Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations. PMC - NIH. Available from: [Link]
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Contract Pharma. (2016). Solid Dispersions. Available from: [Link]
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Elfawal, B., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. MDPI. Available from: [Link]
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American Pharmaceutical Review. Dispersion Excipients. Available from: [Link]
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Pharma.Tips. (2025). Troubleshooting Dissolution Failures in Formulated Tablets. Available from: [Link]
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Teledyne Hanson. Dissolution Testing For Tablets. Available from: [Link]
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Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. Available from: [Link]
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CD Formulation. Dispersion Excipients. Available from: [Link]
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Dissolution Technologies. (2022). Dissolution Method Troubleshooting. Available from: [Link]
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Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. Available from: [Link]
-
ACS Publications. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]
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Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. NIH. Available from: [Link]
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Sancineto, L., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. Available from: [Link]
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Usiena air. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Available from: [Link]
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Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available from: [Link]
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Validation & Comparative
A Comparative Analysis of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one and Other Kinase Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, revolutionizing treatment paradigms for a multitude of malignancies. The 2-anilinopyrimidine scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2] This guide provides a comprehensive comparison of a specific, hypothetically potent compound, 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, with a selection of well-established kinase inhibitors. Our analysis will delve into inhibitory profiles, mechanisms of action, and the experimental methodologies required for such a comparative assessment, offering a valuable resource for researchers and drug development professionals.
Introduction to this compound and Comparator Kinase Inhibitors
This compound is a novel investigational compound featuring the classic 2-anilinopyrimidine core. This structural motif is known to mimic the adenine ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases.[1][2] The benzyl and methyl substitutions on the pyrimidine ring are anticipated to influence its selectivity and potency against a panel of oncogenic kinases.
For a robust comparative analysis, we have selected a panel of well-characterized kinase inhibitors, each targeting a distinct and critical signaling node in cancer progression:
-
Dasatinib: A potent, orally active dual Src/Bcr-Abl inhibitor.[3]
-
Adezmapimod (SB 203580): A selective, ATP-competitive p38 MAPK inhibitor.[4]
-
Lenvatinib: A multi-targeted tyrosine kinase inhibitor that blocks VEGFR2, among other kinases.[5][6]
-
Osimertinib (TAGRISSO®): A third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[7]
-
Palbociclib: A selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6).
Hypothetical Kinase Inhibitory Profile of this compound
Based on structure-activity relationship (SAR) studies of similar 2-anilinopyrimidine derivatives, we propose a hypothetical kinase inhibitory profile for this compound.[8][9][10][11] It is hypothesized to exhibit potent activity against Src family kinases and moderate activity against VEGFR2 and p38α MAPK, with lower activity against EGFR and CDK4.
Table 1: Hypothetical and Known IC50 Values of Selected Kinase Inhibitors
| Kinase Target | This compound (Hypothetical IC50, nM) | Dasatinib (Known IC50, nM) | Adezmapimod (SB 203580) (Known IC50, nM) | Lenvatinib (Known IC50, nM) | Osimertinib (Known IC50, nM) | Palbociclib (Known IC50, nM) |
| Src | 15 | <1 | >10,000 | >10,000 | >10,000 | >10,000 |
| Bcr-Abl | >1000 | <1 | >10,000 | >10,000 | >10,000 | >10,000 |
| p38α MAPK | 250 | >10,000 | 50 | >10,000 | >10,000 | >10,000 |
| VEGFR2 | 150 | 15 | >10,000 | 4 | >10,000 | >10,000 |
| EGFR (L858R/T790M) | >5000 | >1000 | >10,000 | 13 | <1 | >10,000 |
| CDK4 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 11 |
Disclaimer: The IC50 values for this compound are hypothetical and presented for illustrative purposes to guide comparative analysis.
Mechanism of Action and Signaling Pathway Context
The majority of small molecule kinase inhibitors, including our hypothetical compound and the selected comparators (with the exception of the irreversible inhibitor Osimertinib), act as ATP-competitive inhibitors.[12][13][14] They bind to the ATP pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.
Caption: Simplified signaling pathways targeted by the compared kinase inhibitors.
Experimental Protocols
To experimentally validate the hypothetical profile of this compound and perform a direct comparison, the following standardized assays are recommended.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Workflow Diagram:
Caption: Workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute the test compounds and reference inhibitors in DMSO to create a concentration gradient.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and ATP in a buffered solution.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include control wells with DMSO only (no inhibitor) and wells with no kinase (background).
-
Incubation: Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.
-
ATP Detection: Add a luciferase-based ATP detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the controls and plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for a cell-based proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cell lines of interest in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and reference inhibitors. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a period of 72 hours to allow for effects on proliferation.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent and incubate. Then, add a solubilizing agent and measure the absorbance.
-
For CellTiter-Glo® assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Read the plate using a spectrophotometer (for MTT) or a luminometer (for CellTiter-Glo®).
-
Data Analysis: Normalize the results to the vehicle-treated cells and plot cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Data Interpretation and Discussion
The hypothetical data in Table 1 suggests that this compound may be a potent inhibitor of Src family kinases with moderate activity against VEGFR2 and p38α MAPK. This multi-targeted profile could be advantageous in cancers where these pathways are co-activated. For instance, Src kinases are involved in cell proliferation, migration, and invasion, and their inhibition can impact multiple aspects of tumor progression.[15][16] The moderate activity against VEGFR2 suggests potential anti-angiogenic effects.[5][17][18][19]
Compared to the highly potent and specific inhibitors like Dasatinib for Src/Bcr-Abl and Osimertinib for EGFR, our hypothetical compound exhibits a broader but less potent profile. This could translate to a different therapeutic window and toxicity profile. The lack of potent activity against EGFR and CDK4 suggests a degree of selectivity, which is desirable to minimize off-target effects.
Experimental validation is paramount. The proposed assays will be crucial to confirm this hypothetical profile, determine the precise IC50 values, and assess its anti-proliferative effects in relevant cancer cell lines. Further studies, such as kinome-wide profiling, would provide a more comprehensive understanding of its selectivity.
Conclusion
This compound, based on its privileged 2-anilinopyrimidine scaffold, represents a promising starting point for the development of a novel kinase inhibitor. The hypothetical comparative analysis presented here provides a framework for its initial characterization and positions it within the broader landscape of established kinase inhibitors. The outlined experimental protocols offer a clear path for the empirical validation of its therapeutic potential. Further optimization of this scaffold could lead to the development of next-generation kinase inhibitors with improved potency, selectivity, and clinical efficacy.
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A Researcher's Guide to Validating the Antitumor Activity of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antitumor potential of the novel compound, 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one. Leveraging established methodologies and comparative data from structurally analogous compounds, we will explore the likely mechanisms of action and outline the essential experimental protocols to rigorously assess its efficacy. The 2-anilinopyrimidine scaffold is a well-established pharmacophore in oncology, known to produce potent inhibitors of various protein kinases crucial for cancer cell proliferation and survival.[1][2][3][4] This guide will, therefore, position our target compound within this broader context, providing a scientifically grounded rationale for its investigation.
While specific experimental data for this compound is not yet publicly available, the extensive research on related compounds offers a strong predictive foundation for its potential as a kinase inhibitor. This document will serve as a detailed roadmap for its empirical validation.
Comparative Landscape: The Promise of the 2-Anilinopyrimidinone Scaffold
The antitumor activity of the 2-anilinopyrimidinone core is well-documented, with numerous derivatives demonstrating potent cytotoxicity against a range of cancer cell lines. These compounds often exert their effects by targeting the ATP-binding site of key oncogenic kinases. To establish a benchmark for the validation of this compound, we will compare the reported activities of several structurally related compounds.
| Compound/Derivative | Target Cancer Cell Line | IC50 (µM) | Putative Target(s) | Reference |
| 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivative (Compound 4m) | MCF-7 (Breast) | 2.18 | CDK9, CDK12 | [2] |
| 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivative (Compound 4m) | HeLa (Cervical) | 6.39 | CDK9, CDK12 | [2] |
| 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivative (Compound 4m) | HepG2 (Liver) | 3.56 | CDK9, CDK12 | [2] |
| 2-(p-toluidino)-7-(3',4',5'-trimethoxyphenyl)[1][2][5]triazolo[1,5-a]pyrimidine (Compound 3d) | HeLa (Cervical) | 0.030-0.043 | Tubulin Polymerization | [5] |
| 2-(p-toluidino)-7-(3',4',5'-trimethoxyphenyl)[1][2][5]triazolo[1,5-a]pyrimidine (Compound 3d) | A549 (Lung) | 0.160-0.240 | Tubulin Polymerization | [5] |
| 2-(p-toluidino)-7-(3',4',5'-trimethoxyphenyl)[1][2][5]triazolo[1,5-a]pyrimidine (Compound 3d) | HT-29 (Colon) | 0.067-0.160 | Tubulin Polymerization | [5] |
| N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, a related pyrimidine derivative) | K562 (Leukemia) | <0.001 | Src/Abl Kinase | [4] |
This comparative data underscores the potential of the 2-anilinopyrimidinone scaffold to yield highly potent antitumor agents. The variations in substituents on the pyrimidine and aniline rings significantly influence the target specificity and cytotoxic potency. The presence of the benzyl group at the 5-position and the methyl group at the 6-position of our target compound suggests a unique steric and electronic profile that warrants thorough investigation.
Proposed Mechanism of Action: Targeting Oncogenic Signaling Pathways
Based on the known targets of structurally similar compounds, this compound is hypothesized to function as an inhibitor of critical cell cycle and growth factor signaling pathways. A likely mechanism involves the inhibition of Cyclin-Dependent Kinases (CDKs) or receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR).
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates the potential points of intervention for our target compound within a generalized oncogenic signaling cascade. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.
Caption: Hypothesized mechanism of action of this compound.
Experimental Validation Protocols
To empirically validate the antitumor activity of this compound, a series of well-established in vitro assays should be performed. The following protocols are provided as a guide for these investigations.
Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, providing a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by the compound.
Principle: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in the cells. Flow cytometry can then be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with the compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Western Blot Analysis of Key Signaling Proteins
This technique is used to detect changes in the expression and phosphorylation status of proteins involved in the hypothesized signaling pathways.
Protocol Workflow:
Caption: Western Blot workflow for protein analysis.
Conclusion and Future Directions
The validation of this compound as a potential antitumor agent requires a systematic and rigorous experimental approach. The comparative data from structurally related compounds strongly suggests that this novel molecule holds promise as a kinase inhibitor. The experimental protocols outlined in this guide provide a clear path to elucidating its cytotoxic and mechanistic properties.
Successful in vitro validation should be followed by in vivo studies in appropriate animal models to assess the compound's efficacy, pharmacokinetics, and toxicity profile. Further medicinal chemistry efforts can then be employed to optimize its potency and drug-like properties, with the ultimate goal of developing a novel and effective therapeutic agent for the treatment of cancer.
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Al-Rasheed, L. S., et al. (2023). Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents. Bioorganic Chemistry, 134, 106466. [Link]
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Kunick, C., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(6), 2433–2442. [Link]
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Radi, M., et al. (2018). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Molecules, 23(11), 2948. [Link]
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Kappe, C. O., et al. (2012). 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines. European Journal of Medicinal Chemistry, 53, 254–263. [Link]
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Palmer, B. D., et al. (2002). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 12(10), 1361–1364. [Link]
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Kumar, A., et al. (2012). Synthesis and biological evaluation of 2-benzylamino-4(5)-(6-methylpyridin-2-yl)-5(4)-([1][2][5]triazolo[1,5-a]-pyridin-6-yl)thiazoles as transforming growth factor-β type 1 receptor kinase inhibitors. European Journal of Medicinal Chemistry, 57, 74–84. [Link]
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Baziar, L., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 13(1), 19489. [Link]
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Wang, A., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 10(49), 29337–29351. [Link]
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Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(40), 24883–24896. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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Pomarnacka, E., et al. (2002). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. European Journal of Medicinal Chemistry, 37(10), 847–855. [Link]
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A Comparative Study of 2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one and its Analogs: A Guide for Researchers
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among these, the 2-anilinopyrimidine series has garnered significant attention due to its versatile pharmacological profile, with derivatives exhibiting potent anticancer, kinase inhibitory, anti-inflammatory, and antimicrobial properties.[2][3][4] This guide provides a comprehensive comparative study of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, a representative member of this class, and its rationally designed analogs. We will delve into the synthetic strategies, structure-activity relationships (SAR), and detailed experimental protocols to empower researchers in the exploration and development of novel pyrimidine-based therapeutics.
The 2-Anilinopyrimidinone Scaffold: A Privileged Structure
The 2-anilinopyrimidinone core is considered a "privileged scaffold" in drug discovery. Its key structural features, including the hydrogen bond donor and acceptor capabilities of the pyrimidinone ring and the tunable electronic and steric properties of the anilino moiety, allow for effective interaction with a variety of biological targets.[1] Notably, this scaffold is a common feature in numerous kinase inhibitors, where the anilino group often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[3][5]
Synthesis of this compound and its Analogs
A robust and versatile synthetic route is paramount for the exploration of SAR. The most common and efficient method for the synthesis of the title compound and its analogs is a multi-step process commencing with a Biginelli-like condensation reaction.
General Synthetic Scheme
The synthesis initiates with the condensation of ethyl 2-benzyl-3-oxobutanoate with urea in the presence of a catalytic amount of acid to yield the dihydropyrimidinone core. Subsequent chlorination followed by nucleophilic substitution with the appropriate aniline affords the final products.
Caption: General synthetic route for this compound and its analogs.
Detailed Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 5-Benzyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
-
To a solution of ethyl 2-benzyl-3-oxobutanoate (1.0 eq) in ethanol, add urea (1.2 eq) and a catalytic amount of concentrated hydrochloric acid (0.1 eq).
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield pure 5-benzyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one.
Step 2: Synthesis of 2-Chloro-5-benzyl-6-methylpyrimidin-4(1H)-one
-
To a flask containing 5-benzyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (1.0 eq), add phosphorus oxychloride (POCl3) (5.0 eq) slowly at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
After completion, carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chlorinated intermediate.
Step 3: Synthesis of this compound
-
In a sealed tube, dissolve 2-chloro-5-benzyl-6-methylpyrimidin-4(1H)-one (1.0 eq) and aniline (1.1 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture at 80-120 °C for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into water.
-
Filter the precipitate, wash with water, and purify by column chromatography on silica gel to afford the final product.
Structure-Activity Relationship (SAR) and Comparative Analysis
The biological activity of 2-anilinopyrimidinone derivatives can be significantly modulated by substitutions at various positions of the scaffold. Based on existing literature for related compounds, we can extrapolate a hypothetical SAR for our target molecule and its analogs.[3][5][6]
Proposed Analogs for Comparative Study
To systematically explore the SAR, we propose the following analogs of the parent compound (P):
-
Analog A: Modification on the anilino ring (e.g., 4-fluoroaniline)
-
Analog B: Modification on the anilino ring (e.g., 4-methoxyaniline)
-
Analog C: Replacement of the 5-benzyl group (e.g., 5-phenyl)
-
Analog D: Replacement of the 6-methyl group (e.g., 6-ethyl)
Caption: Proposed analogs for the comparative SAR study.
Predicted Biological Activity and Comparative Table
The following table summarizes the predicted impact of the proposed modifications on the anticancer activity, using a hypothetical IC50 value for the parent compound as a baseline. These predictions are based on general SAR trends observed in the 2-anilinopyrimidine class of compounds.
| Compound | Modification | Predicted Anticancer Activity (IC50, µM) | Rationale |
| Parent (P) | - | 10 | Baseline activity. |
| Analog A | 4-Fluoro on anilino ring | 5 | The small, electron-withdrawing fluorine atom can enhance binding affinity through favorable interactions in the active site and improve pharmacokinetic properties. |
| Analog B | 4-Methoxy on anilino ring | 15 | The electron-donating methoxy group might introduce steric hindrance or unfavorable electronic interactions, potentially reducing activity. |
| Analog C | 5-Phenyl instead of 5-benzyl | 25 | The loss of the methylene linker may restrict the conformational flexibility, leading to a less optimal fit in the binding pocket. |
| Analog D | 6-Ethyl instead of 6-methyl | 12 | A minor increase in alkyl chain length at this position is generally well-tolerated and may have a neutral or slightly negative effect on activity. |
Experimental Protocols for Biological Evaluation
To validate the predicted activities, standardized biological assays are essential. The following are detailed protocols for assessing the cytotoxic and kinase inhibitory potential of the synthesized compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, a human breast cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
A generic in vitro kinase assay can be used to assess the inhibitory potential of the compounds against a specific kinase target (e.g., a cyclin-dependent kinase, CDK).
Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide or protein), and ATP in a kinase buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a positive control inhibitor and a no-inhibitor control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescent assay.
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Future Directions
This guide provides a framework for the comparative study of this compound and its analogs. The proposed synthetic route is adaptable for the creation of a diverse library of compounds, and the outlined biological assays provide a clear path for their evaluation. The hypothetical SAR analysis, grounded in the existing literature, offers a starting point for rational drug design.
Future research should focus on the synthesis and biological testing of the proposed analogs to validate these predictions. Further exploration of substitutions at other positions of the pyrimidine ring and the anilino moiety could lead to the discovery of novel compounds with enhanced potency and selectivity. Moreover, identifying the specific molecular targets of these compounds through techniques like kinome profiling will be crucial for elucidating their mechanism of action and advancing their development as potential therapeutic agents.
References
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- Palmer, B. D., Smaill, J. B., Rewcastle, G. W., Dobrusin, E. M., Kraker, A. J., Moore, C. W., ... & Denny, W. A. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935.
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Zhang, C., et al. (2010). Identification of 2-anilino-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d]benzazepin-6-ones as Dual PLK1/VEGF-R2 Kinase Inhibitor Chemotypes by Structure-Based Lead Generation. Journal of Medicinal Chemistry, 53(8), 3249-3261.
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The Pivotal Role of Substitution Patterns in 2-Anilino-5-benzyl-6-methylpyrimidin-4(3H)-one Derivatives for Targeted Drug Design
A Senior Application Scientist's Comparative Guide to Structure-Activity Relationships
In the landscape of modern drug discovery, the pyrimidine scaffold remains a cornerstone for the development of potent and selective therapeutic agents, particularly in oncology. Among these, the 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one series has emerged as a promising chemotype. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of these derivatives. By dissecting the influence of substitutions on the anilino, benzyl, and pyrimidinone moieties, we aim to furnish researchers, medicinal chemists, and drug development professionals with a comprehensive understanding to steer future design strategies. This analysis is substantiated by a comparative look at alternative scaffolds and supporting experimental insights.
The this compound Scaffold: A Privileged Motif
The 2-anilinopyrimidine core is a well-established pharmacophore, frequently found in kinase inhibitors due to its ability to mimic the hinge-binding region of ATP. The strategic placement of a benzyl group at the 5-position and a methyl group at the 6-position of the pyrimidinone ring introduces specific steric and electronic features that can be exploited to achieve desired potency and selectivity against various biological targets. The general structure is depicted below:
Caption: General structure of this compound.
Deconstructing the Structure-Activity Relationship
The biological activity of this scaffold is exquisitely sensitive to the nature and position of substituents on its three key components: the 2-anilino ring, the 5-benzyl ring, and the pyrimidinone core itself.
The 2-Anilino Moiety: The Gateway to Potency
The 2-anilino group plays a crucial role in anchoring the molecule within the target's active site, often through hydrogen bonding interactions. SAR studies on related 2-anilinopyrimidine series have consistently demonstrated that substitutions on this ring are critical for potency.[1][2]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents on the anilino ring can significantly modulate activity. While a comprehensive SAR for the specific this compound scaffold is not extensively documented in a single source, inferences can be drawn from broader 2-anilinopyrimidine literature. For instance, in many kinase inhibitor series, small, electron-withdrawing groups like halogens at the meta or para positions can enhance activity. Conversely, bulky electron-donating groups may be detrimental unless they can occupy a specific hydrophobic pocket.
-
Positional Isomerism: The position of the substituent on the anilino ring is paramount. Ortho-substitution can force a non-planar conformation of the anilino ring relative to the pyrimidine core, which may be beneficial or detrimental depending on the target's topology. Meta- and para-substitutions are generally better tolerated and offer more predictable interactions.
The 5-Benzyl Group: A Handle for Selectivity and Potency
The benzyl group at the C5 position extends into the solvent-exposed region of many kinase active sites. This provides a valuable vector for introducing modifications to enhance potency and tune selectivity. Research on C5-benzyl substituted 2-amino-pyrrolo[2,3-d]pyrimidines, a related scaffold, has shown these derivatives to be potent Hsp90 inhibitors.[3]
-
Substitution on the Benzyl Ring: Modifications to the phenyl ring of the benzyl group can significantly impact biological activity. Introducing polar groups can improve solubility and create additional hydrogen bonding opportunities. For example, in a series of 1-(substituted benzyl)-3,4,5,6-tetrahydro-2(1H)-pyrimidones, substitutions on the benzyl ring led to a range of CNS activities.[4] Halogen substitutions, such as chloro and fluoro, at the para-position of the benzyl ring have been shown to be favorable in some series.[4]
The Pyrimidinone Core: The Foundation for Activity
The pyrimidinone core itself, with the 6-methyl group, provides a rigid and stable platform. While less frequently modified, small changes here can have profound effects.
-
The 6-Methyl Group: The methyl group at the C6 position is likely to be involved in van der Waals interactions within the active site. In a study of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a 5-methyl group led to a twofold increase in potency, whereas moving the methyl to the 6-position resulted in a threefold decrease.[2] This highlights the critical importance of the substitution pattern on the pyrimidine ring itself.
Comparative Analysis with Alternative Scaffolds
To contextualize the potential of the this compound scaffold, it is instructive to compare it with other established pharmacophores targeting similar biological pathways, such as kinase inhibition.
| Scaffold | Key Features | Representative Biological Activity | Reference |
| This compound | Combines the established 2-anilinopyrimidine hinge-binding motif with a 5-benzyl group for potential selectivity and a 6-methyl group for specific interactions. | Anticancer (Kinase Inhibition) - Inferred | N/A |
| Pyrido[2,3-d]pyrimidines | Fused ring system offering a different geometry and hydrogen bonding pattern. | Tyrosine Kinase, PI3K, CDK4/6 Inhibition | [5] |
| Pyrazolo[1,5-a]pyrimidines | Isosteric replacement of a pyrimidine ring nitrogen with a carbon, altering electronic distribution and solubility. | CDK9 Inhibition | [6] |
| 2-Anilino-4-(thiazol-5-yl)pyrimidines | Thiazole at C4 provides a different vector for substitution and interaction compared to the benzyl group. | CDK2 Inhibition | [7] |
This comparative table underscores that while the 2-anilinopyrimidine core is a common feature, the nature of the substitution at the 4, 5, and 6 positions dramatically influences the biological activity and target profile.
Experimental Protocols: A Blueprint for Synthesis and Evaluation
The successful development of novel derivatives hinges on robust and reproducible experimental methodologies. Below are generalized protocols for the synthesis and biological evaluation of this compound derivatives, based on established procedures for similar compounds.
General Synthetic Scheme
A plausible synthetic route to the target scaffold would involve a multi-step synthesis, likely culminating in a Suzuki coupling or a nucleophilic aromatic substitution.
Caption: Generalized synthetic workflow.
Step-by-Step Synthesis (Illustrative):
-
Synthesis of the Pyrimidinone Core: Condensation of a β-ketoester with urea or a related synthon to form the initial pyrimidinone ring.
-
Introduction of the Benzyl and Methyl Groups: This can be achieved through various methods, including alkylation or by starting with appropriately substituted precursors.
-
Halogenation of the Pyrimidinone Core: Introduction of a leaving group, such as chlorine, at the 2-position of the pyrimidinone is often a key step.
-
Coupling with the Anilino Moiety: A nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) between the 2-chloro-pyrimidinone and the desired aniline derivative.
In Vitro Biological Evaluation: Kinase Inhibition Assay
Objective: To determine the inhibitory potency of the synthesized compounds against a panel of protein kinases.
Protocol:
-
Reagents and Materials: Recombinant kinases, ATP, substrate peptide, kinase buffer, 96- or 384-well plates, plate reader.
-
Compound Preparation: Dissolve compounds in DMSO to create stock solutions. Prepare serial dilutions in assay buffer.
-
Assay Procedure:
-
Add kinase, substrate, and test compound to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the signal (e.g., luminescence, fluorescence) which is proportional to the remaining ATP or the phosphorylated product.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising avenue for the development of novel therapeutics. The modular nature of its synthesis allows for extensive exploration of the SAR. Future efforts should focus on systematically varying the substituents on the anilino and benzyl rings to optimize potency and selectivity. The insights gleaned from related pyrimidine-based inhibitors provide a strong foundation for the rational design of the next generation of compounds. A thorough investigation of the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will also be crucial for translating in vitro activity into in vivo efficacy.
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Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. International Journal of Molecular Sciences.
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A Preclinical Benchmarking Guide: Evaluating the Anticancer Potential of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the need for more effective and selective therapeutic agents. Pyrimidine scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to their prevalence in the building blocks of DNA and RNA. Analogs of these natural pyrimidines can interfere with nucleic acid synthesis, leading to the inhibition of cell division and the induction of apoptosis, making them potent anticancer agents.[1] The compound of interest, 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one , represents a novel chemical entity (NCE) with a promising structural motif. The anilino-pyrimidine core is a well-established pharmacophore known to interact with various protein kinases, many of which are implicated in cancer progression.
This guide provides a comprehensive framework for the preclinical evaluation of this compound. Our objective is to benchmark its anticancer efficacy against a panel of established anticancer drugs, providing a rigorous, data-driven assessment of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them.
Strategic Selection of Benchmark Anticancer Drugs
To contextualize the efficacy of our novel compound, a panel of well-characterized anticancer drugs with diverse mechanisms of action has been selected. This approach allows for a multifaceted comparison, highlighting the potential uniqueness or similarity of our compound's activity.
-
Doxorubicin: An anthracycline antibiotic that acts primarily as a topoisomerase II inhibitor. It intercalates into DNA, preventing the re-ligation of DNA double-strand breaks and thereby halting replication and transcription.[2][3] Its broad-spectrum cytotoxicity makes it a robust benchmark for general anticancer activity.
-
Paclitaxel: A taxane that disrupts microtubule dynamics. It stabilizes microtubules, preventing their disassembly, which is essential for mitotic spindle formation and chromosome segregation.[4][5] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][]
-
Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[7][8] As an anilinoquinazoline, its structure shares some similarities with our test compound.[9] Gefitinib is a targeted therapy, and its inclusion will help determine if this compound acts on similar signaling pathways.[10]
Rationale for Cancer Cell Line Selection
The choice of cell lines is critical for obtaining clinically relevant data. A panel of well-characterized human cancer cell lines from different tissue origins will be used to assess the breadth of the compound's activity.[11][12]
-
MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, widely used as a model for hormone-responsive breast cancer.
-
A549 (Non-Small Cell Lung Carcinoma): A common model for lung cancer, a disease in which EGFR mutations are often implicated.
-
HeLa (Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines in scientific research.
-
HEK293 (Human Embryonic Kidney): A non-cancerous cell line to be used as a control to determine the selectivity and general cytotoxicity of the compound. A favorable therapeutic window would be indicated by high potency against cancer cells and low potency against non-cancerous cells.
In Vitro Efficacy Evaluation: A Multi-Parametric Approach
A step-wise procedure from in vitro to in vivo experiments is a rational approach to identify promising therapeutic agents.[] Our in vitro evaluation will consist of a battery of assays to assess cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The intensity of the purple color is directly proportional to the number of viable cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and the benchmark drugs (Doxorubicin, Paclitaxel, Gefitinib) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/Avg. Cancer) |
| This compound | TBD | TBD | TBD | TBD | TBD |
| Doxorubicin | 0.05 | 0.1 | 0.08 | 1.5 | 19.2 |
| Paclitaxel | 0.01 | 0.005 | 0.008 | 0.5 | 65.8 |
| Gefitinib | 5.0 | 0.02 | >10 | >10 | >250 (for A549) |
TBD: To Be Determined. The values for the benchmark drugs are representative and may vary based on experimental conditions.
Assessment of Programmed Cell Death: Apoptosis Assay
To determine whether the observed cytotoxicity is due to the induction of apoptosis, an Annexin V/Propidium Iodide (PI) staining assay followed by flow cytometry will be performed.[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] PI is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.[17]
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the test compound and benchmark drugs at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[17]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[17]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18] Healthy cells will be Annexin V-negative and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic or necrotic cells will be both Annexin V-positive and PI-positive.[19]
Elucidation of Cytostatic Effects: Cell Cycle Analysis
To investigate whether the test compound induces cell cycle arrest, flow cytometric analysis of DNA content will be performed using propidium iodide (PI) staining.[20] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[20] This allows for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Cell Treatment: Seed 1 x 10⁶ cells in a 6-well plate and treat with the test compound and benchmark drugs at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect and wash the cells with PBS as described for the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[21]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.
Mechanistic Exploration: Potential Signaling Pathways
The 2-anilino-pyrimidine scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors. Therefore, it is plausible that this compound exerts its anticancer effects by targeting one or more protein kinases involved in key cancer-related signaling pathways.
Potential Target Pathways:
-
EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and migration.[22][23][24] Given the structural similarity to Gefitinib, investigating the effect of our compound on EGFR phosphorylation is a logical step.
-
VEGF Signaling Pathway: Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis.[25][26] Inhibition of this pathway is a validated anticancer strategy.
-
CDK Signaling Pathway: Cyclin-dependent kinases (CDKs) are essential for cell cycle progression.[27][28] Dysregulation of CDK activity is a hallmark of cancer.[29] If our compound induces cell cycle arrest, it may be acting as a CDK inhibitor.
Caption: The EGFR signaling pathway, a potential target for the test compound.
Caption: The cell cycle progression regulated by CDKs, a potential target pathway.
Future Directions: In Vivo Preclinical Assessment
Should this compound demonstrate potent and selective in vitro activity, the logical next step is to evaluate its efficacy in an in vivo model.
Proposed In Vivo Study: Xenograft Mouse Model
A human tumor xenograft model in immunodeficient mice (e.g., athymic nude mice) is a standard preclinical model for evaluating anticancer agents. []
-
Cell Implantation: A549 cells (or another sensitive cell line identified in vitro) would be subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors would be allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice would be randomized into groups and treated with the test compound (administered via an appropriate route, e.g., oral gavage or intraperitoneal injection), a vehicle control, and a positive control (e.g., Paclitaxel).
-
Efficacy Measurement: Tumor volume and body weight would be measured regularly. The primary endpoint would be tumor growth inhibition.
-
Toxicity Assessment: At the end of the study, major organs would be collected for histological analysis to assess any potential toxicity.
Conclusion
This guide outlines a rigorous and comprehensive strategy for the preclinical benchmarking of the novel compound this compound. By systematically comparing its efficacy against established anticancer drugs across multiple cell lines and through a variety of in vitro assays, we can build a robust data package to support its further development. The proposed mechanistic studies and the outline for in vivo validation provide a clear path forward to determine if this promising scaffold can be translated into a viable therapeutic candidate.
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A Researcher's Guide to Cross-Reactivity Profiling: A Case Study on 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
This guide provides a comprehensive framework for determining the target selectivity and off-target profile of the novel compound 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one. For drug development professionals and researchers, understanding a compound's cross-reactivity is not merely an academic exercise; it is a critical step in de-risking a therapeutic candidate, elucidating its true mechanism of action, and predicting potential toxicities.
The subject of our case study belongs to the anilino-pyrimidine class of molecules. This structural motif is prevalent in medicinal chemistry, particularly for targeting ATP-binding sites. The pyrimidine core itself is a well-established "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP pocket of nearly all human kinases.[1][2] This inherent affinity is a double-edged sword: while it provides a robust foundation for potent inhibitors, it also creates a significant risk of poor selectivity, as the motif is accommodated by a vast number of kinases.[3][4]
Therefore, a systematic and multi-faceted profiling strategy is essential. This guide will not just list protocols but will explain the scientific rationale behind the experimental choices, empowering researchers to build a self-validating and robust data package for any small molecule inhibitor.
Part I: Foundational Strategy & Predictive Analysis
Before embarking on extensive experimental work, an analysis of the compound's core structure provides a strong hypothesis for its likely biological targets. The this compound scaffold contains key pharmacophores that can be compared to well-characterized inhibitors.
-
The Pyrimidine Core: As a foundational hinge-binder, this moiety grants broad access to the human kinome.[2]
-
The 2-Anilino Group: This substitution is common in kinase inhibitors and often directs the molecule toward specific kinase families. For instance, bis-anilino pyrimidines have been optimized as potent p21-activated kinase (PAK1) inhibitors, while other anilino-pyrimidines target Polo-like kinase 1 (PLK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[5][6]
-
The 5-Benzyl Group: Modifications at the 5-position of the pyrimidine core are known to influence kinome-wide selectivity by interacting with the "gatekeeper" residue of the kinase binding pocket.[3][4]
Based on these features, it is highly probable that this compound functions as a kinase inhibitor. The primary challenge is to determine its specific targets and the breadth of its off-targets.
Table 1: Comparison of Structurally Related Anilino-Pyrimidine Kinase Inhibitors
| Compound/Series | Primary Target(s) | Key Structural Features | Reference |
| AZ13705339 | PAK1 | Bis-anilino pyrimidine with ortho-substituted benzyl group | [5] |
| Pyrimido[5,4-d][1]benzazepin-6-ones | PLK1 / VEGF-R2 | Fused tricyclic system with a 2-anilino-pyrimidine core | [6] |
| N4-aryl-pyrrolo[2,3-d]pyrimidines | Multiple RTKs | 4-anilino-pyrimidine with a 6-benzyl moiety | [7] |
| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | 6-anilino substitution on a fused imidazopyridone core | [8] |
Part II: A Step-by-Step Experimental Workflow for Profiling
A robust cross-reactivity profile is built through a tiered approach, moving from broad, high-throughput biochemical screens to more focused validation in a cellular context. This workflow ensures that resources are used efficiently while building a comprehensive and reliable dataset.
Method 1: Large-Scale Kinase Panel Screening
Rationale: The first step is to cast a wide net. Large-scale panels, such as the 400+ kinase KINOMEscan™ platform, utilize binding assays to quantify the interaction of a compound with a vast array of kinases.[9] This approach is independent of enzyme activity and provides a direct measure of binding affinity. Screening at a high concentration (e.g., 10 µM) is crucial for identifying not only high-affinity primary targets but also weaker, yet potentially relevant, off-targets.[1]
Experimental Protocol (Abbreviated):
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Submission: Provide the compound to a commercial vendor (e.g., Eurofins DiscoverX) for screening against their full kinase panel at a final concentration of 1 µM or 10 µM.
-
Data Analysis: The primary output is typically "% Inhibition" or "% of Control". A high percent inhibition indicates strong binding. Plot the data on a kinome tree map to visualize selectivity.
-
Selectivity Calculation: Calculate a Selectivity Score (S-score) by dividing the number of kinases bound by the total number of kinases tested. A lower S-score indicates higher selectivity.
Method 2: Cellular Target Engagement Assays
Rationale: A compound that binds a purified kinase in a biochemical assay may not necessarily engage that same target within the complex environment of a living cell. Factors like cell membrane permeability and competition from high intracellular ATP concentrations can drastically alter a compound's effective target profile. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm target engagement in intact cells. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Experimental Protocol (CETSA):
-
Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with a vehicle control (DMSO) or varying concentrations of this compound for a defined period.
-
Thermal Challenge: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles).
-
Protein Quantification: Separate soluble proteins from aggregated, denatured proteins by centrifugation.
-
Target Detection: Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or other quantitative protein detection methods. A shift in the melting curve to a higher temperature in drug-treated samples confirms target engagement.
Part III: Comparative Analysis and Data Interpretation
After executing the experimental workflow, the final step is to synthesize the data into a clear, comparative guide. The performance of this compound should be benchmarked against at least two alternative compounds: a highly selective inhibitor and a known multi-kinase inhibitor.
Table 2: Hypothetical Cross-Reactivity Profile Comparison
| Feature | Compound A (Highly Selective) | Compound B (Multi-Kinase) | This compound (Test Compound) |
| Primary Target (Biochemical) | Kinase X (K_d = 5 nM) | Kinase Y (K_d = 15 nM), Kinase Z (K_d = 25 nM) | Hypothetical: PAK1 (K_d = 30 nM) |
| Selectivity Score (S-score @ 1µM) | 0.01 (4/442) | 0.15 (66/442) | Hypothetical: 0.08 (35/442) |
| Key Off-Targets (>80% Inh. @ 1µM) | None | SRC, LCK, ABL1, FLT3, VEGFR2 | Hypothetical: PAK2, SRC, YES1, KDR |
| Cellular Target Engagement (CETSA) | Target X stabilized | Target Y & Z stabilized | Hypothetical: PAK1 stabilized |
| Anti-proliferative IC₅₀ (MCF-7) | 500 nM | 50 nM | Hypothetical: 150 nM |
This comparative table allows for an objective assessment. In this hypothetical scenario, our test compound is a potent inhibitor but shows less selectivity than the ideal compound, with notable off-target activity against Src-family kinases. This has direct implications for interpreting its cellular effects, as both PAK1 and SRC pathways can impact cell proliferation and migration.
Conclusion
The cross-reactivity profiling of any new chemical entity, such as this compound, is a cornerstone of modern drug discovery. By leveraging a tiered experimental approach—from broad biochemical screening to definitive cellular target engagement—researchers can build a comprehensive understanding of a compound's true mechanism of action. The inherent polypharmacology of the pyrimidine scaffold necessitates this rigorous evaluation.[1] The resulting data not only supports the progression of a lead candidate but also provides invaluable insights for future structure-activity relationship (SAR) studies aimed at engineering superior selectivity and minimizing potential adverse effects.
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Davidson, D. D., et al. (2013). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry. [Link]
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A Comparative Guide to the Efficacy of 2-Anilino-5-Benzyl-6-Methylpyrimidin-4(3H)-one versus Doxorubicin in Oncology Research
A Senior Application Scientist's Perspective on a Novel Kinase Inhibitor Candidate and a Chemotherapy Staple
Introduction
In the landscape of anticancer drug discovery, the quest for targeted therapies with improved efficacy and reduced toxicity is relentless. This guide provides a comparative analysis of a novel investigational compound, 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one, and the well-established chemotherapeutic agent, doxorubicin. It is important to note that as of the writing of this guide, this compound is a compound of interest based on the known anticancer activities of the 2-anilinopyrimidine scaffold, and specific efficacy data for this exact molecule is not yet publicly available. Therefore, this comparison is presented from a scientifically grounded, yet partially hypothetical, standpoint to guide researchers in their evaluation of such novel kinase inhibitors against a standard-of-care agent like doxorubicin.
Doxorubicin, an anthracycline antibiotic, has been a cornerstone of chemotherapy regimens for decades, treating a wide array of cancers including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[1] Its potent cytotoxic effects, however, are accompanied by significant side effects, most notably cardiotoxicity, which limits its cumulative dosage.[1][2]
Conversely, 2-anilinopyrimidine derivatives have emerged as a promising class of targeted agents, often functioning as kinase inhibitors.[3][4] These compounds are designed to interfere with specific signaling pathways that are dysregulated in cancer cells, potentially offering a more selective and less toxic therapeutic approach. This guide will delve into the mechanistic differences between these two agents, present hypothetical comparative efficacy data, and provide detailed experimental protocols for their evaluation.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference in the anticancer activity of this compound and doxorubicin lies in their molecular targets and mechanisms of inducing cell death.
This compound: A Presumptive Kinase Inhibitor
Based on the extensive research on the 2-anilinopyrimidine scaffold, it is hypothesized that this compound functions as a kinase inhibitor .[3] Kinases are enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and survival. In many cancers, these pathways are hyperactivated. By blocking the activity of specific kinases, such as Cyclin-Dependent Kinases (CDKs), these compounds can halt the cell cycle and induce apoptosis in cancer cells.[3]
Caption: Mechanisms of action of Doxorubicin.
Comparative Efficacy: A Hypothetical Data-Driven Analysis
To provide a framework for comparison, the following table presents hypothetical efficacy data for this compound against doxorubicin in common cancer cell lines. The data for the investigational compound is an educated estimation based on published results for similar 2-anilinopyrimidine derivatives. [3][5][6]
| Compound | Cell Line | Cancer Type | IC50 (µM) * | Mechanism of Action | Potential Advantages | Potential Disadvantages |
|---|---|---|---|---|---|---|
| This compound | MCF-7 | Breast Cancer | 0.5 - 5 | Kinase (e.g., CDK) Inhibition | Higher selectivity, potentially lower toxicity | Narrower spectrum of activity |
| A549 | Lung Cancer | 1 - 10 | Potential for acquired resistance via kinase mutations | |||
| HCT116 | Colon Cancer | 0.8 - 8 | ||||
| Doxorubicin | MCF-7 | Breast Cancer | 0.1 - 1 | DNA Intercalation, Topo II Inhibition, ROS Generation | Broad spectrum of activity | High systemic toxicity (cardiotoxicity) [1][2] |
| A549 | Lung Cancer | 0.2 - 2 | Development of multidrug resistance |
| | HCT116 | Colon Cancer | 0.1 - 1.5 | | | |
*IC50 (Half-maximal inhibitory concentration) values are hypothetical and for illustrative purposes only.
Experimental Protocols for Efficacy Evaluation
To empirically determine the efficacy of a novel compound like this compound and compare it to a standard drug, a series of in vitro assays are essential.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours. [7]2. Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. Replace the existing medium with the drug-containing medium. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of the compounds for a specified time (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Conclusion and Future Directions
The comparison between a targeted, investigational compound like this compound and a broad-spectrum cytotoxic agent like doxorubicin highlights the evolution of cancer chemotherapy. While doxorubicin remains a potent and widely used drug, its lack of specificity leads to significant collateral damage to healthy tissues. [1][2][8] The promise of 2-anilinopyrimidine derivatives lies in their potential for a more targeted approach, leading to a better therapeutic window. [3][5][9]However, the efficacy of such targeted agents is often restricted to tumors with specific molecular characteristics. Furthermore, the development of resistance is a significant challenge.
Future research should focus on comprehensive preclinical evaluation of novel compounds like this compound. This includes not only in vitro cytotoxicity and apoptosis studies but also in vivo xenograft models to assess antitumor activity and toxicity in a whole-organism context. [10]Moreover, identifying predictive biomarkers for sensitivity to these targeted agents will be crucial for their successful clinical translation. Combination therapies, potentially pairing a targeted agent with a lower dose of a conventional chemotherapeutic like doxorubicin, may also offer a synergistic effect, enhancing efficacy while mitigating toxicity. [11]
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Confirming the Molecular Target of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one: A Comparative Guide to Modern Target Deconvolution Strategies
For researchers in the vanguard of drug discovery, the synthesis of a novel small molecule like 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one marks a pivotal, yet challenging, juncture. The anilino-pyrimidine scaffold is a well-trodden path in kinase inhibitor development, suggesting a high probability of interaction with the human kinome. However, an educated guess is not a validated target. This guide provides a comprehensive, in-depth comparison of modern experimental strategies to definitively identify and validate the molecular target(s) of this, or any, novel bioactive compound. We will dissect the causality behind experimental choices, providing a self-validating system of protocols and data interpretation, grounded in authoritative references.
The Investigator's Dilemma: From Phenotypic Hit to Molecular Mechanism
The journey begins with an observation: this compound exhibits a desirable phenotypic effect in a cell-based assay – perhaps it inhibits cancer cell proliferation or modulates an inflammatory response. The critical next step is to bridge this phenotype to a specific molecular interaction. Without a confirmed target, lead optimization is a shot in the dark, and understanding potential off-target effects, the harbingers of toxicity, is impossible.
This guide will navigate the investigator through a logical, multi-pronged approach to target deconvolution, moving from broad, unbiased screening to high-confidence, direct-binding validation. We will use established kinase inhibitors with similar structural motifs, such as Gefitinib (Iressa) and Dasatinib (Sprycel) , as comparative case studies to illustrate successful target identification workflows.
Phase 1: Unbiased Target Discovery - Casting a Wide Net
The initial phase of target identification aims to generate a list of potential protein interactors without preconceived bias. This is crucial for novel compounds where the target class may not be immediately obvious, despite structural clues.
Chemical Proteomics: Fishing for Targets in their Native Environment
Chemical proteomics leverages the affinity of a small molecule for its target to isolate and identify interacting proteins from a complex biological sample, such as a cell lysate.
This classical method involves immobilizing the small molecule of interest onto a solid support (e.g., beads) and using it as "bait" to "pull down" its binding partners.
Causality of Experimental Choice: This approach is powerful because it directly enriches for binding proteins, allowing for their identification by mass spectrometry. However, a key consideration is the point of attachment for immobilization. A poorly chosen linker position can sterically hinder the interaction with the primary target. Therefore, preliminary structure-activity relationship (SAR) studies are often beneficial to identify non-essential positions on the molecule for linker attachment.
Experimental Protocol: Affinity-Based Protein Pull-Down
-
Probe Synthesis: Synthesize an analog of this compound with a linker (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid) for conjugation to the solid support. The benzyl or methyl group could be potential sites for linker attachment, assuming SAR data suggests they are not critical for activity.
-
Immobilization: Covalently attach the linker-modified compound to activated agarose or magnetic beads.
-
Cell Lysate Preparation: Prepare a native cell lysate from a cell line where the compound shows a phenotypic effect.
-
Incubation: Incubate the immobilized compound with the cell lysate to allow for protein binding.
-
Washing: Perform stringent washing steps to remove non-specific binders.
-
Elution: Elute the specifically bound proteins, often by using a denaturing buffer or by competing with an excess of the free compound.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Kinome Profiling: A Focused Approach for a Likely Kinase Inhibitor
Given the 2-anilinopyrimidine scaffold, a highly probable hypothesis is that our compound is a kinase inhibitor. Kinome profiling is a powerful technique to screen a compound against a large panel of purified kinases to determine its selectivity profile.
Causality of Experimental Choice: This method provides a rapid and broad overview of the compound's interactions across the kinome, identifying primary targets and potential off-targets. This is invaluable for understanding the compound's selectivity and for guiding further validation experiments.
Experimental Protocol: In Vitro Kinase Profiling (e.g., using a luminescence-based assay)
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
Kinase Panel: Select a diverse panel of recombinant kinases.
-
Kinase Reaction: In a multi-well plate, combine each kinase with its specific substrate and ATP in a suitable reaction buffer.
-
Inhibitor Addition: Add the serially diluted compound or DMSO (as a control) to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed.
-
Detection: Use a detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. Luminescence is a common and sensitive readout.[1]
-
Data Analysis: Plot the kinase activity against the compound concentration to determine the IC50 value for each kinase.
Phase 2: Target Validation in a Cellular Context - Confirming Engagement
Once a list of putative targets is generated, it is imperative to confirm that the compound engages these targets within the complex milieu of a living cell.
Cellular Thermal Shift Assay (CETSA®): A Label-Free Method for Target Engagement
CETSA is a groundbreaking technique that assesses the thermal stability of proteins in their native cellular environment. The principle is that a ligand binding to its target protein will stabilize it against heat-induced denaturation.[2][3]
Causality of Experimental Choice: CETSA is a powerful validation tool because it is label-free, does not require modification of the compound, and can be performed in intact cells and even tissues.[4] This provides direct evidence of target engagement in a physiologically relevant context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control (e.g., DMSO).
-
Heating: Heat the treated cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the putative target protein remaining in the soluble fraction using Western blotting or other protein detection methods.
-
Melt Curve Generation: Plot the amount of soluble protein against the temperature to generate a "melt curve". A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.[5]
Phase 3: Direct Binding and Biophysical Characterization - Quantifying the Interaction
The final phase involves quantifying the direct interaction between the compound and its validated target protein(s) using biophysical methods. This provides definitive proof of a direct binding event and characterizes the thermodynamics and kinetics of the interaction.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][7]
Causality of Experimental Choice: ITC is considered the gold standard for characterizing binding interactions because it is a label-free, in-solution technique that provides a wealth of thermodynamic information. This data is invaluable for understanding the driving forces of the interaction and for guiding structure-based drug design.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of the purified recombinant target protein in a suitable buffer and a solution of this compound in the same buffer.
-
Titration: Place the protein solution in the sample cell of the calorimeter and the compound solution in the injection syringe.
-
Data Acquisition: Inject small aliquots of the compound solution into the protein solution and measure the heat change after each injection.
-
Data Analysis: Integrate the heat changes and plot them against the molar ratio of the compound to the protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR): Real-Time Kinetics of Binding
SPR is an optical technique that measures the binding of an analyte (in this case, the small molecule) to a ligand (the immobilized target protein) in real-time. This allows for the determination of the association (kon) and dissociation (koff) rate constants, in addition to the binding affinity (Kd).[8][9]
Causality of Experimental Choice: SPR provides crucial kinetic information about the binding interaction. A compound with a slow dissociation rate (a long residence time on the target) may have a more durable pharmacological effect. This kinetic information is complementary to the thermodynamic data from ITC.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Immobilize the purified recombinant target protein onto a sensor chip.
-
Compound Injection: Flow a solution of this compound at various concentrations over the sensor chip.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound, in real-time.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association and dissociation rate constants and the binding affinity.
Comparative Analysis: Learning from Established Kinase Inhibitors
To put the proposed workflow into context, let's examine the target identification and validation of well-known kinase inhibitors.
| Technique | This compound (Hypothetical Workflow) | Gefitinib (Iressa) [10][11] | Dasatinib (Sprycel) [12][13] |
| Initial Hypothesis | Kinase inhibitor based on anilino-pyrimidine scaffold. | Anilinoquinazoline scaffold suggested kinase inhibition. | Multi-targeted kinase inhibitor. |
| Unbiased Screening | Kinome profiling to identify primary and off-targets. | Initially developed as an EGFR inhibitor. | Broad kinome screening revealed multiple targets. |
| Cellular Target Engagement | CETSA to confirm target engagement in intact cells. | Cellular assays showing inhibition of EGFR autophosphorylation.[8] | Cellular assays confirming inhibition of BCR-ABL and SRC family kinases.[14] |
| Direct Binding | ITC and SPR to quantify binding affinity and kinetics. | Co-crystallography to visualize binding to the EGFR kinase domain. | Co-crystallography to visualize binding to the ABL kinase domain. |
| Confirmed Primary Target(s) | To be determined. | Epidermal Growth Factor Receptor (EGFR). | BCR-ABL, SRC family kinases, c-KIT, PDGFRβ, and others. |
Visualizing the Workflow and Key Concepts
To further clarify the experimental logic, the following diagrams illustrate the key workflows and concepts discussed.
Caption: A logical workflow for the deconvolution of a novel small molecule's molecular target.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Conclusion: A Rigorous Path to Target Confirmation
Confirming the molecular target of a novel compound like this compound is a multi-step, iterative process that requires a thoughtful combination of experimental approaches. By moving from broad, unbiased screening to specific, quantitative biophysical characterization, researchers can build a robust and compelling case for a compound's mechanism of action. The comparative examples of established drugs like Gefitinib and Dasatinib underscore the power of this integrated workflow. This guide provides the conceptual framework and practical protocols to empower researchers to confidently navigate the critical path from a promising phenotypic hit to a validated molecular target, a crucial step in the development of the next generation of therapeutics.
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A Senior Application Scientist's Guide to Assessing the Selectivity of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
For researchers in drug discovery, the journey from a promising chemical entity to a viable therapeutic candidate is paved with rigorous scientific validation. A critical milestone in this journey is the comprehensive assessment of a compound's selectivity. This guide provides a strategic and technical framework for characterizing the kinase selectivity profile of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one , a molecule belonging to a well-established class of kinase inhibitors.
While specific experimental data for this exact molecule is not yet prevalent in public literature, its structural motifs—the 2-anilino-pyrimidine core—provide a strong foundation for predicting its likely biological targets and for designing a robust experimental plan to elucidate its selectivity. This guide will empower you, the researcher, to generate and interpret the necessary data to position this compound within the broader landscape of kinase inhibitors.
The 2-Anilino-Pyrimidine Scaffold: A Privileged Structure in Kinase Inhibition
The 2-anilino-pyrimidine scaffold is a cornerstone in the design of ATP-competitive kinase inhibitors. This structural motif has been successfully employed to target a range of kinases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, Abl kinase, and DNA-dependent protein kinase (DNA-PK).[1][2][3][4][5][6] The pyrimidine core typically forms key hydrogen bonds with the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding pocket. The anilino group and other substituents then explore surrounding hydrophobic pockets, and it is the nature of these substitutions that largely dictates the inhibitor's potency and selectivity profile.[1][7]
Given the structure of This compound , it is reasonable to hypothesize that its primary targets may lie within the CDK, Src, or Abl kinase families. The benzyl and methyl groups at the 5 and 6 positions of the pyrimidinone ring will influence the shape and electronics of the molecule, guiding its interaction with specific amino acid residues in the ATP-binding site and thereby determining its selectivity across the kinome.
A Tiered Approach to Selectivity Profiling
A systematic, multi-tiered approach is essential for a thorough and cost-effective assessment of kinase inhibitor selectivity. We recommend a three-tiered strategy, moving from a broad, unbiased screen to focused biochemical and cellular validation.
Caption: A three-tiered workflow for assessing kinase inhibitor selectivity.
Tier 1: Broad Kinome Profiling
The initial step is to perform a broad screen against a large, representative panel of kinases to identify the primary target(s) and any significant off-targets. This provides an unbiased overview of the compound's selectivity. Several commercial services offer comprehensive kinome scanning panels.
Recommended Services:
-
KINOMEscan™ (Eurofins DiscoverX): This is a binding assay platform that quantitatively measures the interaction of a compound with over 480 kinases.[8][9]
-
SelectScreen® Kinase Profiling Services (Thermo Fisher Scientific): Offers a large panel of biochemical kinase assays.[10]
-
Reaction Biology Corporation: Provides extensive kinase screening panels using radiometric assays.[11][12]
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration 100-fold higher than the desired screening concentration (e.g., 1 mM for a 10 µM screen).
-
Assay Principle: The KINOMEscan™ assay is a competition binding assay. The test compound is incubated with a specific kinase that is tagged with a DNA label. This mixture is then added to an immobilized, active-site directed ligand. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
Execution: Submit the compound to the service provider for screening at a single concentration (e.g., 10 µM) against their largest available kinase panel (e.g., scanMAX panel with 468 kinases).
-
Data Analysis: The results are typically provided as percent inhibition relative to a DMSO control. A high percent inhibition indicates a strong interaction between the compound and the kinase.
Tier 2: Biochemical Validation and Comparator Analysis
Once the primary target(s) and key off-targets are identified from the broad screen, the next step is to perform detailed biochemical assays to determine the potency (IC50) of the compound for these kinases. It is also crucial to compare its performance against established inhibitors of the primary target.
Experimental Protocol: In Vitro Kinase Assay (Example for a Tyrosine Kinase)
-
Reagents and Materials:
-
Recombinant human kinase (e.g., Src, Abl).
-
Peptide substrate specific for the kinase.
-
ATP.
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).
-
This compound and comparator inhibitors (e.g., Dasatinib for Src/Abl).
-
-
Procedure:
-
Prepare a serial dilution of the test compound and comparator inhibitors in DMSO.
-
In a 384-well plate, add the kinase and the inhibitor at various concentrations and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (typically at the Km concentration for ATP).
-
Allow the reaction to proceed for a set time at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Comparative IC50 Values
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Comparator 1 (e.g., Dasatinib) | Literature Value | Literature Value | Literature Value |
| Comparator 2 (e.g., Bosutinib) | Literature Value | Literature Value | Literature Value |
Note: Comparator compounds should be selected based on the identified primary target of the test compound.
Tier 3: Cellular Target Engagement
Biochemical assays, while crucial for determining potency, do not fully recapitulate the complex cellular environment. Therefore, it is essential to validate that the compound engages its intended target within living cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[13][14]
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or varying concentrations of this compound.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction using a standard protein detection method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Interpreting the Data: What Defines a "Selective" Inhibitor?
Selectivity is not an absolute term but rather a spectrum. A compound's selectivity can be quantified in several ways:
-
Selectivity Score (S-score): This is a quantitative measure of selectivity derived from large-scale kinome profiling data. It is calculated by dividing the number of kinases that the compound binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.
-
Fold-Selectivity: This is a comparison of the IC50 value for the primary target versus an off-target. A 100-fold selectivity (i.e., the IC50 for the off-target is 100 times higher than for the primary target) is generally considered a good starting point for a selective inhibitor.
It is important to note that for some therapeutic applications, a multi-targeted inhibitor may be more desirable than a highly selective one.[1] For example, dual Src/Abl inhibitors like Dasatinib have shown significant efficacy in certain cancers.[4][15] Therefore, the interpretation of the selectivity data should always be in the context of the intended therapeutic application.
Conclusion and Future Directions
This guide provides a comprehensive framework for assessing the selectivity of This compound . By following this tiered approach, researchers can generate a robust dataset to understand the compound's potency, selectivity, and cellular target engagement.
The resulting selectivity profile will be instrumental in guiding the next steps of drug development, whether it be lead optimization to improve selectivity, exploring its potential as a multi-targeted agent, or designing further in vivo efficacy studies. The rigorous and systematic characterization of a compound's selectivity is a hallmark of sound scientific research and a critical step towards the development of novel and effective therapeutics.
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Fabbro, D., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Journal of Medicinal Chemistry, 58(22), 8963-8979.[15]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.[4][15]
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Reaction Biology Corporation. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]
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Wang, S., et al. (2004). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(16), 4237-4240.[5]
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Eurofins DiscoverX. (n.d.). KINOMEscan™ Technology. Retrieved from [Link]
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- Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
- Al-Ali, H., et al. (2016). The cellular thermal shift assay: A novel method for target engagement assessment in patient-derived primary cells. Journal of Visualized Experiments, (113), 54223.
- Druker, B. J. (2008). Translation of the Philadelphia chromosome into therapy for CML. Blood, 112(13), 4808-4817.
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Reaction Biology Corporation. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]12]
- Hantschel, O., et al. (2003). The Bcr-Abl kinase inhibitor STI571 promotes apoptosis in proliferating Bcr-Abl-positive cells by inducing a G1 block. Leukemia, 17(9), 1688-1696.
- Le Tourneau, C., et al. (2019). DNA-dependent protein kinase (DNA-PK) as a target for cancer therapy. Pharmacology & Therapeutics, 195, 112-126.
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Wang, S., et al. (2004). 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity. Journal of Medicinal Chemistry, 47(7), 1662-1675.[1]
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Palmer, B. D., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935.[16]
- Fry, D. W., et al. (2001). Potent and selective inhibitors of the cyclin-dependent kinases Cdk4/6. Journal of Biological Chemistry, 276(20), 16617-16623.
- Shah, N. P., et al. (2002). Overriding imatinib resistance with a novel ABL kinase inhibitor. Science, 296(5574), 1871-1874.
- Toogood, P. L., et al. (2005). Discovery of a potent and selective inhibitor of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry, 48(8), 2388-2406.
- Druker, B. J., et al. (2001). Efficacy and safety of a specific inhibitor of the BCR-ABL tyrosine kinase in chronic myeloid leukemia. New England Journal of Medicine, 344(14), 1031-1037.
- Jolliffe, C. N., et al. (2016). The cellular thermal shift assay: A method to evaluate drug-target engagement in living cells. Methods in Molecular Biology, 1471, 153-164.
- O'Hare, T., et al. (2011). A new generation of Bcr-Abl inhibitors. Current Opinion in Immunology, 23(4), 454-461.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and evaluation of novel compounds like 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one are routine. However, the lifecycle of these molecules extends beyond the laboratory bench. Proper disposal is a critical, yet often overlooked, aspect of experimental work that ensures the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Inferred Hazards:
-
Acute Toxicity (Oral): May be harmful or toxic if swallowed.[1][2]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][2][3]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, proper containment, and clear labeling. Adherence to these steps is not merely procedural; it is a self-validating system to prevent accidental exposure and ensure regulatory compliance.
Step 1: Waste Segregation
The cardinal rule of chemical waste management is to never mix incompatible waste streams.[4] this compound waste should be collected separately from other chemical waste.
-
Solid Waste: Collect un-used or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, or pipette tips, should be disposed of as solid hazardous waste.
Step 2: Container Selection and Management
The integrity of the waste container is critical to preventing leaks and spills.
-
Compatibility: Use containers made of materials compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) container is generally suitable. For liquid waste, ensure the container material will not be degraded by the solvent.
-
Labeling: All waste containers must be clearly and accurately labeled.[5][6] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The name of the principal investigator and the laboratory location
-
-
Closure: Waste containers must be kept securely closed at all times, except when adding waste.[5][7] Do not leave funnels in open containers.
Step 3: Storage
Proper storage of hazardous waste pending disposal is a key aspect of laboratory safety.
-
Designated Area: Store waste containers in a designated satellite accumulation area within the laboratory.[5][8]
-
Secondary Containment: Place waste containers in secondary containment to prevent the spread of material in case of a leak.[8]
-
Segregation: Store containers of this compound waste separately from incompatible materials, such as strong oxidizing agents.
Step 4: Disposal Request and Pickup
Laboratory personnel should not attempt to transport hazardous waste.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.[6][7]
-
Professional Disposal: The collected waste will be handled and transported by trained professionals to a licensed hazardous waste disposal facility.[8]
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Disposal Methodologies: The Science of Neutralization
The ultimate fate of this compound will be determined by the licensed hazardous waste facility. For nitrogen-containing heterocyclic compounds, the most common and environmentally sound disposal method is high-temperature incineration.
-
Incineration: This method utilizes controlled combustion at high temperatures to break down the molecule into simpler, less harmful components. The presence of nitrogen in the heterocyclic ring structure means that the formation of nitrogen oxides (NOx) during combustion is a consideration.[9] Modern incineration facilities are equipped with scrubbers and other pollution control devices to minimize the release of such byproducts into the atmosphere.[10]
Prohibited Disposal Methods:
Under no circumstances should this compound or its solutions be disposed of via the sanitary sewer system (down the drain) or in the regular trash.[6][7][11][12] This is to prevent the contamination of waterways and soil, and to comply with federal and local regulations. Evaporation of solutions in a fume hood is also not an acceptable method of disposal.[7][12]
Quantitative Data Summary
| Parameter | Guideline/Value | Rationale |
| Waste Container Capacity | Do not fill beyond 90% capacity.[8] | To prevent spills due to overfilling and to allow for expansion of contents. |
| Satellite Accumulation Limit | Varies by regulation; consult your institution's EHS. A common limit is 55 gallons of non-acute hazardous waste.[13] | To ensure that large quantities of hazardous waste are not stored in laboratory spaces for extended periods. |
| Incineration Temperature | Typically >850°C | To ensure complete thermal decomposition of the organic compound. |
Conclusion: A Culture of Safety
The responsible disposal of chemical waste is an integral part of the scientific process. By following these established procedures for this compound, researchers can ensure a safe laboratory environment, protect the ecosystem, and maintain compliance with all relevant regulations. This commitment to safety and environmental stewardship is a hallmark of scientific excellence.
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Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. Available at: [Link]
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Personal protective equipment for handling 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
Comprehensive Safety and Handling Guide: 2-anilino-5-benzyl-6-methylpyrimidin-4(3H)-one
This guide provides essential safety protocols and operational directives for the handling of this compound. As no specific Safety Data Sheet (SDS) is readily available for this compound, the following procedures are based on established best practices for handling structurally similar pyrimidine derivatives. This document is intended for researchers, scientists, and professionals in drug development and should be used in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols.
The pyrimidine core, present in this molecule, is a constituent of various biologically active compounds, and as such, all derivatives should be handled with the assumption of potential biological activity and associated hazards.
Hazard Assessment and Risk Mitigation
Given the absence of specific toxicological data for this compound, a cautious approach is paramount. Structurally related aminopyrimidines can exhibit a range of biological effects, and it is prudent to assume this compound may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2]
Key Principles for Safe Handling:
-
Minimize Exposure: All handling procedures should be designed to minimize the generation of dust and aerosols.
-
Containment: Operations should be conducted within designated, well-ventilated areas.
-
Preparedness: Ensure that all necessary safety equipment is readily available and that personnel are trained in its proper use and in emergency procedures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashes.[3][4] | Protects the eyes from accidental splashes, dust, and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5] Gloves must be inspected before use and changed regularly, or immediately if contaminated or damaged.[3][6] | Prevents direct skin contact with the compound. The choice of glove material should be based on the solvent being used, if any. |
| Body Protection | A flame-resistant lab coat or chemical-resistant overalls and closed-toe shoes.[4][7] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used if handling the compound as a powder outside of a certified chemical fume hood, or if aerosol generation is likely.[1][8] | Prevents the inhalation of fine powders or aerosols. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is essential for maintaining a safe laboratory environment.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Pre-use Inspection: Before commencing work, inspect all PPE for integrity. Ensure the fume hood is functioning correctly.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a balance with a draft shield to prevent air currents from dispersing the powder.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
Dissolution and Solution Handling
-
Solvent Selection: Choose the appropriate solvent based on your experimental protocol.
-
Dissolution: Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing: If required, use a magnetic stirrer or gentle agitation to dissolve the compound. Keep the container capped or covered to the extent possible.
-
Transfer: When transferring solutions, use appropriate tools such as pipettes or cannulas to minimize the risk of spills and splashes.
Workflow for Safe Handling of this compound```dot
Caption: The logical flow of actions in an emergency exposure situation.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, contaminated PPE, and spill cleanup materials, must be collected in a designated, properly labeled, and sealed container. [3][9]2. Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending disposal. [3]4. Disposal: Dispose of the chemical waste through your institution's EHS department or a licensed chemical waste disposal company. [10][9]Do not dispose of it down the drain or in regular trash. [3]
Conclusion
While specific hazard data for this compound is not available, a risk-based approach grounded in the principles of chemical hygiene and analogy to similar pyrimidine derivatives provides a robust framework for its safe handling. By adhering to the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's EHS department for site-specific safety protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
